molecular formula C3H8ClNaO5S B130067 Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate CAS No. 143218-48-8

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Cat. No.: B130067
CAS No.: 143218-48-8
M. Wt: 214.6 g/mol
InChI Key: ZPFGAXXLEFTBEU-UHFFFAOYSA-M
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Description

3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate is a novel anionic agent.>

Properties

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFGAXXLEFTBEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635410
Record name Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143218-48-8
Record name Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate
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Foundational & Exploratory

"Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications across various scientific and industrial fields. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis protocols, analytical methodologies, and diverse applications of this important intermediate.

Compound Profile and Core Properties

This compound, also known by synonyms such as CHOPSNA and Sodium 3-chloro-2-hydroxypropane-1-sulfonate, is a functionalized organosulfonate salt.[1][2][3] Its unique molecular structure, featuring a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a valuable building block in organic synthesis and material science.[4] The presence of these distinct functional groups allows for a wide range of chemical transformations, underpinning its utility as a versatile intermediate.[5]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These parameters are critical for its handling, application, and integration into synthetic and formulation workflows.

PropertyValueSource(s)
CAS Number 143218-48-8[1][6]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[1]
Molecular Weight 205.6 g/mol (as hemihydrate)[1]
Appearance White crystalline powder[1][7]
Melting Point 256 °C (decomposes)[1][6]
Solubility Soluble in water[2][6]
Purity ≥96% to ≥98.5% (typical)[1][7]
Water Content 2.24-6.43% (as 0.25-0.75 hydrate)[8]

Synthesis Pathway and Experimental Protocol

The primary industrial synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate involves the ring-opening reaction of epichlorohydrin with sodium bisulfite.[9] This nucleophilic addition is a well-established and efficient method. The reaction can be enhanced through the use of phase-transfer catalysts and controlled conditions, such as microwave irradiation, to improve yield and reduce reaction times.[10]

Causality in Synthesis Design

The choice of an aqueous medium is dictated by the high solubility of the sodium bisulfite reactant and the final product.[9] Epichlorohydrin is added dropwise to manage the exothermic nature of the reaction and maintain a consistent temperature, which is crucial for minimizing side reactions and ensuring a high-purity product.[9][11] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed to facilitate the interaction between the aqueous bisulfite solution and the organic epichlorohydrin, thereby accelerating the reaction rate.[10][12]

Synthesis_Workflow reagents Reactants: - Sodium Bisulfite (aq) - Epichlorohydrin reactor Reaction Vessel (80-90°C) reagents->reactor catalyst Phase Transfer Catalyst (e.g., TBAB) catalyst->reactor addition Controlled Dropwise Addition of Epichlorohydrin reactor->addition Heat to Temp reaction Stirring & Reflux (0.75 - 3 hours) addition->reaction Maintain Temp cooling Cooling & Crystallization (<10°C) reaction->cooling Reaction Complete filtration Vacuum Filtration cooling->filtration washing Ethanol Wash filtration->washing Isolate Solid drying Drying washing->drying product Final Product: Sodium 3-chloro-2- hydroxypropanesulphonate hemihydrate drying->product

Caption: Workflow for the synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation based on established methods.[9][11][12]

  • Preparation : In a suitable reaction vessel, dissolve sodium bisulfite (1.05-1.30 molar equivalents) and a catalytic amount of tetrabutylammonium bromide (3-8% of epichlorohydrin mass) in deionized water.[12]

  • Heating : Heat the aqueous solution to the target reaction temperature, typically between 80-90°C, with continuous stirring.[11][12]

  • Reactant Addition : Slowly add epichlorohydrin (1.0 molar equivalent) dropwise to the heated solution over a period of 0.75 to 3 hours.[11][12] Maintain the temperature throughout the addition.

  • Reaction : After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 1 to 2.5 hours to ensure the reaction goes to completion.[11][12]

  • Crystallization : Cool the reaction mixture in an ice-water bath to below 10°C to induce crystallization of the product.[12]

  • Isolation : Filter the resulting solid precipitate using vacuum filtration. The mother liquor can be collected for recovery.[12]

  • Purification : Wash the isolated solid twice with ethanol to remove unreacted starting materials and impurities.[12]

  • Drying : Dry the purified white solid to obtain the final product, this compound.

  • Verification : Confirm the structure and purity of the product using analytical methods such as NMR and HPLC.[9][11]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its application, especially in pharmaceutical and research contexts. High-Performance Liquid Chromatography (HPLC) is a primary method for assay and impurity profiling.

Rationale for Method Selection

A mixed-mode HPLC column, such as Newcrom BH, is effective because it can separate both the anionic sulfonate and the sodium cation, allowing for a comprehensive analysis of the compound's constituent ions.[13] Detection methods like Evaporative Light Scattering Detection (ELSD) are suitable as the analyte lacks a strong chromophore, making UV detection less sensitive.[13] Alternatively, for UV detection, a mobile phase with sulfuric acid can be used at a low wavelength (200 nm).[13]

Analytical_Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System sample->hplc column Mixed-Mode Column (e.g., Newcrom BH) hplc->column Inject detector Detection column->detector mobile_phase Mobile Phase (MeCN/Water with AmFm or H₂SO₄) mobile_phase->column elsd ELSD detector->elsd Option 1 uv UV (200 nm) detector->uv Option 2 data Data Analysis (Purity Assay, Impurity Profile) elsd->data uv->data report Certificate of Analysis data->report

Caption: Quality control workflow using HPLC for purity and assay determination.

HPLC Protocol for Purity Analysis

This protocol is based on established separation techniques for this compound.[13]

  • System : High-Performance Liquid Chromatography (HPLC) system.

  • Column : Newcrom BH mixed-mode column.

  • Mobile Phase : A gradient of acetonitrile (MeCN) and water with either an ammonium formate (AmFm) buffer for ELSD or a sulfuric acid (H₂SO₄) buffer for UV detection.

  • Detection :

    • Option A : Evaporative Light Scattering Detector (ELSD).[13]

    • Option B : UV Detector at 200 nm.[13]

  • Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase composition.

  • Analysis : Inject the sample onto the column and run the gradient. The retention times for the 3-chloro-2-hydroxypropanesulphonate anion and the sodium cation are recorded.

  • Quantification : Calculate the purity based on the area of the primary analyte peak relative to the total area of all peaks.

Key Applications in Research and Industry

The compound's bifunctional nature makes it a valuable tool in numerous applications, ranging from materials science to pharmaceutical synthesis.

Applications main Sodium 3-chloro-2-hydroxy- propanesulphonate Hemihydrate pharma Pharmaceuticals & Drug Development main->pharma surfactants Surfactant Synthesis main->surfactants materials Material & Polymer Science main->materials industrial Industrial Processes main->industrial pharma_int Intermediate for APIs pharma->pharma_int biochem Biochemical Buffers (e.g., MOPSO, TAPSO) pharma->biochem probes Negatively Charged Probe Particles pharma->probes surfactant_cosmetics Cosmetics & Personal Care surfactants->surfactant_cosmetics surfactant_detergents Detergents & Cleaning Agents surfactants->surfactant_detergents surfactant_amphoteric Amphoteric Surfactants surfactants->surfactant_amphoteric materials_cellulose Cellulose & Starch Modification materials->materials_cellulose materials_polymer Functional Monomer materials->materials_polymer industrial_oil Oil & Gas Drilling Fluids industrial->industrial_oil industrial_plating Electroplating (Chrome Mist Inhibitor) industrial->industrial_plating industrial_water Water Treatment industrial->industrial_water

Caption: Major application areas for Sodium 3-chloro-2-hydroxypropanesulphonate.

  • Pharmaceutical and Biochemical Research : It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][5][14] It is also used to prepare biological buffers such as MOPSO and TAPSO and to create negatively charged probe particles for studying the nanoporosity of cellulosic fibers.[4][6][15]

  • Surfactant Production : The compound is a precursor for synthesizing a range of surfactants, including mild amphoteric surfactants used in personal care products and detergents.[1][5][14] Its structure allows for the creation of surfactants with excellent emulsifying and foaming properties.[14][16]

  • Polymer and Material Science : It acts as a functional monomer to introduce ionic groups into polymer backbones, enhancing properties like water retention and stability. A significant application is in the modification of starch and cellulose to create derivatives for use as drilling fluid loss additives.

  • Industrial Applications : In the oil and gas industry, it is used in drilling and fracturing fluids.[7] It also functions as a chrome fog inhibitor in electroplating processes and as a surfactant in water treatment applications.[1][4]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Hazards : The compound is known to cause skin and serious eye irritation and may cause respiratory irritation. The GHS classification indicates it is a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[2]

  • Precautions : Standard personal protective equipment, including safety goggles and gloves, should be worn. Work should be conducted in a well-ventilated area. Avoid breathing dust.[2]

  • Storage : Store in a cool, dry place in a tightly sealed container to protect from moisture.[7][15] It should be stored away from strong oxidizing agents.[7]

Conclusion

This compound is a highly functional and versatile chemical intermediate. Its unique combination of a reactive chloride, a hydroxyl group, and a sulfonate moiety provides a powerful platform for chemical synthesis and material modification. From enhancing drug formulation processes to enabling the creation of advanced polymers and high-performance surfactants, its utility is well-established. A thorough understanding of its properties, synthesis, and analytical validation is crucial for leveraging its full potential in both academic research and industrial innovation.

References

  • This compound. (n.d.). Career Henan Chemical Co. [Link]

  • Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0. (n.d.). RIVERLAND TRADING. [Link]

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya. [Link]

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies. [Link]

  • Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. (n.d.). ResearchGate. [Link]

  • Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S. (n.d.). PubChem. [Link]

  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. (n.d.). PrepChem.com. [Link]

  • 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. (n.d.). Wuhan Bright Chemical Co. Ltd. [Link]

  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (n.d.).
  • China Sodium 3-Chloro-2-hydroxypropanesulfonate Manufacturer and Supplier, Factory. (n.d.). Shijiazhuang Pengnuo Technology Co., Ltd. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Sodium 3-chloro-2-hydroxypropanesulphonate (SCHS), often found in its stable hemihydrate form, is a pivotal organosulfur compound whose strategic importance lies in its trifunctional molecular architecture. Possessing a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, SCHS serves as a highly versatile building block in advanced chemical synthesis.[1] Its primary value is realized in its role as a precursor for a wide array of specialty chemicals.[2]

Industrially, SCHS is a key starting material for the production of specialized anionic, cationic, and zwitterionic surfactants used in detergents, personal care products, and industrial cleaners.[2] In polymer science, it is employed to introduce ionic functionalities into polymer backbones, enhancing properties like water dispersibility, thermal stability, and ionic conductivity for applications in resins, coatings, and water treatment membranes. Furthermore, it finds utility in the textile and paper industries as a component in antistatic agents and dispersants, and as an intermediate in pharmaceutical and agrochemical manufacturing.[3] This guide provides a comprehensive overview of the predominant synthesis methodology, grounded in fundamental chemical principles and validated through established protocols.

Core Synthesis Methodology: Nucleophilic Epoxide Ring-Opening

The most prevalent and industrially viable method for synthesizing Sodium 3-chloro-2-hydroxypropanesulphonate is the reaction between epichlorohydrin (ECH) and a sulfite source, typically sodium bisulfite (NaHSO₃).[1][4][5] This reaction is a classic example of a nucleophilic addition, where the epoxide ring of ECH is opened by the sulfite ion.

Reaction Mechanism and Causality

The underlying mechanism is initiated by the nucleophilic attack of the sulfur atom from the bisulfite ion on one of the carbon atoms of the epoxide ring in epichlorohydrin. The epoxide ring is strained and thus susceptible to ring-opening reactions. The carbon atoms adjacent to the oxygen are electron-deficient (electrophilic) due to the electronegativity of the oxygen atom, making them prime targets for nucleophiles. The reaction proceeds in an aqueous medium, where sodium bisulfite provides the nucleophilic sulfite species. The process results in the formation of a stable carbon-sulfur bond and the generation of a hydroxyl group, yielding the target molecule.[1][6]

G cluster_reactants Reactants cluster_product Product ECH Epichlorohydrin (ECH) process Nucleophilic Ring-Opening ECH->process Electrophile NaHSO3 Sodium Bisulfite (NaHSO₃) NaHSO3->process Nucleophile SCHS Sodium 3-chloro-2-hydroxypropanesulphonate process->SCHS Forms C-S Bond

Caption: Core reaction mechanism for SCHS synthesis.

Critical Parameters and Field-Proven Insights

Optimizing the synthesis of SCHS requires precise control over several key experimental variables. The rationale behind these choices is crucial for maximizing yield, ensuring purity, and maintaining process safety.

ParameterRecommended SettingScientific Rationale & Expert Insight
Primary Reactants Epichlorohydrin (ECH) & Sodium Bisulfite (NaHSO₃)ECH provides the three-carbon backbone with the chloro and eventual hydroxyl groups. NaHSO₃ is the most common sulfonate source due to its reactivity and availability. Sodium metabisulfite can also be used as it forms bisulfite in water.[4][5]
Molar Ratio ~1:1 to 1:1.4 (NaHSO₃:ECH)A slight excess of epichlorohydrin may be used to ensure complete consumption of the bisulfite.[7] However, some protocols use a slight excess of bisulfite to drive the reaction to completion and minimize residual ECH.[8]
Solvent Deionized WaterWater is the ideal solvent as it readily dissolves the sodium bisulfite salt and facilitates the reaction in a single phase. It is also non-flammable and cost-effective.[4][5]
Reaction Temperature 70-90°CThe reaction is exothermic. Maintaining a temperature around 80°C provides sufficient activation energy for a high reaction rate without promoting significant side reactions or product decomposition.[4][5][9] Vigorous agitation and controlled addition of ECH are essential to dissipate heat.
Catalysis Optional: Sodium Sulfite, Phase-Transfer CatalystsThe addition of a small molar percentage of sodium sulfite to the bisulfite can significantly accelerate the reaction and lead to higher conversion rates by buffering the system.[9] For heterogeneous systems, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[7][8]
ECH Addition Slow, DropwiseCrucial for safety and temperature management. The exothermic nature of the ring-opening requires slow addition of ECH to the heated bisulfite solution to prevent a runaway reaction.[4][5]
Reaction Time 1-4 hoursTypically, ECH is added over several hours, followed by an additional stirring period to ensure the reaction goes to completion.[4][5] Microwave-assisted synthesis can dramatically reduce this time to under 30 minutes.[7]

Validated Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate. All operations involving epichlorohydrin must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials & Equipment
  • Epichlorohydrin (ECH), ≥99%

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Ethanol (for washing)

  • Three-neck round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

Step-by-Step Methodology
  • Reagent Preparation: In a three-neck flask equipped with a condenser, dropping funnel, and thermometer, prepare an aqueous solution of sodium bisulfite. For a 1-mole scale reaction, dissolve 104 g (1 mole) of sodium bisulfite in approximately 120 mL of deionized water.[4][5]

  • Heating: Begin stirring the solution and heat the mixture to approximately 80°C using the hotplate.[4][5]

  • Epichlorohydrin Addition: Once the temperature is stable, slowly add 93 g (1 mole) of epichlorohydrin dropwise from the dropping funnel over a period of about 3 hours. Maintain vigorous stirring and use an ice-water bath as needed to keep the reaction temperature stable at ~80°C.[4][5]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 80°C for an additional hour to ensure maximum conversion.[4][5]

  • Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature (~20°C). As it cools, the solid product will crystallize out of the solution. The flask can be placed in an ice-water bath to maximize precipitation.[4][8]

  • Filtration and Washing: Filter the solid product using a Büchner funnel under vacuum. Wash the collected crystals with cold ethanol to remove any unreacted starting materials and water-soluble impurities.[8]

  • Drying: Dry the white crystalline product in a vacuum oven at a moderate temperature to obtain Sodium 3-chloro-2-hydroxypropanesulphonate, which may be in its hemihydrate form.

G start Start prep 1. Prepare NaHSO₃ Solution in Reaction Flask start->prep heat 2. Heat Solution to 80°C with Stirring prep->heat add 3. Add Epichlorohydrin Dropwise (3 hrs) (Maintain 80°C) heat->add react 4. Stir for 1 Hour at 80°C add->react cool 5. Cool to ~20°C to Induce Crystallization react->cool filter 6. Filter Solid Product (Vacuum Filtration) cool->filter wash 7. Wash Crystals with Cold Ethanol filter->wash dry 8. Dry Product (Vacuum Oven) wash->dry end Final Product: SCHS Hemihydrate dry->end

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural identity, solid-state and solution characteristics, and spectroscopic profile. Furthermore, it offers validated experimental protocols for its characterization, grounding all claims in authoritative references to ensure scientific integrity.

Introduction

This compound is a versatile organic intermediate notable for its unique molecular structure, which incorporates a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group. This combination of functionalities makes it a valuable precursor in the synthesis of a wide range of materials, including surfactants, polymers, and pharmaceutical intermediates.[1] Its high water solubility and stability in neutral and alkaline conditions further enhance its utility in aqueous reaction systems. This guide serves to elucidate the core physicochemical characteristics of the hemihydrate form of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of its scientific application.

  • Chemical Name: this compound

  • Synonyms: CHOPSNA, 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydrate[2]

  • CAS Number: 143218-48-8[2]

  • Molecular Formula: C₃H₆ClNaO₄S·0.5H₂O[2]

  • Molecular Weight: 205.6 g/mol [2]

The structure features a three-carbon propane backbone. A sulfonate group (-SO₃⁻Na⁺) is attached to C1, a hydroxyl group (-OH) to C2, and a chlorine atom (-Cl) to C3. The presence of a stereocenter at C2 means the compound is chiral, though it is commonly supplied as a racemic mixture. The "hemihydrate" designation indicates the presence of one water molecule for every two molecules of the sulfonate salt within the crystal lattice.

Physicochemical Properties

The physical and chemical behaviors of this compound dictate its handling, formulation, and reactivity.

Solid-State Properties

The characteristics of the compound in its solid form are crucial for storage, handling, and formulation.

PropertyValue / DescriptionSource(s)
Appearance White crystalline powder.[2][3]
Melting Point 256 °C (with decomposition).[2][4][5]
Water Content 2.24 - 6.43% (Karl Fischer).[6]
Hygroscopicity The anhydrous form is known to be hygroscopic.[7][7]
Storage Store in a cool, dry, well-ventilated place away from oxidizing agents.[8][8]

The specified water content range of 2.24-6.43% is consistent with a hemihydrate to monohydrate form, highlighting the importance of controlled storage to maintain the desired stoichiometry.[6] The high melting point with decomposition is characteristic of ionic organic salts.

Solution Properties

The compound's behavior in solution is critical for its application in synthesis and formulations.

PropertyValue / DescriptionSource(s)
Solubility Soluble in water.[4][5][8]
pH 4.0 - 7.0 (for a 0.5% aqueous solution).
Stability Stable under neutral and alkaline conditions.

The high water solubility is imparted by the ionic sulfonate group and the polar hydroxyl group. This property is essential for its use as a reagent in aqueous media, for applications such as modifying cellulosic fibers or preparing biological buffers.[1][3][5][8]

Spectroscopic and Analytical Characterization

A multi-technique approach is required for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For the anhydrous sodium salt (CAS 126-83-0), the following peaks are reported:

  • ¹H NMR (in D₂O): Three groups of peaks are observed, centering at approximately 2.95 ppm, 3.58 ppm, and 4.17 ppm, with an integration ratio of 2:2:1.[9][10] These correspond to the protons on the propane backbone.

  • ¹³C NMR: Peaks are reported at 69.99 ppm, 56.97 ppm, and 51.18 ppm.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum would be expected to show strong absorptions corresponding to:

  • O-H stretching (from the hydroxyl group and water of hydration).

  • C-H stretching (from the aliphatic backbone).

  • S=O stretching (characteristic of the sulfonate group).

  • C-Cl stretching.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound.

  • Methodology: A mixed-mode or reverse-phase HPLC method can be employed.[7][11][12] One established method uses a Newcrom BH mixed-mode column with a mobile phase of acetonitrile and water containing an ammonium formate buffer.[11][12]

  • Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by UV at 200 nm if a sulfuric acid buffer is used instead.[11][12]

Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducible results.

Characterization Workflow

The logical flow for a comprehensive physicochemical characterization ensures all critical parameters are assessed systematically.

G cluster_0 Initial Assessment cluster_1 Structural & Thermal Analysis cluster_2 Purity & Solution Properties Sample Receive Sample Appearance Visual Appearance (Color, Form) Sample->Appearance KF Karl Fischer Titration (Water Content) Appearance->KF FTIR FTIR Spectroscopy (Functional Groups) KF->FTIR DSC_TGA DSC / TGA (Melting Point, Thermal Stability) FTIR->DSC_TGA NMR ¹H & ¹³C NMR (Structural Elucidation) DSC_TGA->NMR Solubility Solubility Test (Aqueous & Organic) NMR->Solubility HPLC HPLC-ELSD/UV (Purity & Assay) Solubility->HPLC Report Final Certificate of Analysis HPLC->Report

Caption: Workflow for the physicochemical characterization of the compound.

Protocol: Purity Determination by HPLC

This protocol outlines a robust method for assessing the purity of Sodium 3-chloro-2-hydroxypropanesulphonate.

Objective: To separate and quantify the main component from potential impurities.

Rationale: A mixed-mode column is chosen for its ability to provide multiple retention mechanisms (ion-exchange and reverse-phase), which is ideal for retaining this polar, ionic compound while separating it from both ionic and non-ionic impurities.[11][12] ELSD is a universal detector suitable for this compound which lacks a strong UV chromophore.[11][12]

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD.

  • Column: Newcrom BH, 3.2 x 100 mm, 3 µm particle size.[12]

  • Mobile Phase A: 90% Water / 10% Acetonitrile with 40 mM Ammonium Formate, pH 3.0.[12]

  • Flow Rate: 0.5 mL/min.[12]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 10 mg of the compound and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL solution.

  • Analysis: Inject the sample and integrate the peak corresponding to the main component. Purity is calculated based on the area percent of the main peak relative to all peaks.

Applications and Significance

The distinct physicochemical properties of Sodium 3-chloro-2-hydroxypropanesulphonate enable its use in diverse scientific and industrial fields.

  • Surfactant Synthesis: It serves as a key precursor for anionic, cationic, and zwitterionic surfactants due to the combination of a hydrophilic sulfonate group and reactive sites for modification.

  • Polymer Chemistry: The compound is used to introduce ionic functionalities into polymer backbones, which can enhance properties like water dispersibility, ionic conductivity, and thermal stability in resins and coatings.

  • Cellulose Modification: It is used to prepare negatively charged probe particles to study the nanoporosity and surface potential of cellulosic fibers.[3][5][8]

  • Pharmaceutical and Agrochemical Synthesis: It acts as a reactive intermediate for producing more complex molecules, such as quaternary ammonium salts and specialty chemical stabilizers.[2]

The relationship between its properties and applications is visualized below.

G cluster_props Physicochemical Properties cluster_apps Key Applications Compound Sodium 3-chloro-2- hydroxypropanesulphonate Prop1 High Water Solubility Compound->Prop1 exhibits Prop2 Reactive -Cl and -OH groups Compound->Prop2 exhibits Prop3 Ionic Sulfonate Group Compound->Prop3 exhibits App1 Aqueous Phase Synthesis Prop1->App1 enables App2 Functional Polymer Synthesis Prop2->App2 allows for App3 Surfactant Manufacturing Prop2->App3 is precursor for App4 Surface Modification Prop3->App4 imparts charge for

Caption: Relationship between core properties and primary applications.

Conclusion

This compound is a specialty chemical whose utility is directly derived from its well-defined physicochemical characteristics. Its high water solubility, distinct thermal profile, and reactive functional groups make it a valuable tool for chemists and material scientists. The analytical methods detailed herein provide a robust framework for its quality control and characterization, ensuring its reliable performance in various advanced applications.

References

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies. Retrieved from [Link]

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Sodium 3-chloro-2-hydroxypropane-1-sulfonate. (2018). SIELC Technologies. Retrieved from [Link]

  • Sodium 3-chloro-2-hydroxypropylsulfonate. (n.d.). PubChem. Retrieved from [Link]

  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. (n.d.). Wuhan Bright Chemical Co. Ltd. Retrieved from [Link]

  • Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. (n.d.). Molbase. Retrieved from [Link]

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A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS: 143218-48-8)

Executive Summary: A Multifunctional Building Block

This compound is an organosulfonate compound distinguished by its unique molecular architecture. The structure incorporates a reactive chlorine atom, a hydroxyl functional group, and a hydrophilic sulfonate moiety on a three-carbon backbone. This combination of features makes it a highly versatile and reactive intermediate in organic synthesis. Its excellent water solubility facilitates reactions in aqueous media, a critical advantage in many industrial and laboratory settings.[1] This guide provides an in-depth analysis of its properties, synthesis, and diverse applications, with a focus on its utility in pharmaceutical development and biochemical research.

Physicochemical & Structural Data

For any laboratory application, a thorough understanding of a compound's fundamental properties is paramount. The data below has been compiled from various authoritative sources to provide a reliable reference for experimental design.

PropertyValueSource(s)
CAS Number 143218-48-8[1]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[1]
Molecular Weight 205.6 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 256 °C (decomposes)[1][2][3]
Solubility Soluble in water[3][4]
Purity ≥ 96% - 98.5%+[1][5]
Synonyms CHOPSNA, Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate[1]

The structural arrangement of its functional groups is the primary driver of its chemical utility. The diagram below illustrates these key features.

cluster_molecule Core Molecular Structure struct      OH      | Cl-CH2-CH-CH2-SO3- Na+ chloro Chloro Group (-Cl) chloro->struct reactivity Reactive Site for Nucleophilic Substitution chloro->reactivity hydroxyl Hydroxyl Group (-OH) hydroxyl->struct modification Site for Etherification & Esterification hydroxyl->modification sulfonate Sulfonate Group (-SO3-) sulfonate->struct solubility Confers High Aqueous Solubility sulfonate->solubility

Caption: Key functional groups of Sodium 3-chloro-2-hydroxypropanesulphonate.

Synthesis Pathway and Protocol

The most common and industrially relevant synthesis of this compound involves the reaction of epichlorohydrin with sodium bisulfite in an aqueous solution.[6][7] This method is valued for its efficiency and use of readily available starting materials.

Reaction Mechanism and Rationale

The synthesis is a nucleophilic ring-opening reaction. The bisulfite anion (HSO₃⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This process is driven by the high ring strain of the epoxide. The reaction is typically conducted at an elevated temperature (around 80-90°C) to ensure a sufficient reaction rate.[6][8] The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction yield and shorten the reaction time, particularly in microwave-assisted synthesis protocols.[7][8]

The workflow for this synthesis is outlined below.

Synthesis_Workflow reactants Reactants: - Epichlorohydrin - Sodium Bisulfite - Deionized Water mixing 1. Mix Sodium Bisulfite & Water in Reactor reactants->mixing heating 2. Heat Mixture to ~80-90°C mixing->heating addition 3. Add Epichlorohydrin Dropwise (1-3 hours) heating->addition reaction 4. Stir and Maintain Temp for ~1 hour post-addition addition->reaction cooling 5. Cool in Ice-Water Bath to <10°C reaction->cooling crystallization 6. Crystallization Occurs cooling->crystallization filtration 7. Vacuum Filter to Isolate Solid Product crystallization->filtration washing 8. Wash with Ethanol filtration->washing drying 9. Dry Product washing->drying analysis 10. QC Analysis (NMR) drying->analysis final_product Final Product: Sodium 3-chloro-2-hydroxy- propanesulphonate analysis->final_product

Caption: Standard laboratory synthesis workflow for Sodium 3-chloro-2-hydroxypropanesulphonate.

Detailed Synthesis Protocol

This protocol is a self-validating system, concluding with analytical confirmation of the product structure.

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare an aqueous solution of sodium bisulfite (1.05-1.30 molar equivalents) in distilled water.[8]

  • Heating: Heat the solution in a water bath to a stable temperature of 80-90°C.[6][8]

  • Reactant Addition: Slowly add epichlorohydrin (1 molar equivalent) to the heated solution dropwise over a period of 1 to 3 hours.[6][9] Maintaining a slow addition rate is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, continue stirring the mixture at 80-90°C for an additional hour to ensure the reaction goes to completion.[6][9]

  • Crystallization: Cool the reaction mixture in an ice-water bath to below 10°C to induce crystallization of the product.[8]

  • Isolation: Filter the resulting solid precipitate using vacuum filtration. The reaction mother liquor can be recovered for further processing if needed.[6][8]

  • Purification: Wash the isolated solid twice with ethanol to remove unreacted starting materials and impurities.[8] For higher purity, the crude product can be recrystallized from distilled water.[8]

  • Drying & Analysis: Dry the white crystalline product. Confirm the structure of the final compound using Nuclear Magnetic Resonance (NMR). The proton NMR should show three groups of peaks around 2.95, 3.58, and 4.17 ppm, consistent with the structure of the target compound.[6][9]

Applications in Research and Drug Development

The compound's trifunctional nature makes it a valuable tool across several scientific disciplines.

  • Pharmaceutical & Agrochemical Intermediate: It serves as a key building block in the synthesis of more complex molecules.[1] Its reactive sites allow for the introduction of the hydrophilic sulfonate group into larger molecules, which can be a strategic choice to improve the solubility and bioavailability of drug candidates. It is used to produce quaternary ammonium salts, sulfonated ethers, and zwitterionic compounds, which can have applications as antimicrobial agents or specialty stabilizers in formulations.

  • Biochemical Research & Buffers: It is used in the production of biological buffers such as MOPSO, POPSO, and TAPSO.[10] Additionally, it has been described as a nondenaturing biological detergent, similar to CHAPS but with higher solubility, making it useful for the solubilization of integral membrane proteins for structural and functional studies.

  • Polymer Chemistry & Material Science: A significant application lies in the functionalization of polymers. It is used to introduce ionic sulfonate groups into polymer backbones, which can enhance properties like water dispersibility, ionic conductivity, and thermal stability. This is valuable for creating ion-exchange resins, specialty coatings, and adhesives.

  • Surface Modification: In a key research application, it is used to prepare negatively charged probe particles from microcrystalline cellulose (MCC).[3][4][11] These derivatized particles are instrumental in studying the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes, research that is critical for developing advanced materials.[4][5]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any reactive chemical intermediate.

  • Hazard Identification: The compound is classified as a skin and respiratory irritant and can cause serious eye irritation or damage.[4][12][13] GHS hazard statements include H315 (Causes skin irritation), H319/H318 (Causes serious eye irritation/damage), and H335 (May cause respiratory irritation).[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[13][15] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13][15]

  • Handling Procedures: Avoid contact with skin and eyes.[13] Avoid the formation of dust and aerosols.[13] Do not eat, drink, or smoke when using this product.[15] Wash hands thoroughly after handling.[15]

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[13][15]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[13]

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][15]

  • Storage: Store in a cool, dry, and well-ventilated place.[4][5] Keep the container tightly closed to protect it from moisture.[4][5] Store away from incompatible materials, particularly strong oxidizing agents.[4][5]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for molecular design. Its unique combination of a reactive chlorine atom, a modifiable hydroxyl group, and a solubilizing sulfonate group provides chemists and material scientists with a reliable building block for a vast array of applications. From enhancing the properties of polymers to enabling the study of complex biological systems and serving as a precursor in pharmaceutical synthesis, its importance in both industrial and research settings is well-established and continues to grow.

References

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  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydr
  • Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. Wuhan Bright Chemical Co. Ltd.
  • Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • AB179787 | CAS 143218-48-8. abcr Gute Chemie.
  • Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382. PubChem.
  • Sodium 3-Chloro-2-hydroxypropanesulfon
  • Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0. RIVERLAND TRADING.
  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety D
  • CAS#:143218-48-8 | Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • Cas 143218-48-8,Sodium 3-chloro-2-hydroxypropanesulphon
  • Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation.
  • Safety D
  • Sodium 3-Chloro-2-hydroxypropanesulfonate 126-83-0. Tokyo Chemical Industry Co., Ltd.
  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. PrepChem.com.
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  • 143218-48-8, Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr

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An In-depth Technical Guide to the Molecular Structure and Applications of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatile Potential

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate stands as a molecule of significant interest within the realms of chemical synthesis and pharmaceutical sciences. Its unique trifunctional structure, comprising a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, positions it as a versatile building block for a myriad of applications.[1][2] This guide, intended for the discerning researcher and drug development professional, delves into the molecular architecture, analytical characterization, and synthetic pathways of this compound. Furthermore, it explores its established and prospective roles in the development of novel therapeutic agents and drug delivery systems, providing a comprehensive technical overview grounded in scientific literature and established chemical principles.

I. Unveiling the Molecular Architecture

Core Structure and Functional Groups

The molecule is the sodium salt of 3-chloro-2-hydroxypropane-1-sulfonic acid, with the inclusion of half a water molecule per formula unit in its hemihydrate form.[3] Its IUPAC name is sodium 3-chloro-2-hydroxypropane-1-sulfonate hemihydrate.

The core of the molecule is a three-carbon propane chain. Key functional groups attached to this backbone are:

  • A chlorine atom at the C3 position, which serves as a reactive site for nucleophilic substitution reactions.[1]

  • A hydroxyl group (-OH) at the C2 position, introducing a chiral center and a site for esterification, etherification, and hydrogen bonding.

  • A sulfonate group (-SO₃⁻Na⁺) at the C1 position, which imparts high water solubility and an anionic character to the molecule.

The presence of these distinct functional groups on a short carbon chain results in a compact, yet highly functionalized molecule.

Diagram of the core molecular structure.
Stereochemistry and the Role of the Hemihydrate

The presence of a hydroxyl group on the second carbon atom (C2) makes Sodium 3-chloro-2-hydroxypropanesulphonate a chiral molecule. Therefore, it can exist as two enantiomers, (R)- and (S)-isomers. The synthetic route, typically starting from achiral epichlorohydrin and sodium bisulfite, results in a racemic mixture of the two enantiomers.[3] For specific pharmaceutical applications where stereochemistry is critical, chiral separation or asymmetric synthesis would be necessary.

The hemihydrate designation indicates the presence of one water molecule for every two molecules of the sodium salt in the crystal lattice. This water molecule is likely involved in hydrogen bonding with the hydroxyl and/or sulfonate groups of adjacent molecules, contributing to the stability of the crystal structure. The hygroscopic nature of the anhydrous form further underscores the molecule's affinity for water.

II. Analytical Characterization: A Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For Sodium 3-chloro-2-hydroxypropanesulphonate, three main groups of peaks are expected, corresponding to the protons on C1, C2, and C3. Published data indicates peaks centering around 2.95 ppm (protons on C1), 3.58 ppm (protons on C3), and 4.17 ppm (proton on C2), with an integration ratio of 2:2:1, respectively.[3]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Three distinct signals are expected for the three carbon atoms of the propane backbone. Literature values report peaks at approximately 51.18 ppm, 56.97 ppm, and 69.99 ppm.[3]

Nucleus Chemical Shift (ppm) Assignment
¹H~2.95-CH₂-SO₃⁻
¹H~3.58-CH₂-Cl
¹H~4.17-CH-OH
¹³C~51.18C1 (-CH₂-SO₃⁻)
¹³C~56.97C3 (-CH₂-Cl)
¹³C~69.99C2 (-CH-OH)
Table 1: Summary of reported NMR spectral data.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, sulfonate, and carbon-chlorine bonds.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • S=O Stretch: Strong asymmetric and symmetric stretching vibrations of the sulfonate group are typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.[1]

  • S-O Stretch: Several strong bands in the 1000-750 cm⁻¹ region can be attributed to the S-O stretching vibrations.[1]

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Sodium 3-chloro-2-hydroxypropanesulphonate, soft ionization techniques like electrospray ionization (ESI) would be suitable. The negative ion mode would likely show the [M-Na]⁻ ion. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of SO₃ (80 Da) or the cleavage of the carbon-chlorine bond.[4][5] The fragmentation of halogenated sulfonates can be complex, sometimes involving rearrangements.[6]

III. Synthesis and Purification: A Practical Protocol

The most common and industrially viable synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate involves the ring-opening reaction of epichlorohydrin with sodium bisulfite.[3]

Reaction Mechanism and Key Parameters

The synthesis proceeds via a nucleophilic attack of the bisulfite anion on one of the carbon atoms of the epoxide ring of epichlorohydrin, leading to the opening of the ring.

Synthesis_Workflow reagents Sodium Bisulfite Epichlorohydrin reaction Reaction in Aqueous Medium (e.g., 80-90°C) reagents->reaction crude_product Crude Sodium 3-chloro-2- hydroxypropanesulphonate reaction->crude_product purification Recrystallization (e.g., from water/ethanol) crude_product->purification final_product Pure Hemihydrate Product purification->final_product

A simplified workflow for the synthesis and purification.

Key Experimental Considerations:

  • Reactant Stoichiometry: The molar ratio of sodium bisulfite to epichlorohydrin is a critical parameter influencing the reaction yield.

  • Temperature Control: The reaction is exothermic, and maintaining a consistent temperature (typically 80-90°C) is crucial to prevent side reactions and ensure product quality.[7]

  • Catalyst: While the reaction can proceed without a catalyst, phase-transfer catalysts like tetrabutylammonium bromide can be employed to enhance the reaction rate.

  • Solvent: The reaction is typically carried out in an aqueous medium.

Step-by-Step Laboratory Protocol
  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium bisulfite in distilled water.

  • Reaction: Heat the sodium bisulfite solution to the desired reaction temperature (e.g., 85°C).

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains stable.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 1-2 hours to ensure complete conversion.

  • Crystallization: Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a cold solvent such as ethanol to remove unreacted starting materials and byproducts.[7]

  • Drying: Dry the product under vacuum to remove residual solvent and water. Due to its hygroscopic nature, it is important to store the final product in a desiccator.

Purification by Recrystallization

For applications requiring high purity, such as in drug development, the crude product should be purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot water and then adding a miscible organic solvent in which the product is less soluble (e.g., ethanol) to induce crystallization upon cooling. This process helps to remove soluble impurities.

IV. Applications in Drug Development and Beyond

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of molecules with pharmaceutical and other industrial applications.[2]

Precursor for Zwitterionic Surfactants and Buffers

The reaction of the chloro group with tertiary amines leads to the formation of quaternary ammonium salts. This chemistry is utilized in the synthesis of zwitterionic (amphoteric) surfactants, which contain both a positive and a negative charge in the same molecule. These surfactants are known for their mildness and are used in personal care products and have potential applications in drug delivery systems to enhance the solubility and stability of drug formulations.

Role as a Linker and Cross-linking Agent

The reactive chloro and hydroxyl groups allow this molecule to act as a linker or cross-linking agent.

  • Bioconjugation: In principle, the chloro- and hydroxyl- functionalities could be used to attach the molecule to biomolecules such as proteins or peptides, although specific examples in the literature for this compound are scarce. The sulfonate group would impart increased water solubility to the resulting conjugate.

  • Hydrogel Formation: This molecule can be used as a cross-linking agent in the formation of hydrogels.[8][9] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are extensively studied for controlled drug release applications.[8][9][10] The incorporation of the sulfonate group can influence the swelling properties and drug release kinetics of the hydrogel.

Synthesis of Taurine Analogues

Taurine (2-aminoethanesulfonic acid) and its derivatives have shown a range of biological activities and are being investigated as potential therapeutic agents.[11] Sodium 3-chloro-2-hydroxypropanesulphonate can serve as a starting material for the synthesis of taurine analogues through the reaction of the chloro group with ammonia or primary/secondary amines, followed by further chemical modifications.

V. Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile chemical entity. Its well-defined synthesis and the presence of multiple reactive centers provide a robust platform for the creation of more complex molecules. While its primary current applications lie in the synthesis of surfactants and polymers, its potential in the pharmaceutical industry, particularly in drug delivery and as a precursor for bioactive molecules, is an area ripe for further exploration. The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound could open up new avenues for its use in chiral drug synthesis. As the demand for sophisticated and functionalized molecules in drug development continues to grow, the utility of such versatile building blocks is set to expand, making a thorough understanding of their chemistry, as presented in this guide, more critical than ever.

References

  • Liu, L. K. (1977). The mass spectra of halogenated β-sultones and a comparative study with vinyl methanesulfonates. Journal of Mass Spectrometry, 12(7), 443-447.
  • Gao, H., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(8), 3245–3255.
  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • McKenna, A. M., et al. (2021). High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater. Environmental Science & Technology, 55(17), 11796–11806.
  • Xiao, J., et al. (2015). Synthesis and Characterization of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane Sulfonate and its Crystal Structure. Asian Journal of Chemistry, 27(10), 3818-3820.
  • Google Patents. (2016). Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. CN105585513A.
  • Royal Society of Chemistry. (2017). a–c) The crystal structure, sulfonate functionalized hydrophilic channel, and polyhedral cage unit in BUT‐8(Cr). d) Preparation scheme of BUT‐8(Cr)A form BUT‐8(Cr). e,f) Temperature‐dependent impedance plots of BUT‐8(Cr)A at 100% RH, and Arrhenius plots of BUT‐8(Cr)A, and BUT‐8(Cr). Retrieved from [Link]

  • Molecules. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(1), 115-128.
  • Chemistry Blog. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Retrieved from [Link]

  • MDPI. (2021).
  • Amine Catalysts. (2016). 3-chloro-2-hydroxypropanesulfonic acid sodium salt. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanesulfonate. Retrieved from [Link]

  • RSC Publishing. (2021). Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC. RSC Advances, 11(32), 19651-19659.
  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2008). Hydrogels as Controlled Drug Delivery Systems. Indian Journal of Pharmaceutical Sciences, 70(2), 133–140.
  • MDPI. (2021). Current Understanding of Hydrogel for Drug Release and Tissue Engineering. Polymers, 13(21), 3749.
  • Semantic Scholar. (2020). Synthesis of taurine. Retrieved from [Link]

  • PubChem. (n.d.). N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate. Retrieved from [Link]

  • PubMed Central. (2015). Designing hydrogels for controlled drug delivery.
  • Google Patents. (2016). Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. CN105585513A.
  • ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 633–639.
  • PubChem. (n.d.). 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate. Retrieved from [Link]

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"solubility of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate in water and organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental physicochemical principles with practical experimental insights to offer a thorough understanding of this compound's behavior in various solvent systems.

This compound is a versatile organosulfonate compound utilized in a range of industrial and research applications. Its utility stems from its unique molecular structure, which combines a reactive chloro group, a hydrophilic hydroxyl group, and a highly polar sodium sulfonate group. This combination makes it an important intermediate in the synthesis of surfactants, a functional monomer in polymer chemistry, and a surface modification agent, particularly for cellulosic materials.[1][2][3] A clear understanding of its solubility is paramount for optimizing reaction conditions, developing formulations, and predicting its behavior in various applications.

Key Physicochemical Properties

PropertyValue
CAS Number 143218-48-8[1][4]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[4]
Molecular Weight 205.60 g/mol [4] (Anhydrous: 196.59 g/mol [5])
Appearance White to yellowish crystalline powder[4][6]
Melting Point ~256 °C (with decomposition)[3][4]

To appreciate its solubility, one must first visualize its structure. The presence of distinct functional groups dictates its interaction with different solvents.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Sampling & Quantification A Add excess solid to known volume of solvent B Agitate in shaker at constant temp (e.g., 24-48h) A->B Achieve Equilibrium C Cease agitation Allow solid to settle (or centrifuge) B->C Form Saturated Solution D Withdraw supernatant through 0.22µm filter C->D Isolate Liquid Phase E Analyze concentration (e.g., HPLC, Gravimetric) D->E Measure Solute

Sources

A Comprehensive Spectroscopic Guide to Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate (SCHH)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No: 143218-48-8), hereafter referred to as SCHH, is a versatile chemical intermediate utilized in the synthesis of polymers, surfactants, and various specialty chemicals.[1] Its molecular structure, which incorporates a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a valuable functional monomer.[1] Accurate and reliable characterization of this compound is paramount for quality control and ensuring predictable performance in its applications. This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of SCHH. It offers field-proven protocols for sample analysis, in-depth interpretation of the spectral data, and the scientific rationale behind the experimental choices, serving as an essential resource for scientists in research and development.

Introduction: The Molecular Profile of SCHH

This compound is a white crystalline powder that is soluble in water.[2][3] Its utility as a chemical building block stems from the distinct reactivity of its functional groups. The sulfonate group imparts hydrophilicity, the hydroxyl group provides a site for esterification or etherification, and the chlorine atom allows for nucleophilic substitution reactions.

The objective of this guide is to provide a definitive spectroscopic signature of SCHH using ¹H NMR, ¹³C NMR, and Fourier Transform Infrared (FTIR) spectroscopy. By understanding its characteristic spectral features, researchers can confidently identify the compound, assess its purity, and monitor its transformations in chemical reactions.

Caption: Molecular structure of this compound.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]

Experimental Protocol: NMR Sample Preparation and Acquisition

The integrity of NMR data is critically dependent on proper sample preparation. SCHH is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates careful handling to ensure spectral quality and reproducibility.

Methodology:

  • Environment: Whenever possible, handle the SCHH sample and prepare the NMR solvent in a controlled environment, such as a nitrogen-filled glove box, to minimize water absorption.[5]

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice due to the high solubility of SCHH and to avoid the large, obscuring signal of residual H₂O in proton NMR.[6] Ensure the D₂O is of high isotopic purity and has been stored over molecular sieves to minimize its own water content.[7]

  • Sample Concentration: Dissolve 5-25 mg of SCHH in approximately 0.6-0.7 mL of D₂O.[6] This concentration is typically sufficient for obtaining high-quality ¹H spectra quickly and is adequate for ¹³C spectra with a reasonable number of scans.

  • Filtration: Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could disrupt the magnetic field homogeneity, leading to broadened spectral lines.[6][8]

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Standard 1D pulse programs for ¹H and ¹³C (with proton decoupling) are sufficient for routine characterization.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg SCHH dissolve Dissolve in 0.6-0.7 mL Dried D₂O weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert Sample into Spectrometer (≥400 MHz) filter->instrument lock Lock & Shim instrument->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 process Fourier Transform, Phase, & Baseline Correction acquire_H1->process acquire_C13->process integrate Integrate & Calibrate process->integrate

Caption: Standard workflow for NMR analysis of SCHH.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of SCHH provides a clear map of the proton environments in the molecule's propyl backbone. The signal from the hydroxyl (-OH) proton is not observed as it rapidly exchanges with the deuterium in the D₂O solvent. The spectrum is referenced to the residual HDO signal at ~4.79 ppm, though internal standards like DSS can also be used.

Table 1: Predicted ¹H NMR Spectral Data for SCHH in D₂O

Chemical Shift (δ) ppm Multiplicity Integration Assigned Protons Rationale for Assignment
~ 4.2 - 4.3 Multiplet (m) 1H CH (OH) This proton is deshielded by the adjacent electron-withdrawing hydroxyl and sulfonate groups. It is coupled to four neighboring protons on C1 and C3, resulting in a complex multiplet.
~ 3.7 - 3.8 Doublet of Doublets (dd) 2H CH₂ Cl These protons are adjacent to the electronegative chlorine atom. They are split by the single proton on C2.

| ~ 3.1 - 3.2 | Doublet of Doublets (dd) | 2H | CH₂ SO₃⁻ | These protons are adjacent to the strongly electron-withdrawing sulfonate group. They are split by the single proton on C2. |

Note: The exact chemical shifts and multiplicities can vary slightly based on the spectrometer, concentration, and pH of the solution. The assignments are based on known chemical shift principles and published data for similar structures. One source reported peaks centering at 4.17, 3.58, and 2.95 ppm, which aligns with these predictions.[9]

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum displays three distinct signals, corresponding to the three carbon atoms of the propanesulfonate backbone.

Table 2: ¹³C NMR Spectral Data for SCHH in D₂O

Chemical Shift (δ) ppm Assigned Carbon Rationale for Assignment
~ 70.0 C H(OH) The carbon atom bonded to the electronegative oxygen of the hydroxyl group appears furthest downfield.[9]
~ 57.0 C H₂SO₃⁻ The carbon adjacent to the sulfonate group is significantly deshielded.[9]

| ~ 51.2 | C H₂Cl | The carbon bonded to the chlorine atom appears at the most upfield position of the three backbone carbons.[9] |

Part II: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10] For SCHH, FTIR is ideal for confirming the presence of the hydroxyl, sulfonate, and alkyl halide groups, as well as the water of hydration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for SCHH as it requires no sample preparation (like KBr pellet pressing) and is highly effective for analyzing both solid powders and hydrated samples.[11][12] The technique measures the interaction of an IR evanescent wave with the sample surface, providing a high-quality spectrum.[12]

Methodology:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.[10]

  • Sample Application: Place a small amount of the SCHH crystalline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is essential for achieving a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_final Final Spectrum clean Clean ATR Crystal background Collect Background Spectrum clean->background load Place SCHH Powder on Crystal background->load press Apply Consistent Pressure load->press acquire Acquire Sample Spectrum (4000-400 cm⁻¹) press->acquire process Background Correction & Data Output acquire->process

Caption: Workflow for ATR-FTIR analysis of SCHH.

IR Spectral Data & Interpretation

The IR spectrum of SCHH provides a unique molecular fingerprint. The key is to identify the characteristic absorption bands for each functional group.

Table 3: Characteristic IR Absorption Bands for SCHH

Frequency Range (cm⁻¹) Functional Group / Bond Description of Vibration
3600 - 3100 -OH (Alcohol & H₂O) A very broad and strong band resulting from the O-H stretching vibrations of the hydroxyl group and the water of hydration. The breadth is due to extensive hydrogen bonding.[13]
3000 - 2850 C-H (Alkyl) Stretching vibrations of the C-H bonds in the propyl backbone.
~ 1640 H-O-H (H₂O) A distinct bending vibration (scissoring) characteristic of the water of hydration.[14]
~ 1350 S=O (Sulfonate) Strong asymmetric stretching vibration of the S=O double bonds.[15]
~ 1175 S=O (Sulfonate) Strong symmetric stretching vibration of the S=O double bonds.[15]
~ 1040 C-O & S-O A strong, complex region of overlapping bands likely containing the C-O stretch of the secondary alcohol and S-O single bond stretches. Similar sulfonate compounds show strong absorptions in this region.[10][16]

| 800 - 600 | C-Cl (Alkyl Halide) | C-Cl stretching vibration. This band can sometimes be weak. |

The combined presence of the intense, broad -OH band, the strong and sharp sulfonate S=O stretches, and the water bending mode at ~1640 cm⁻¹ provides conclusive evidence for the identity and hydrated state of SCHH.

Conclusion

The NMR and IR spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy deliver unambiguous confirmation of the carbon-hydrogen framework, while ATR-FTIR offers rapid verification of the key functional groups and the compound's hydration state. Adherence to the outlined protocols, which emphasize the rationale behind critical steps like sample handling for a hygroscopic compound, will ensure the generation of high-quality, reliable, and reproducible data. This guide serves as a foundational document for researchers and quality control professionals working with this important chemical intermediate.

References

  • ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound? [Online Forum]. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Weldon, M. K., et al. (1988). Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education, 65(6), 555. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Available at: [Link] (Note: A more direct, stable link to the specific page may vary, the general resource is authoritative).

  • Baker, M. J., et al. (2010). Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses. Applied Spectroscopy, 64(6), 689-695. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS). [Image from Publication]. Available at: [Link]

  • Eneh, C. I., et al. (2020). Fourier Transform Infrared Spectroscopy Investigation of Water Microenvironments in Polyelectrolyte Multilayers at Varying Temperatures. Soft Matter, 16(6), 1534-1544. Available at: [Link]

  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). In situ humidity-dependent ATR-FTIR spectra following water loss. [Image from Publication]. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra and XRD patterns of sulfonated catalysts. [Image from Publication]. Available at: [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the sulfonated polystyrene. [Image from Publication]. Available at: [Link]

  • Reading Scientific Services Ltd. (n.d.). Spectroscopy Techniques. Available at: [Link]

  • Rhenium Bio Science. (n.d.). Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%, Thermo Scientific Chemicals. Available at: [Link]

  • Schmitt, D., et al. (2018). 3-Mercapto-1-Propanesulfonate for Cu Electrodeposition Studied by in Situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy, Density Functional Theory Calculations, and Cyclic Voltammetry. The Journal of Physical Chemistry C, 122(35), 20269-20278. Available at: [Link]

  • Gerken, M. (2022). 33S NMR: Recent Advances and Applications. Applied Sciences, 12(15), 7789. Available at: [Link]

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An In-depth Technical Guide to the Chemical Reactivity and Applications of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate, a versatile chemical compound. Rather than a traditional biological mechanism of action, this document elucidates its chemical reactivity, which forms the basis of its wide-ranging applications in pharmaceutical development, biochemical research, and various industrial processes. For researchers, scientists, and drug development professionals, understanding the fundamental chemical behavior of this intermediate is crucial for its effective utilization.

Part 1: Core Characteristics and Synthesis

This compound is a white crystalline powder known for its high solubility in water.[1][2][3][4] Its molecular structure contains a highly reactive halogen atom, a hydroxyl group, and a hydrophilic sulfonic acid group, making it a valuable intermediate in organic synthesis.[5]

Property Value
Synonyms Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, CHOPSNA[1]
CAS Number 143218-48-8[1]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[1]
Molecular Weight 205.6 g/mol [1]
Melting Point 256 °C (decomposes)[1][2]
Solubility Soluble in water[3][4]
Appearance White crystalline powder[1]

The synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate typically involves the reaction of epichlorohydrin with sodium bisulfite in an aqueous solution.[6][7][8] This reaction can be facilitated by microwave irradiation to improve yield and reduce reaction time. Phase transfer catalysts, such as tetrabutylammonium bromide, can also be employed.[9]

G ECH Epichlorohydrin Reaction Nucleophilic Ring-Opening ECH->Reaction NaHSO3 Sodium Bisulfite NaHSO3->Reaction H2O Water (Solvent) H2O->Reaction 80-90°C Catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) Catalyst->Reaction Product Sodium 3-chloro-2-hydroxy- propanesulphonate Reaction->Product

Caption: Synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate.

Part 2: The Mechanism of Action as a Chemical Reagent

The "mechanism of action" of this compound is rooted in its chemical reactivity, primarily involving the chloro and hydroxyl functional groups.

Nucleophilic Substitution and Elimination Reactions

The presence of a chlorine atom makes the molecule susceptible to nucleophilic substitution reactions. This is the cornerstone of its utility as a chemical intermediate. Various nucleophiles can displace the chloride ion, allowing for the introduction of new functional groups. This reactivity is crucial in the synthesis of more complex molecules, including pharmaceuticals and specialty surfactants. For instance, it can be used to introduce ionic functionalities into polymer chains, thereby modifying their properties such as water retention, solubility, and thermal stability.

Role as a Hydrophilic Moiety

The sulfonic acid group is highly polar and imparts excellent water solubility to the molecule.[1] This characteristic is advantageous in many applications, particularly in aqueous formulations and for modifying surfaces intended for use in biological or aqueous environments.

Part 3: Application as a Surface Modifying Agent

A significant application of Sodium 3-chloro-2-hydroxypropanesulphonate is in the surface modification of materials like cellulose.[3][4][5][10] This process is used to create negatively charged probe particles for studying the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes.[3][4][5][10][11][12]

G Cellulose Cellulose Surface (with -OH groups) Reaction Etherification Cellulose->Reaction SCHPS Sodium 3-chloro-2-hydroxy- propanesulphonate SCHPS->Reaction Base Base (e.g., NaOH) Base->Reaction ModifiedCellulose Negatively Charged Modified Cellulose Reaction->ModifiedCellulose

Caption: Surface modification of cellulose using Sodium 3-chloro-2-hydroxypropanesulphonate.

Experimental Protocol: Surface Derivatization of Microcrystalline Cellulose (MCC)

This protocol outlines a general procedure for modifying the surface of MCC to introduce a negative charge.

  • Preparation of MCC Slurry: Suspend a known quantity of microcrystalline cellulose in deionized water.

  • Alkaline Activation: Add a solution of sodium hydroxide to the MCC slurry and stir for a specified period to activate the hydroxyl groups on the cellulose surface.

  • Reaction with Sodium 3-chloro-2-hydroxypropanesulphonate: Introduce an aqueous solution of this compound to the activated MCC slurry.

  • Heating and Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and maintain it for several hours with continuous stirring to facilitate the etherification reaction.

  • Neutralization and Washing: After the reaction, cool the mixture and neutralize it with a suitable acid. Wash the modified MCC extensively with deionized water to remove unreacted reagents and byproducts.

  • Drying and Characterization: Dry the resulting surface-derivatized MCC. Characterize the modified material using techniques such as zeta potential measurement to confirm the introduction of a negative surface charge.

Part 4: Function in Formulations and Industrial Applications

The unique combination of a hydrophilic sulfonate group and a reactive functional group makes this compound a versatile ingredient in various formulations.

Surfactant and Stabilizer

It can function as a surfactant in detergents and cleaning agents.[1] In cosmetic formulations, it can act as a stabilizer for emulsions and improve the feel of the product on the skin.[1]

Industrial Uses

Beyond the laboratory, this compound is used in:

  • Water Treatment: Where it acts as a surfactant to aid in the removal of contaminants.[1]

  • Drilling Fluids: It is a component in the formulation of drilling, completion, and fracturing fluids in the oil and gas industry.[13]

  • Polymer Chemistry: It is used to produce cationic and anionic resins, epoxy resins, and ion-exchange polymers.

Part 5: Conclusion

This compound is a multifunctional chemical compound whose "mechanism of action" is defined by its chemical reactivity. Its utility as a synthetic intermediate, a surface modifying agent, and a formulation component stems from the strategic placement of a reactive chlorine atom, a hydroxyl group, and a solubilizing sulfonate group within its structure. For researchers and developers, a thorough understanding of these chemical properties is paramount to leveraging its full potential in creating novel materials and more efficient chemical processes.

References

  • SIELC Technologies. (2022, January 17). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. Retrieved from [Link]

  • Changshu Juhe Chemical Co., Ltd. (n.d.). Sodium 3-chloro-2-hydroxypropane sulfonate hemihydrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

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A Technical Guide to the Early Discovery and Foundational Research of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the early synthesis, characterization, and application of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (SCHHS). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the fundamental principles and methodologies that established SCHHS as a versatile and significant chemical intermediate.

Introduction: A Multifunctional Building Block

Sodium 3-chloro-2-hydroxypropanesulphonate is an organic compound distinguished by its unique molecular structure, which incorporates a reactive chlorine atom, a secondary hydroxyl group, and a hydrophilic sulfonate group.[1][2] This combination of functionalities makes it highly water-soluble and provides multiple reaction sites, establishing it as a valuable intermediate in a wide range of chemical syntheses.[3] Its molecular structure is the key to its utility, allowing it to act as a bridge between different chemical moieties, introducing ionic properties and enabling the construction of more complex molecules. Early research quickly identified its potential in the synthesis of polymers, surfactants, and various specialty chemicals.[2]

Identifier Value
IUPAC Name sodium 3-chloro-2-hydroxypropane-1-sulfonate[4]
CAS Number 143218-48-8 (hemihydrate)[3][5][6]
126-83-0 (anhydrous)[2][4][7]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[3]
Molecular Weight 205.6 g/mol (hemihydrate)[3]
Synonyms CHOPSNA, Sodium epichlorohydrinsulfonate[3][4]

Foundational Synthesis: The Epichlorohydrin Route

The discovery and utility of SCHHS are intrinsically linked to its straightforward and efficient synthesis. The primary and most historically significant method involves the nucleophilic ring-opening of epichlorohydrin by sodium bisulfite in an aqueous medium.[7][8]

Causality of the Core Reaction

The choice of reactants is deliberate and effective. Epichlorohydrin features a strained three-membered epoxide ring, which is highly susceptible to nucleophilic attack. Sodium bisulfite (NaHSO₃) serves as an excellent sulfur-based nucleophile. The reaction proceeds via the attack of the bisulfite ion on one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of the sulfonate group and a hydroxyl group. The regioselectivity of the attack favors the formation of the 2-hydroxy isomer.

G cluster_reactants Reactants cluster_process Process cluster_product Product Epichlorohydrin Epichlorohydrin (C₃H₅ClO) Reaction Aqueous Reaction (~80-90°C) Epichlorohydrin->Reaction Ring-opening SodiumBisulfite Sodium Bisulfite (NaHSO₃) SodiumBisulfite->Reaction Nucleophilic Attack SCHHS Sodium 3-chloro-2-hydroxypropanesulphonate (C₃H₆ClNaO₄S) Reaction->SCHHS Forms

Caption: Core synthesis reaction for SCHHS.

Protocol 1: Foundational Aqueous Synthesis

This protocol represents a generalized early method for synthesizing SCHHS, forming the basis for subsequent process optimizations. Its trustworthiness lies in its simplicity and the predictable chemistry of the reaction.

Objective: To synthesize Sodium 3-chloro-2-hydroxypropanesulphonate via the reaction of epichlorohydrin and sodium bisulfite.

Methodology:

  • Reactor Setup: Charge a suitable reaction vessel with an aqueous solution of sodium bisulfite (e.g., 1.0 mole in approximately 120-250 mL of water).[7][9]

  • Heating: Heat the solution to a target temperature of 80-90°C with continuous stirring.

    • Rationale: This temperature provides sufficient activation energy for the reaction to proceed at a practical rate without causing significant decomposition of the reactants or product.

  • Reactant Addition: Slowly add epichlorohydrin (1.0 mole) dropwise to the heated sodium bisulfite solution over a period of 1-3 hours.[7][9]

    • Rationale: The reaction is exothermic. A slow, controlled addition is critical to manage the reaction temperature and prevent dangerous thermal runaways.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at the target temperature for an additional hour to ensure the reaction goes to completion.[9][10]

  • Crystallization: Cool the reaction mixture to room temperature (approx. 20°C) and then further in an ice bath.[1][9]

    • Rationale: The solubility of SCHHS in water decreases significantly at lower temperatures, causing the product to crystallize out of the solution, thus separating it from unreacted starting materials and water-soluble byproducts.

  • Isolation and Purification:

    • Filter the resulting white crystalline solid from the mother liquor using vacuum filtration.[1]

    • Wash the crystals with a 60% ethanol solution to remove residual impurities.[1]

    • Dry the purified solid to yield the final product.

Early Process Enhancements

While the foundational method is robust, early research focused on improving reaction efficiency and product purity. A key innovation was the use of phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB).[1][11]

  • Mechanism of PTC: TBAB facilitates the transfer of the bisulfite anion from the aqueous phase to the organic phase (or interface) where the epichlorohydrin is more soluble, thereby accelerating the reaction rate and often improving the yield.[11]

G A Reactants: Epichlorohydrin, Sodium Bisulfite, Water B Reaction at 80-90°C (Controlled Addition) A->B C Cooling & Crystallization (Below 10°C) B->C D Vacuum Filtration C->D E Solid Crude Product D->E F Reaction Mother Liquor (Recycled/Discarded) D->F Separates G Washing (Ethanol Solution) E->G H Drying G->H I Purified SCHHS (White Crystalline Solid) H->I

Caption: General workflow for SCHHS synthesis and purification.

Physicochemical and Structural Characterization

Verifying the identity and purity of the synthesized product was a crucial step in early research. This ensured that the material used in subsequent applications was indeed the correct compound, lending validity to experimental results.

Core Technique: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy was the primary analytical tool used to confirm the molecular structure of the synthesized SCHHS.[7][9] By analyzing the chemical shifts and integration of proton signals, researchers could verify that the ring-opening reaction had occurred as expected and confirm the connectivity of the atoms in the final product.

Protocol 2: Sample Preparation for ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified SCHHS solid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent because it is "invisible" in ¹H NMR spectra.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum using a spectrometer. Early research would have used lower-field magnets, but the principle remains the same. The resulting spectrum is compared against the expected structure.

    • Expected Result: The proton spectrum should show three distinct groups of peaks corresponding to the protons on the three-carbon backbone, with an integration ratio of 2:2:1, consistent with the SCHHS structure.[7]

Property Description Source
Appearance White crystalline powder[2][3]
Melting Point ~256 °C (with decomposition)[3][5]
Solubility Soluble in water[5][12]

Early Research Applications: A Versatile Chemical Intermediate

The presence of both a reactive chloro group and a hydrophilic sulfonate group made SCHHS a highly sought-after intermediate in several fields of research and development.[1]

Application 1: Synthesis of Specialty Surfactants

A primary application was in the production of specialty surfactants. The chloro atom serves as an excellent leaving group, allowing for straightforward nucleophilic substitution reactions.

  • Scientific Rationale: By reacting SCHHS with long-chain alkyl amines, early researchers could synthesize cationic or zwitterionic surfactants. The alkyl chain forms the hydrophobic tail, while the permanently ionic sulfonate group acts as the hydrophilic head. This process allowed for the creation of surfactants with tailored properties for use in detergents, personal care products, and industrial cleaners.

G SCHHS SCHHS (Hydrophilic Head Precursor + Reactive Site) Surfactant Zwitterionic or Cationic Surfactant (Amphiphilic Molecule) SCHHS->Surfactant Forms Head Nucleophile Long-Chain Amine (Hydrophobic Tail) Nucleophile->Surfactant Forms Tail

Caption: Logical relationship in surfactant synthesis using SCHHS.

Application 2: Modification of Polymers and Surfaces

The ability of SCHHS to introduce ionic functionality was heavily utilized in materials science.

  • Starch Modification: It was used to modify starch, introducing sulfonate groups onto the polymer backbone. This chemical modification increased the water solubility and altered the rheological properties of the starch, making it useful as a fluid loss additive in drilling muds.[2][9]

  • Cellulose Derivatization: In biochemical and analytical research, SCHHS was used to prepare surface-derivatized microcrystalline cellulose (MCC) particles.[8][12] The reaction imparts a strong negative charge (zeta potential) to the cellulose particles. These negatively charged probe particles were then used to investigate the interactions between cellulosic fibers and cationic polyelectrolytes, a topic of great importance in the paper manufacturing industry.[8][12]

Application 3: Tool in Biochemical Research

Beyond material modification, SCHHS found use as a specialized detergent in biochemistry.

  • Protein Solubilization: It was identified as a zwitterionic detergent, similar in function to the well-known CHAPS detergent. Its properties make it useful for the solubilization of integral membrane proteins, allowing them to be extracted from the cell membrane and studied in solution using techniques like solid-state NMR.

Conclusion

The early research and development of this compound laid the groundwork for its widespread use as a fundamental chemical intermediate. Its discovery was driven by a straightforward yet elegant synthesis based on the ring-opening of epichlorohydrin. Methodical characterization confirmed its structure, and subsequent application research demonstrated its remarkable versatility. From creating tailored surfactants and modifying natural polymers to serving as a tool in sophisticated biochemical studies, SCHHS proved to be a molecule of significant scientific and industrial value, a legacy that continues in the countless complex products it has enabled.

References

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE - Ataman Kimya. Ataman Kimya. [Link]

  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online. Fisher Scientific. [Link]

  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate - Google Patents.
  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google Patents.
  • Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. (2007). Journal of Chemical Technology & Biotechnology. [Link]

  • 3-chloro-2-hydroxypropanesulfonic acid sodium salt cas 126-83-0 - Warshel Chemical Ltd. Warshel Chemical Ltd. [Link]

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A Technical Guide to the Thermal Stability and Decomposition of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate is a versatile chemical intermediate with significant applications across various industries. Its molecular structure, which includes a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a valuable component in the synthesis of surfactants, polymers, and other specialty chemicals.[1] Notably, it is used to introduce sulfonate functionalities into polymers, which can enhance properties like ionic conductivity and thermal stability. It also serves as a key ingredient in the preparation of negatively charged probe particles for studying the nanoporosity of cellulosic fibers.[1][2] Given its use in processes that may involve elevated temperatures, a thorough understanding of its thermal stability and decomposition pathway is of paramount importance for researchers, scientists, and drug development professionals to ensure safe handling and optimal application.

This in-depth technical guide provides a comprehensive overview of the thermal behavior of this compound, including its known thermal properties, a proposed decomposition mechanism based on the current scientific understanding of related compounds, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 143218-48-8[3]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[3]
Molecular Weight 205.60 g/mol [3]
Appearance White crystalline powder[3][4]
Solubility Soluble in water[2]
Decomposition Temperature ~256 °C[2][3][4][5]

Thermal Stability and Decomposition

The thermal stability of a compound is a critical parameter that dictates its processing, storage, and handling conditions. For this compound, the onset of decomposition is reported to be at approximately 256 °C.[2][3][4][5] Beyond this temperature, the compound undergoes irreversible chemical changes, breaking down into smaller, more volatile molecules.

Upon combustion, the decomposition of this compound is known to produce hazardous fumes, including carbon oxides (CO, CO₂), sulfur oxides (SO₂, SO₃), and hydrogen chloride gas (HCl).[7]

Proposed Thermal Decomposition Pathway

The proposed thermal decomposition of this compound can be visualized as a sequence of reactions initiated by thermal energy. The following diagram illustrates a plausible decomposition pathway.

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Step 1: Dehydration cluster_2 Step 2: Initial Fragmentation cluster_3 Step 3: Secondary Decomposition & Product Formation start Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (C₃H₆ClNaO₄S·0.5H₂O) dehydrated Anhydrous Sodium 3-chloro-2-hydroxypropanesulphonate (C₃H₆ClNaO₄S) start->dehydrated Heat (>100°C) - 0.5 H₂O fragments Formation of Intermediate Radicals and Ions dehydrated->fragments Heat (~256°C) C-S and C-Cl bond cleavage products HCl (Hydrogen Chloride) SOx (Sulfur Oxides) COx (Carbon Oxides) NaCl (Sodium Chloride) Char Residue fragments->products Further Reactions

Caption: Proposed thermal decomposition pathway of this compound.

Causality Behind the Proposed Pathway:

  • Dehydration: As a hemihydrate, the initial step upon heating is expected to be the loss of the water molecule. This typically occurs at temperatures above 100 °C and would be observable as an initial weight loss in a thermogravimetric analysis (TGA).

  • Initial Fragmentation: The anhydrous salt is then subjected to higher temperatures, leading to the cleavage of the weakest covalent bonds. In this molecule, the carbon-sulfur (C-S) and carbon-chlorine (C-Cl) bonds are likely points of initial fragmentation. This will result in the formation of highly reactive radical and ionic intermediates.

  • Secondary Decomposition and Product Formation: These intermediates will undergo a cascade of further reactions, including oxidation (if in the presence of air) and rearrangement, to form stable, volatile products. The presence of sodium would likely lead to the formation of sodium chloride (NaCl) as a solid residue, along with a carbonaceous char. The organic portion of the molecule would decompose to form carbon oxides, while the sulfonate group would be the source of sulfur oxides. The chlorine atom would be released as hydrogen chloride gas.

Experimental Protocols for Thermal Analysis

To experimentally validate the proposed decomposition pathway and to obtain quantitative data on the thermal stability of this compound, the following analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and to quantify the mass loss at each stage.

Methodology:

  • Accurately weigh 5-10 mg of this compound into a TGA pan (platinum or alumina).

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant flow of an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures of initial mass loss (dehydration) and subsequent decomposition steps.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, dehydration, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Accurately weigh 2-5 mg of this compound into a DSC pan (aluminum or gold-plated).

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC curve for endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) peaks.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the specific chemical compounds produced during the thermal decomposition of the sample.

Methodology:

  • Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Insert the sample cup into the pyrolyzer, which is interfaced with a GC-MS system.

  • Rapidly heat the sample to a pyrolysis temperature of 300 °C and hold for 15 seconds.

  • The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium).

  • Separate the decomposition products in the GC column using an appropriate temperature program (e.g., hold at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min).

  • Identify the separated compounds using the mass spectrometer by comparing their mass spectra to a reference library.

Caption: Workflow for Py-GC-MS Analysis.

Conclusion

This compound exhibits thermal decomposition at approximately 256 °C. While a definitive, experimentally verified decomposition mechanism is yet to be published, a plausible pathway involving dehydration followed by fragmentation of the organic backbone to produce hazardous gases such as HCl and SOx is proposed. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the thermal properties of this important chemical intermediate. A comprehensive understanding of its thermal behavior is essential for ensuring its safe handling and for optimizing its application in various industrial and research settings.

References

  • Hopax Fine Chemicals. (2021, July 6). Safety Data Sheet: 3-Chloro-2-hydroxypropanesulfonic acid sodium salt hydrate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, October 3). Combustion and pyrolysis of sulfides and organosulfurs. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrolysis of Organosulfur Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • Tang Research Group. (n.d.). Thermochemistry of sulfur during pyrolysis and hydrothermal carbonization of sewage sludges. Retrieved from [Link]

  • Advanced Materials Letters. (2016). Thermal decomposition mechanism for azidopolyester based HTPB binder by using pyrolysis-GC/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Organosulfate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • PubMed. (2020, April 7). Organosulfates in Ambient Aerosol: State of Knowledge and Future Research Directions on Formation, Abundance, Fate, and Importance. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Retrieved from [Link]

  • Ascent Petrochem Holdings Co., Limited. (n.d.). Sodium 3-Chloro-2-hydroxypropane sulfonate. Retrieved from [Link]

  • Zhang, J. (n.d.). Mechanism of Thermal Decomposition of Hydroxyacetone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved from [Link]

  • National Institutes of Health. (2018, February 13). Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Use of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-Na) is a highly versatile functionalizing agent used to impart desirable anionic properties to a wide range of polymers.[1] Its unique trifunctional structure, featuring a reactive chlorine atom, a secondary hydroxyl group, and a hydrophilic sulfonate group, enables its use in grafting modifications rather than direct copolymerization.[2] This guide provides an in-depth exploration of the primary application of CHPS-Na: the alkaline etherification of natural polysaccharides. We will focus on the synthesis of Sulfonated Guar Gum (SGG), a material of significant interest in the energy sector, as a model system. This document provides the fundamental chemistry, a detailed laboratory protocol, characterization techniques, and expert insights into the process.

Introduction: Understanding the Role of CHPS-Na

This compound is not a conventional monomer in the context of addition polymerization, as it lacks a polymerizable double bond (e.g., a vinyl or acrylic group). Instead, its utility in polymer science lies in its capacity as a grafting monomer or functionalizing agent .[1][3] The molecule's power comes from its distinct functional regions:

  • The Reactive Site (Chlorine): The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This is the primary site of reaction for grafting onto other polymer backbones.[2]

  • The Hydroxyl Group: The -OH group can participate in further reactions, such as esterification, though its primary role in the applications discussed here is secondary to the chloro group's reactivity.

  • The Functional Group (Sulfonate): The sodium sulfonate (-SO₃⁻Na⁺) group is highly hydrophilic and imparts a permanent anionic charge. Introducing this group into a polymer backbone significantly enhances properties like water solubility, ionic conductivity, thermal stability, and salt tolerance.

Core Application: Alkaline Etherification of Polysaccharides

The principal mechanism for grafting CHPS-Na onto a polymer is through alkaline etherification. This process is particularly effective for polymers rich in hydroxyl groups, such as polysaccharides.

Causality of the Mechanism:

  • Activation: A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the hydroxyl groups on the polymer backbone (e.g., guar gum). This creates highly nucleophilic alkoxide anions.

  • Nucleophilic Attack: The newly formed alkoxide ion attacks the carbon atom bonded to the chlorine on the CHPS-Na molecule. This is a classic Williamson ether synthesis reaction.

  • Grafting: The chlorine atom is displaced, and a stable ether bond is formed, covalently linking the 2-hydroxypropanesulphonate side chain to the polymer backbone. The result is a sulfonated polymer with significantly altered physical and chemical properties.

Visualizing the Reaction Mechanism

The diagram below illustrates the etherification of a hydroxyl group on a guar gum backbone with CHPS-Na under alkaline conditions.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack & Grafting Guar_OH Guar-OH (Guar Gum Backbone) Guar_O_Na Guar-O⁻Na⁺ (Activated Alkoxide) Guar_OH->Guar_O_Na Deprotonation NaOH NaOH (Base) NaOH->Guar_O_Na H2O H₂O Guar_O_Na->Guar_O_Na2 CHPS Cl-CH₂-CH(OH)-CH₂-SO₃⁻Na⁺ (CHPS-Na) SGG Guar-O-CH₂-CH(OH)-CH₂-SO₃⁻Na⁺ (Sulfonated Guar Gum) CHPS->SGG NaCl NaCl (Byproduct) Guar_O_Na2->SGG Williamson Ether Synthesis G start Start setup 1. Assemble Flask: Add Guar Gum (e.g., 10g) and Ethanol/Water (3:1, 120 mL) start->setup swell 2. Swell Polymer: Stir at room temp for 30 min setup->swell reactants 3. Add Reagents: Add NaOH (0.1g) and CHPS-Na (0.05g) swell->reactants react 4. Reaction: Heat to 26°C under N₂ Stir at 300 rpm for 2.0 hrs reactants->react neutralize 5. Neutralization: Cool to room temp Add Acetic Acid to pH 7 react->neutralize filter 6. Isolate Product: Vacuum filter using Büchner funnel neutralize->filter wash 7. Purify: Wash solid cake with Anhydrous Ethanol (2x) filter->wash dry 8. Dry Product: Dry in oven at 60°C to constant weight wash->dry characterize 9. Characterize SGG: FTIR, TGA, Rheology dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of SGG.

4.4 Step-by-Step Methodology

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 10.0 g of guar gum powder. Pour in 120 mL of the ethanol-water solution (90 mL ethanol, 30 mL water).

  • Swelling: Stir the mixture at room temperature for 30 minutes to allow the guar gum to fully swell. [6]3. Inert Atmosphere: Begin purging the flask with a gentle stream of nitrogen gas to create an inert atmosphere. This prevents potential oxidative degradation of the polymer.

  • Addition of Reagents: While stirring, add 0.10 g of NaOH pellets (1.0 wt% of guar) and 0.05 g of CHPS-Na (0.5 wt% of guar) to the flask. 5. Reaction: Place the flask in a water bath pre-heated to 26 °C. Stir the slurry at approximately 300 rpm for 2.0 hours. [4]6. Neutralization: After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature. Slowly add glacial acetic acid dropwise until the pH of the slurry is neutral (pH ≈ 7.0). This step is crucial to stop the reaction and quench any remaining NaOH.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Pour the reaction mixture into the funnel and apply vacuum to separate the solid product from the liquid.

  • Purification: Wash the filter cake thoroughly with two portions of 50 mL anhydrous ethanol to remove unreacted reagents and byproducts (NaCl).

  • Drying: Carefully transfer the purified solid product to a watch glass or drying dish. Place it in a drying oven set at 60 °C until a constant weight is achieved. The final product is a fine, off-white powder of Sulfonated Guar Gum (SGG).

Characterization and Validation

To validate the successful synthesis of SGG, the following characterization techniques are essential.

5.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the presence of the grafted sulfonate groups.

  • Procedure: Acquire an FTIR spectrum of the dried SGG powder.

  • Expected Result: Compared to the spectrum of native guar gum, the SGG spectrum will show new characteristic absorption peaks. Look for strong peaks around 1195 cm⁻¹ (asymmetric S=O stretching) and 617 cm⁻¹ (C-S bond stretching), which are definitive evidence of successful sulfonation. [7]The broad -OH stretching peak around 3400 cm⁻¹ will remain.

5.2 Thermogravimetric Analysis (TGA)

  • Purpose: To assess the improvement in thermal stability.

  • Procedure: Heat a small sample of SGG from room temperature to ~600 °C under a nitrogen atmosphere and record the weight loss as a function of temperature.

  • Expected Result: The SGG will exhibit a higher decomposition temperature compared to native guar gum, indicating enhanced thermal stability. The initial weight loss below 140 °C is due to moisture evaporation. [7] 5.3 Rheological Analysis

  • Purpose: To quantify the performance improvement as a fluid thickener.

  • Procedure: Prepare a 0.3 wt% aqueous solution of SGG and measure its apparent viscosity and yield point/plastic viscosity (YP/PV) ratio using a rotational viscometer.

  • Expected Result: The SGG solution will show a significantly higher apparent viscosity and a higher YP/PV ratio compared to a solution of native guar gum at the same concentration, confirming its superior performance as a rheology modifier. [4]

References

  • Du, W., Feng, X., Zhang, Y., & Chen, G. (2021). Synthesis of sulfonated guar gum. ResearchGate. Available at: [Link]

  • Yonggen, Y., et al. (2024). Optimization of the Synthesis of Low Viscosity and High Shear Sulfonated Guar Gum for Enhancing Its Performance in Drilling Fluids. MDPI. Available at: [Link]

  • Yonggen, Y., & Wu, L. (2024). Sulfonation Modification of Guar Gum and Its Performance as a Fracturing Fluids Thickener. Biblioteka Nauki. Available at: [Link]

  • Yonggen, Y., & Wu, L. (2024). Sulfonation modification of guar gum and its performance as a fracturing fluids thickener. Polish Journal of Chemical Technology. Available at: [Link]

  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Available at: [Link]

  • Amine Catalysts. (2016). 3-chloro-2-hydroxypropanesulfonic acid sodium salt. Available at: [Link]

  • Chempur. Polymerization Reactions. Available at: [Link]

  • ResearchGate. (2020). Synthesis and properties of poly(acrylamide-co-N-vinylpyrrolidone-co-sodium p-styrene sulfonate) as an anionic fluid loss additive. Available at: [Link]

  • MDPI. (2011). Mechanism Studies of LCP Synthesis. Available at: [Link]

  • ResearchGate. Sulfonated polyacrylamide structure. Available at: [Link]

  • Google Patents. (2008). Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • Google Patents. (2016). Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.

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Application Notes & Protocols: Covalent Modification of Cellulose with Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical modification of cellulose via etherification with Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (SCHS). This process introduces anionic sulfonate groups onto the cellulose backbone, transforming the biopolymer into a versatile derivative with enhanced properties. The resulting hydroxypropyl sulfonate cellulose exhibits increased water dispersibility, negative surface charge, and new functionalities relevant for applications in advanced materials, biomedicine, and environmental remediation.[1][2][3] This guide details the underlying reaction mechanism, a step-by-step laboratory protocol, methods for characterization, and critical safety considerations for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Cellulose, the most abundant biopolymer on Earth, is a linear polysaccharide composed of β(1→4) linked D-glucose units.[4] Its rich hydroxyl functionality, biocompatibility, and biodegradability make it an attractive substrate for chemical modification. However, its poor solubility in water and common organic solvents, due to extensive intra- and intermolecular hydrogen bonding, limits its direct application in many fields.[5]

Chemical modification overcomes these limitations by introducing new functional groups. The etherification of cellulose with this compound is a robust method to impart a strong anionic character. The attached hydroxypropyl sulfonate groups disrupt the native hydrogen-bonding network, improving solubility and colloidal stability in aqueous systems.[2] This modification is particularly valuable for creating materials with a defined negative surface charge, which is essential for investigating the interaction of cellulosic fibers with cationic polyelectrolytes, developing novel drug delivery systems, and engineering high-performance adsorbents for water purification.[3][6][7][8][9]

Reaction Mechanism: Etherification of Cellulose

The modification process is a nucleophilic substitution reaction, specifically a Williamson ether synthesis, carried out under alkaline conditions.

  • Activation of Cellulose: The reaction is initiated by treating cellulose with a strong base, typically sodium hydroxide (NaOH). This step, known as mercerization, deprotonates the hydroxyl groups (-OH) on the anhydroglucose units of the cellulose chain, forming highly reactive alkoxide anions (Cell-O⁻Na⁺).

  • Nucleophilic Attack: The Sodium 3-chloro-2-hydroxypropanesulphonate (SCHS) molecule provides an electrophilic carbon center adjacent to the chlorine atom. The cellulose alkoxide acts as a nucleophile, attacking this carbon atom.

  • Ether Bond Formation: This attack results in the displacement of the chloride ion (Cl⁻) and the formation of a stable ether linkage (-O-) between the cellulose backbone and the hydroxypropanesulphonate group. The sodium chloride (NaCl) byproduct is easily removed during purification.

This mechanism covalently grafts the desired functional group onto the cellulose polymer.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cellulose Cellulose-OH (Cellulose Backbone) ActivatedCellulose Cellulose-O⁻Na⁺ (Activated Cellulose Alkoxide) Cellulose->ActivatedCellulose + NaOH (Activation) SCHS Cl-CH₂-CH(OH)-CH₂-SO₃⁻Na⁺ (SCHS) ModifiedCellulose Cellulose-O-CH₂-CH(OH)-CH₂-SO₃⁻Na⁺ (Modified Cellulose) SCHS->ModifiedCellulose Etherification (Nucleophilic Substitution) Byproduct NaCl + H₂O NaOH NaOH (Alkali Catalyst) ActivatedCellulose->ModifiedCellulose Etherification (Nucleophilic Substitution)

Caption: Etherification of cellulose with SCHS under alkaline catalysis.

Materials and Protocol

Required Materials and Reagents
  • Cellulose Source: Microcrystalline Cellulose (MCC) (e.g., Avicel PH-101)

  • Modifying Reagent: this compound (CAS: 143218-48-8)[10][11]

  • Alkali: Sodium hydroxide (NaOH) pellets, ACS grade

  • Solvent: Deionized (DI) water

  • Neutralizing Agent: 1 M Acetic acid or 1 M Hydrochloric acid (HCl)

  • Purification Solvents: 95% Ethanol

  • Equipment:

    • Three-necked round-bottom flask with condenser

    • Magnetic stirrer with heating mantle/hot plate

    • Temperature controller and probe

    • pH meter

    • Buchner funnel and filter paper

    • Centrifuge and centrifuge tubes

    • Dialysis tubing (e.g., 12-14 kDa MWCO)

    • Freeze-dryer (lyophilizer) or vacuum oven

Step-by-Step Experimental Protocol

This protocol is based on a 5-gram scale of cellulose modification. Adjust quantities as needed.

ProtocolWorkflow start Start step1 1. Cellulose Slurry Prep Disperse 5g MCC in 100mL DI water start->step1 step2 2. Alkalization (Activation) Add 20mL of 10M NaOH Stir 1h at 25°C step1->step2 step3 3. Reagent Addition Add dissolved SCHS (10g in 30mL water) step2->step3 step4 4. Etherification Reaction Heat to 85°C React for 4 hours step3->step4 step5 5. Neutralization Cool to RT Adjust pH to 7.0 with acid step4->step5 step6 6. Purification Wash with Ethanol/Water Centrifuge & Decant step5->step6 step7 7. Dialysis (Optional) Dialyze against DI water for 3 days step6->step7 For High Purity step8 8. Drying Freeze-dry or vacuum oven dry step6->step8 Standard Purity step7->step8 end_node Obtain Dry Modified Cellulose step8->end_node

Caption: Workflow for the synthesis of hydroxypropyl sulfonate cellulose.

  • Cellulose Slurry Preparation: In a 250 mL three-necked flask, add 5.0 g of microcrystalline cellulose to 100 mL of DI water. Stir vigorously with a magnetic stirrer for 30 minutes to ensure a uniform suspension.

  • Alkalization (Activation): Slowly add 20 mL of a 10 M NaOH solution to the cellulose slurry. The mixture will become a thick, translucent gel. Allow the mixture to stir at room temperature (25°C) for 1 hour to ensure complete activation of the cellulose hydroxyl groups. This step is crucial for efficient etherification.

  • Etherification Reaction: In a separate beaker, dissolve 10.0 g of this compound in 30 mL of DI water. Add this solution dropwise to the activated cellulose slurry. Fit the flask with a condenser.

  • Reaction Heating: Heat the reaction mixture to 80-85°C using a heating mantle. Maintain this temperature and continue stirring for 4 hours.[12] The reaction progress can be monitored by observing changes in viscosity.

  • Neutralization: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. Carefully neutralize the excess NaOH by slowly adding 1 M acetic acid until the pH of the slurry reaches 7.0. Perform this step slowly to avoid excessive heat generation.

  • Purification:

    • Transfer the neutralized mixture into centrifuge tubes. Centrifuge at 4000 rpm for 10 minutes.

    • Discard the supernatant, which contains unreacted reagents and NaCl byproduct.

    • Re-disperse the solid pellet in 100 mL of 70% ethanol/water solution and centrifuge again. Repeat this washing step three times.

    • Follow with two washes using 95% ethanol to aid in dewatering.

  • Drying: Collect the final solid product and dry it in a vacuum oven at 60°C overnight or, for a finer powder, freeze-dry (lyophilize) the sample until all moisture is removed. The final product is a white, solid powder of hydroxypropyl sulfonate cellulose.

Characterization and Data Interpretation

Successful modification must be validated through analytical techniques.

Technique Purpose Expected Result / Key Feature to Observe
FTIR Spectroscopy Confirm addition of sulfonate groupsAppearance of new characteristic peaks for S=O stretching (approx. 1055 cm⁻¹) and C-O-C ether linkage.[3]
Elemental Analysis Quantify sulfur contentDetection of a significant percentage of sulfur (S), which can be used to calculate the Degree of Substitution (DS).[13]
Zeta Potential Measure surface chargeA significant shift to a more negative value (e.g., from -10 mV to -40 mV) compared to unmodified cellulose, confirming the presence of anionic sulfonate groups.[6][7]
¹³C NMR Spectroscopy Structural confirmation and DS calculationAppearance of new peaks corresponding to the carbons of the hydroxypropyl sulfonate group. The degree of substitution can be calculated by comparing the integral of these peaks to the cellulose backbone peaks.[5]
X-Ray Diffraction (XRD) Analyze crystallinityTypically, a decrease in the crystallinity index is observed, as the modification process disrupts the ordered structure of cellulose.[13]

Safety Precautions and Hazard Management

All procedures should be performed in a well-ventilated laboratory, preferably within a fume hood, while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: Causes skin, eye, and respiratory irritation.[6][11][14][15] Avoid inhaling dust and ensure direct contact with skin and eyes is prevented.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns. Handle with extreme care. Wear chemical-resistant gloves and safety goggles.

  • Handling: Use a powder funnel and spatula for transferring solid reagents. In case of skin contact, wash immediately and thoroughly with water.[14][15] In case of eye contact, rinse cautiously with water for several minutes.[11][14][15]

Troubleshooting

Problem Potential Cause Recommended Solution
Low Degree of Substitution (DS) Insufficient activation of cellulose.Ensure NaOH concentration is adequate and allow for sufficient activation time (at least 1 hour).
Low reaction temperature or time.Increase reaction temperature to 85-90°C or extend the reaction time to 6 hours.
Product is Insoluble/Gels Excessively Degree of substitution is too high.Reduce the molar ratio of SCHS to cellulose in the reaction.
Inconsistent Results Non-homogenous reaction mixture.Ensure vigorous and continuous stirring throughout the activation and reaction steps.
Impure Final Product Inadequate washing/purification.Increase the number of washing cycles. For highest purity, perform dialysis for 48-72 hours against DI water.

References

  • Review on biomedical and bioengineering applications of cellulose sulfate. (2025).
  • Exploring the Versatility of Sulfon
  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g. Thermo Scientific Chemicals.
  • Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • Safety Data Sheet - Sodium 3-chloro-2-hydroxypropane-1-sulfon
  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety D
  • Safety Data Sheet - 3-Chloro-2-hydroxypropanesulfonic acid sodium salt hydr
  • Sulfonated Cellulose-Based Magnetic Composite as Useful Media for Water Remediation
  • Sulfated cellulose preparation, characterization, and potential applications in water tre
  • What does Sodium 3-chloro-2-hydroxypropanesulfon
  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • Sodium 3-chloro-2-hydroxypropane-1-sulfon
  • Characterization of Molecular Structure of Cellulose Derivatives.
  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfon
  • Production and Surface Modification of Cellulose Bioproducts. (2021). MDPI.

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Application Notes & Protocols: Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the applications and protocols involving Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-Na). As a multifunctional reagent, its utility in modern organic synthesis is rooted in its unique molecular architecture, which combines a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate moiety. This structure allows for a range of chemical transformations, making it a valuable building block for specialty chemicals, polymers, and surfactants.

Reagent Profile and Physicochemical Properties

Sodium 3-chloro-2-hydroxypropanesulphonate is a white crystalline powder known for its excellent solubility in water and stability under neutral and alkaline conditions.[1] These properties make it particularly suitable for reactions in aqueous media. The presence of both a nucleophilic hydroxyl group and a chlorine atom—an effective leaving group—on a short carbon chain allows it to serve as a potent intermediate for introducing the hydroxypropanesulphonate functionality into a variety of molecular scaffolds.

PropertyValueSource
CAS Number 143218-48-8 (hemihydrate); 126-83-0 (anhydrous)[1]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[1]
Molecular Weight 205.6 g/mol (hemihydrate)[1]
Appearance White crystalline powder[1]
Melting Point 256 °C (decomposes)[1]
Solubility Soluble in water[2]
Purity ≥ 96-98%[1][2]
Core Application: Synthesis of Zwitterionic Surfactants (Sulfobetaines)

A primary application of CHPS-Na is in the synthesis of zwitterionic (amphoteric) surfactants, specifically those of the hydroxy sulfobetaine class. These surfactants are valued for their mildness, excellent detergency, and stability over a wide pH range.

Causality of Application: The reaction leverages the high reactivity of the chlorine atom in CHPS-Na towards nucleophilic substitution. Tertiary amines, typically derived from fatty acids (e.g., N,N-dimethyl-1,3-propanediamine amidated with a fatty acid), act as nucleophiles. The amine attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a quaternary ammonium cation. The resulting molecule contains both this permanent positive charge and the permanent negative charge of the sulfonate group, creating a zwitterionic structure.

Diagram 1: General Workflow for Zwitterionic Surfactant Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products TertiaryAmine Tertiary Amine (e.g., Fatty Amidoamine) Reaction Nucleophilic Substitution in Aqueous Ethanol (Reflux, 85°C) TertiaryAmine->Reaction CHPS CHPS-Na (Sodium 3-chloro-2-hydroxy- propanesulphonate) CHPS->Reaction Zwitterion Hydroxy Sulfobetaine Surfactant Reaction->Zwitterion Primary Product Salt NaCl Reaction->Salt Byproduct

A simplified workflow for synthesizing hydroxy sulfobetaine surfactants.

Protocol 1: General Synthesis of a Hydroxy Sulfobetaine Surfactant

This protocol is adapted from the synthesis of 4-Tert-Butylphenyl Ethoxylate Amidopropyl Hydroxy Sulfobetaine (TEAH).[3]

Materials:

  • Fatty amidoamine intermediate (e.g., N,N-dimethyl-1,3-propanediamine derivative) (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium carbonate (1.0 equiv)

  • 70% Aqueous ethanol

Procedure:

  • To a 250 mL two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the fatty amidoamine intermediate (1.0 equiv).

  • Add 100 mL of 70% aqueous ethanol as the solvent.

  • Add this compound (1.1 equiv) and sodium carbonate (1.0 equiv) to the flask. The sodium carbonate acts as a base to neutralize any HCl that may form, driving the reaction to completion.

  • Heat the reaction mixture to 85 °C and maintain reflux with vigorous stirring for 12 hours.

  • After 12 hours, allow the mixture to cool to room temperature.

  • Remove the solvent (ethanol and water) by rotary evaporation under reduced pressure.

  • The resulting crude product, often a gel-like material, can be purified via column chromatography using an ethanol-based mobile phase to isolate the pure zwitterionic surfactant.[3]

Application in Polymer and Starch Modification

CHPS-Na serves as an effective functional monomer for introducing ionic sulfonate groups into polymer backbones.[4] This modification is crucial for enhancing properties such as water solubility, ionic conductivity, thermal stability, and water retention.

Causality of Application: In alkaline conditions, the hydroxyl groups on polymer backbones (like starch or cellulose) are deprotonated to form alkoxides. These nucleophilic alkoxides can then attack the electrophilic carbon atom bonded to chlorine in CHPS-Na, leading to an etherification reaction. This process grafts the hydroxypropanesulphonate side chain onto the polymer.

Diagram 2: Conceptual Workflow for Starch Modification

G Starch Starch Polymer with -OH groups Activation Activation (Deprotonation) Starch->Activation Base Alkaline Catalyst (e.g., NaOH) Base->Activation CHPS CHPS-Na Etherification Etherification Reaction CHPS->Etherification Activation->Etherification Product Sulfonated Starch Derivative (2-hydroxy-3-sulfonic acid propyl ether starch) Etherification->Product

Etherification of starch using CHPS-Na under alkaline conditions.

Protocol 2: Conceptual Protocol for Synthesis of Sulfonated Starch

This protocol is based on the described application for creating drilling fluid additives.

Materials:

  • Native Starch

  • Sodium hydroxide (NaOH)

  • This compound (CHPS-Na)

  • Deionized water

Procedure:

  • Prepare an aqueous slurry of native starch in a reaction vessel.

  • Add a catalytic amount of sodium hydroxide to the slurry to create alkaline conditions. This activates the hydroxyl groups on the starch.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.

  • Slowly add an aqueous solution of CHPS-Na to the reaction vessel.

  • Maintain the reaction temperature and stirring for several hours to allow the etherification to proceed.

  • After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., HCl).

  • The modified starch can be precipitated from the solution using a non-solvent like ethanol or isopropanol.

  • Filter the solid product, wash it multiple times with the non-solvent to remove unreacted reagents and salts, and dry it in an oven at a moderate temperature.

Synthesis of the Reagent: Sodium 3-chloro-2-hydroxypropanesulphonate

For laboratories requiring large quantities or specific purity standards, synthesizing CHPS-Na from readily available starting materials is a viable option. The most common method is the ring-opening reaction of epichlorohydrin with sodium bisulfite.[5][6]

Causality of Synthesis: The reaction proceeds via a nucleophilic attack of the bisulfite anion on one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack opens the strained three-membered ring, resulting in the formation of the 3-chloro-2-hydroxypropanesulphonate structure.

Diagram 3: Synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate

G ECH Epichlorohydrin Reaction Ring-Opening Reaction (80°C, 3-4h) ECH->Reaction NaHSO3 Sodium Bisulfite (in Water) NaHSO3->Reaction Product Sodium 3-chloro-2-hydroxy- propanesulphonate (CHPS-Na) Reaction->Product

Reaction scheme for the synthesis of CHPS-Na.

Protocol 3: Laboratory Scale Synthesis of CHPS-Na

This protocol is based on established and published methods.[5][6]

Materials:

  • Epichlorohydrin (1.0 mole, 92.5 g)

  • Sodium bisulfite (1.0 mole, 104 g)

  • Deionized water (~120 mL)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, condenser, thermometer, and magnetic stirrer, dissolve sodium bisulfite (104 g) in deionized water (~120 mL).

  • Heat the aqueous solution to approximately 80 °C with stirring.

  • Slowly add epichlorohydrin (92.5 g) dropwise from the dropping funnel over a period of about 3 hours. Caution: The reaction is exothermic; maintain the temperature at ~80 °C by controlling the addition rate and using external cooling if necessary.[7]

  • After the addition is complete, continue stirring the mixture at 80 °C for an additional hour to ensure the reaction goes to completion.[5][6]

  • Cool the reaction mixture to approximately 20 °C. The solid product, sodium 3-chloro-2-hydroxypropanesulphonate, will precipitate out of the solution.

  • Filter the solid product using a Buchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove impurities.

  • Dry the white crystalline solid under vacuum to yield the final product. The product's structure can be confirmed by NMR spectroscopy.[5]

Safety and Handling
  • Hazards: Sodium 3-chloro-2-hydroxypropanesulphonate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a dust mask (type N95 or equivalent).

  • Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly sealed. Store away from incompatible materials such as strong oxidizing agents.[2]

References

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE -
  • 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydr
  • 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt - Wuhan Bright Chemical Co. Ltd.
  • 3-Chloro-2-hydroxy-1-propanesulfonic acid 95 143218-48-8 - Sigma-Aldrich.
  • Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail - PMC - NIH.
  • Sodium 3-Chloro-2-hydroxypropanesulfon
  • 143218-48-8, Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Amine C
  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals.
  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt - PrepChem.com.
  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google P

Sources

"analytical methods for quantification of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Introduction

This compound (SCHPSH) is a versatile chemical intermediate utilized in a range of industrial and research applications, from the synthesis of pharmaceuticals to its use in the production of specialty polymers and surfactants. Its unique molecular structure, featuring a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a valuable building block in organic synthesis. Given its importance, the accurate and precise quantification of SCHPSH is critical for quality control, reaction monitoring, and formulation development.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust analytical methodologies for the quantification of this compound. We will delve into the principles and protocols for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Ion Chromatography (IC). The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, with guidance on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Chemical and Physical Properties of SCHPSH

A thorough understanding of the analyte's properties is fundamental to selecting and developing appropriate analytical methods.

PropertyValueSource
CAS Number 143218-48-8[1]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[1]
Molecular Weight 205.6 g/mol [1]
Appearance White to yellowish crystalline powder[1][2]
Solubility Soluble in water[3]
Purity (Typical) ≥95.0% (HPLC, anhydrous basis), ≥96% (Titration)[1][2]

Analytical Strategy Overview

The selection of an analytical method for SCHPSH depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. This guide covers a range of techniques to provide flexibility for various applications.

Analytical_Strategy cluster_methods Analytical Methodologies HPLC HPLC Quantification_Results Quantification_Results HPLC->Quantification_Results Chromatographic Data Potentiometric_Titration Potentiometric_Titration Potentiometric_Titration->Quantification_Results Equivalence Point Ion_Chromatography Ion_Chromatography Ion_Chromatography->Quantification_Results Conductivity Data Sample Sample Sample->HPLC High Sensitivity & Specificity Sample->Potentiometric_Titration Assay & Purity Sample->Ion_Chromatography Direct Anion Analysis

Caption: Overall analytical workflow for the quantification of SCHPSH.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of SCHPSH, offering high sensitivity and specificity. Due to the ionic nature and lack of a strong chromophore in the SCHPSH molecule, specialized HPLC modes and detectors are required.

Principle of the Method

A mixed-mode stationary phase, such as the Newcrom BH, which has both reversed-phase and ion-exchange characteristics, is well-suited for retaining the anionic SCHPSH.[4] Detection can be achieved using either an Evaporative Light Scattering Detector (ELSD), which is a universal detector for non-volatile analytes, or by UV detection at a low wavelength (around 200 nm) where the sulfonate group exhibits some absorbance.[4]

Experimental Protocol: HPLC-ELSD/UV

This protocol is based on the methods described by SIELC Technologies.[4]

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (e.g., Water/ACN with buffer) Start->Prepare_Mobile_Phase Prepare_Standard Prepare SCHPSH Standard Solutions Start->Prepare_Standard Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Equilibrate_Column Equilibrate HPLC System & Column Prepare_Mobile_Phase->Equilibrate_Column Inject_Samples Inject Standards & Samples Prepare_Standard->Inject_Samples Prepare_Sample->Inject_Samples Equilibrate_Column->Inject_Samples Acquire_Data Acquire Data (ELSD or UV 200nm) Inject_Samples->Acquire_Data Process_Data Process Data & Generate Calibration Curve Acquire_Data->Process_Data Calculate_Concentration Calculate SCHPSH Concentration Process_Data->Calculate_Concentration End End Calculate_Concentration->End

Caption: Step-by-step workflow for the HPLC analysis of SCHPSH.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD) or UV-Vis Detector

  • Newcrom BH mixed-mode column (3.2 x 100 mm, 3 µm) or equivalent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or Sulfuric acid (for mobile phase buffer)

  • SCHPSH reference standard

Chromatographic Conditions:

ParameterCondition 1 (ELSD)Condition 2 (UV)
Mobile Phase Water/Acetonitrile (90:10, v/v) with 40 mM Ammonium Formate, pH 3.0Water/Acetonitrile (90:10, v/v) with 0.2% Sulfuric Acid
Flow Rate 0.5 mL/min0.5 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 2 L/min)UV at 200 nm

Procedure:

  • Standard Preparation: Accurately weigh a suitable amount of SCHPSH reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample containing SCHPSH, dissolve it in the mobile phase, and dilute to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. Inject the calibration standards followed by the sample solutions.

  • Quantification: For both detection methods, construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of SCHPSH in the sample solution from the calibration curve.

Method Validation

The analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis should demonstrate no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.To be established based on the application.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature.

Method 2: Potentiometric Titration

Potentiometric titration is a reliable and cost-effective method for determining the purity of bulk SCHPSH. It is based on the principles of titrimetry for anionic surfactants.

Principle of the Method

The sulfonate group of SCHPSH can be titrated with a cationic titrant, such as a quaternary ammonium salt. The endpoint of the titration is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant is added. This method is particularly useful for assaying the purity of the raw material.[5]

Experimental Protocol: Potentiometric Titration

This protocol is adapted from general procedures for the titration of anionic sulfonates.

Titration_Workflow Start Start Prepare_Titrant Prepare & Standardize Cationic Titrant Start->Prepare_Titrant Prepare_Sample Accurately Weigh SCHPSH Sample Start->Prepare_Sample Titrate Titrate Sample with Cationic Titrant Prepare_Titrant->Titrate Dissolve_Sample Dissolve Sample in Water & Adjust pH Prepare_Sample->Dissolve_Sample Setup_Titrator Set up Potentiometric Titrator with Electrode Dissolve_Sample->Setup_Titrator Setup_Titrator->Titrate Detect_Endpoint Detect Equivalence Point from Titration Curve Titrate->Detect_Endpoint Calculate_Purity Calculate Purity of SCHPSH Detect_Endpoint->Calculate_Purity End End Calculate_Purity->End

Caption: Workflow for the potentiometric titration of SCHPSH.

Instrumentation and Reagents:

  • Automatic potentiometric titrator

  • Surfactant-sensitive electrode (e.g., Metrohm Ionic Surfactant Electrode)

  • 0.005 M Hyamine® 1622 or similar quaternary ammonium salt solution (titrant)

  • Sodium dodecyl sulfate (for titrant standardization)

  • Methanol

  • Buffer solution pH 3.0

Procedure:

  • Titrant Standardization: Standardize the Hyamine® 1622 solution against a known concentration of sodium dodecyl sulfate.

  • Sample Preparation: Accurately weigh approximately 0.2 g of SCHPSH into a beaker. Dissolve in approximately 50 mL of deionized water. Add 10 mL of pH 3.0 buffer and 5 mL of methanol.

  • Titration: Immerse the electrode in the sample solution and titrate with the standardized Hyamine® 1622 solution. Record the potential as a function of the titrant volume.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. Modern titrators will automatically detect this equivalence point.

  • Calculation: Calculate the purity of SCHPSH using the following formula:

    % Purity = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of titrant at the equivalence point (mL)

    • M = Molarity of the titrant (mol/L)

    • MW = Molecular weight of SCHPSH (205.6 g/mol )

    • W = Weight of the sample (g)

Method Validation

For an assay method like titration, the key validation parameters are:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The titration should be specific for the sulfonate group. This can be confirmed by analyzing a placebo.Negligible titrant consumption for the placebo.
Linearity A linear relationship between the sample weight and the volume of titrant consumed.Correlation coefficient (r²) ≥ 0.995 for a series of different sample weights.
Accuracy The agreement between the measured purity and the known purity of a reference standard.98.0% to 102.0% of the theoretical value.
Precision The repeatability of the measurement.RSD ≤ 2.0% for replicate analyses.

Method 3: Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is an excellent technique for the direct quantification of the sulfonate anion of SCHPSH.

Principle of the Method

The sample is injected into an ion chromatograph, where it passes through an anion-exchange column. The SCHPSH anion is separated from other anions based on its affinity for the stationary phase. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions. The analyte is then detected by a conductivity detector. This method is highly sensitive and specific for ionic species.

Experimental Protocol: Ion Chromatography

This protocol is based on general methods for the analysis of organic sulfonates by IC.

IC_Workflow Start Start Prepare_Eluent Prepare Eluent (e.g., KOH solution) Start->Prepare_Eluent Prepare_Standard Prepare SCHPSH Standard Solutions Start->Prepare_Standard Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Equilibrate_System Equilibrate IC System & Column Prepare_Eluent->Equilibrate_System Inject_Samples Inject Standards & Samples Prepare_Standard->Inject_Samples Prepare_Sample->Inject_Samples Equilibrate_System->Inject_Samples Acquire_Data Acquire Data (Suppressed Conductivity) Inject_Samples->Acquire_Data Process_Data Process Data & Generate Calibration Curve Acquire_Data->Process_Data Calculate_Concentration Calculate SCHPSH Concentration Process_Data->Calculate_Concentration End End Calculate_Concentration->End

Caption: Workflow for the Ion Chromatography analysis of SCHPSH.

Instrumentation and Reagents:

  • Ion chromatograph with a gradient pump, autosampler, and column oven

  • Anion-exchange column (e.g., Dionex IonPac™ AS11 or similar)

  • Anion suppressor

  • Conductivity detector

  • Potassium hydroxide (KOH) eluent concentrate

  • Deionized water (18.2 MΩ·cm)

  • SCHPSH reference standard

Chromatographic Conditions:

ParameterCondition
Eluent Gradient of KOH (e.g., starting at 10 mM, ramping to 50 mM)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 25 µL
Detection Suppressed conductivity

Procedure:

  • Standard Preparation: Prepare a stock solution of SCHPSH in deionized water. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in deionized water and dilute as necessary to be within the calibration range. Filter through a 0.45 µm IC-grade syringe filter.

  • Analysis: Equilibrate the IC system with the starting eluent concentration. Inject the standards and samples.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration. Determine the SCHPSH concentration in the sample from this curve.

Method Validation

The validation of the IC method follows the same principles as the HPLC method, with the parameters of specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness being assessed with appropriate acceptance criteria.

Conclusion

This application note has detailed three robust and reliable analytical methods for the quantification of this compound. The choice between HPLC, potentiometric titration, and ion chromatography will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. By following the detailed protocols and implementing the described validation procedures, researchers, scientists, and drug development professionals can ensure the generation of accurate and precise data for this important chemical compound.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH.
  • Chem-Impex International, Inc. (n.d.). 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydrate.
  • Changshu Juhe Chemical Co., Ltd. (n.d.). Sodium 3-chloro-2-hydroxypropane sulfonate hemihydrate.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt.
  • Chem-Impex International, Inc. (n.d.). 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydrate.
  • Thermo Fisher Scientific. (n.d.). Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%.
  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate.
  • Thermo Fisher Scientific. (n.d.). Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%.
  • Ascent Petrochem Holdings Co., Limited. (n.d.). Sodium 3-Chloro-2-hydroxypropane sulfonate.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH.
  • ChemicalBook. (2025). This compound.
  • ECHEMI. (n.d.). 143218-48-8, this compound Formula.
  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE.

Sources

Application Notes and Protocols: Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate in Surfactant Production

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-H) in the synthesis of a variety of surfactants. This document delves into the underlying chemistry, provides detailed experimental protocols, and offers insights into the characterization of the resulting surfactant molecules.

Introduction: The Versatility of a Key Intermediate

This compound (CHPS-H) is a highly functionalized and water-soluble organosulfonate compound.[1] Its molecular architecture, featuring a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it an invaluable and versatile intermediate in the synthesis of specialty surfactants.[2] The presence of these distinct functional groups allows for a range of chemical modifications, enabling the tailored production of amphoteric (zwitterionic) and anionic surfactants with desirable properties such as enhanced wetting, emulsifying, and dispersing abilities.[2]

This guide will focus on the practical application of CHPS-H in the synthesis of two major classes of surfactants: hydroxy sulfobetaines and novel anionic surfactants. The protocols provided are designed to be reproducible and are accompanied by explanations of the chemical principles at play, ensuring a deep understanding of the synthetic process.

Synthesis of Amphoteric Surfactants: Hydroxy Sulfobetaines

Hydroxy sulfobetaines are a class of zwitterionic surfactants known for their excellent water solubility, resistance to hard water, and mildness, making them suitable for personal care products and specialty cleaners.[3] The synthesis involves a quaternization reaction between a fatty tertiary amine and CHPS-H. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in CHPS-H, leading to the formation of a quaternary ammonium salt.

Reaction Mechanism: Quaternization

The reaction proceeds via a nucleophilic substitution mechanism. The tertiary amine displaces the chloride ion from the CHPS-H molecule. The presence of the hydroxyl group on the CHPS-H backbone enhances the water solubility of the resulting sulfobetaine.

G cluster_reactants Reactants cluster_product Product CHPS Sodium 3-chloro-2-hydroxypropanesulphonate (CHPS-H) Sulfobetaine Hydroxy Sulfobetaine Surfactant CHPS->Sulfobetaine Quaternization (Nucleophilic Substitution) Amine Fatty Tertiary Amine (e.g., Dodecyl Dimethylamine) Amine->Sulfobetaine

Caption: Synthesis of Hydroxy Sulfobetaine from CHPS-H.

Detailed Experimental Protocol: Synthesis of Dodecyl Hydroxy Sulfobetaine

This protocol details the synthesis of a dodecyl hydroxy sulfobetaine surfactant using dodecyl tertiary amine and CHPS-H.[3]

Materials:

  • This compound (CHPS-H)

  • Dodecyl tertiary amine

  • Isopropanol

  • Sodium hydroxide

  • Distilled water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add sodium 3-chloro-2-hydroxypropanesulphonate, isopropanol, and a solution of sodium hydroxide in distilled water.[3]

  • Heating and Dissolution: Heat the mixture to 90°C while stirring to ensure complete dissolution of the CHPS-H.[3]

  • Addition of Amine: Once the CHPS-H is fully dissolved, add the dodecyl tertiary amine to the reaction mixture.[3]

  • Reaction: Maintain the reaction temperature at 90°C and continue stirring for 4 hours.[3]

  • Work-up: After the reaction is complete, perform vacuum distillation to remove the isopropanol and any unreacted starting materials.[3] The resulting product is the dodecyl hydroxy sulfobetaine surfactant.

Purification and Characterization

The synthesized sulfobetaine surfactant can be purified by recrystallization from a suitable solvent system, such as a methanol/acetone mixture.[4]

Characterization:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the purified product should show characteristic absorption bands. Key peaks to identify include:

    • Strong absorption bands around 2924 cm⁻¹ and 2854 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl chain.[5]

    • A broad peak around 3410 cm⁻¹ indicating the O-H stretching of the hydroxyl group.[5]

    • Bands in the region of 1635-1060 cm⁻¹ associated with the S=O stretching of the sulfonate group.[5]

    • A peak around 1482 cm⁻¹ can be attributed to the quaternary ammonium group.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the alkyl chain, the propanesulfonate backbone, and the methyl groups on the nitrogen atom.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with distinct chemical shifts.

Synthesis of Anionic Surfactants

CHPS-H can also be utilized to synthesize novel anionic surfactants. This is achieved by reacting CHPS-H with a suitable nucleophile, such as a fatty alcohol, to form a sulfonate-containing ether. This reaction introduces a hydrophilic sulfonate head group and a hydrophobic alkyl tail, the defining characteristics of an anionic surfactant.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of these anionic surfactants proceeds via a Williamson ether synthesis. In the presence of a base, the fatty alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom bonded to the chlorine in CHPS-H, displacing the chloride ion and forming an ether linkage.

G cluster_reactants Reactants cluster_product Product CHPS Sodium 3-chloro-2-hydroxypropanesulphonate (CHPS-H) Anionic_Surfactant Anionic Surfactant (Sulfonate Ether) CHPS->Anionic_Surfactant Williamson Ether Synthesis Alcohol Fatty Alcohol (e.g., Dodecanol) Alcohol->Anionic_Surfactant Base Base (e.g., Sodium Hydride) Base->Alcohol Deprotonation

Caption: Synthesis of Anionic Surfactant from CHPS-H.

Detailed Experimental Protocol: Synthesis of a Dodecyl Sulfonate Ether Anionic Surfactant

This protocol outlines the synthesis of an anionic surfactant by reacting CHPS-H with dodecanol.

Materials:

  • This compound (CHPS-H)

  • Dodecanol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere, add sodium hydride to anhydrous DMF.

  • Formation of Alkoxide: Slowly add dodecanol to the suspension of sodium hydride in DMF via a dropping funnel. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium dodecyloxide.

  • Addition of CHPS-H: Dissolve CHPS-H in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride with a small amount of ethanol. Remove the DMF under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure anionic surfactant.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of surfactants using CHPS-H.

Surfactant TypeReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
Dodecyl Hydroxy SulfobetaineDodecyl tertiary amine, CHPS-HIsopropanol/Water904>90[3]
Dodecyl Sulfonate EtherDodecanol, CHPS-H, NaHDMF80-906-870-85

Safety and Handling Precautions

This compound is a chemical that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]

  • Storage: Store CHPS-H in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.[8]

  • Disposal: Dispose of the chemical and its container in accordance with local regulations.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a range of surfactants. Its unique trifunctional nature allows for the straightforward production of high-performance amphoteric and anionic surfactants. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis and application of these valuable compounds in various fields, from personal care to industrial formulations.

References

  • Ataman Kimya.
  • ChemScene.
  • Guidechem. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT (cas 126-83-0) SDS/MSDS download.
  • Thermo Scientific Chemicals.
  • Zhang, R., et al. Synthesis and Performance Evaluation of a Betaine Surfactant. E3S Web of Conferences, 2021.
  • Google Patents. Preparation method for hydroxy sulfobetaine amphoteric surfactant. CN102294196A.
  • Questron Technologies Corp. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • ResearchGate. Synthesis, Characterization and Surface Properties of Series Sulfobetaine Surfactants. 2018.
  • ResearchGate.
  • Ataman Kimya.
  • ResearchGate. The FT-IR spectra of surfactants: (a) SDS and (b) CTAB.
  • ResearchGate. The FT-IR spectra of pSBMA, bare-CF and pSBMA-CF.

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Application Notes & Protocols for the Safe Handling and Storage of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No. 143218-48-8) is a versatile and reactive organosulfonate intermediate. Its molecular structure, which includes a reactive chlorine atom, a hydroxyl group, and a hydrophilic sodium sulfonate group, makes it highly valuable in various scientific and industrial applications.[1] For researchers in drug development and the broader life sciences, this compound serves as a key building block in the synthesis of more complex molecules, such as pharmaceuticals, specialty surfactants, and functionalized polymers.[2] Its high water solubility and stability under neutral and alkaline conditions make it suitable for aqueous reaction systems.

However, the very reactivity that makes this compound useful also necessitates stringent safety protocols. The presence of the reactive halogen can lead to undesirable substitution reactions, and the compound itself is classified as an irritant.[3] This guide provides a comprehensive overview of the essential safe handling and storage procedures tailored for a laboratory research and development environment. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to ensure a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Before any handling of this compound, a formal risk assessment must be conducted.

Summary of Hazards

The primary hazards associated with this compound are related to its irritant properties.[4] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks[3][4][5][6]:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][7]

  • Serious Eye Damage/Irritation (H318/H319): Can cause serious eye irritation or damage.[3][5]

  • Respiratory Irritation (H335): The dust may cause respiratory tract irritation if inhaled.[3][7]

Key Physical and Chemical Properties for Risk Assessment

The following properties are crucial for developing safe handling protocols:

PropertyValueSignificance for Safe Handling
Appearance White to yellowish crystalline powder[2][8]The fine powder form increases the risk of aerosolization and inhalation.
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[2]---
Molecular Weight 205.6 g/mol [2]---
Melting Point 256 °C (decomposes)[2][9]High melting point indicates thermal stability under normal lab conditions.
Solubility Soluble in water[7][9]High water solubility is relevant for preparing solutions and for decontamination procedures.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical when handling the solid form of this compound.

  • Chemical Fume Hood: All weighing of the powder and preparation of solutions must be performed inside a certified chemical fume hood.[5] This is a non-negotiable control to prevent the inhalation of airborne particles.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

  • Eyewash Stations and Safety Showers: ANSI-approved eyewash stations and safety showers must be readily accessible within a 10-second travel distance from the handling area.[10] All personnel must be trained on their location and operation.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is crucial to prevent skin and eye contact.[5]

  • Hand Protection: Wear nitrile gloves. Avoid latex gloves due to their poor chemical resistance to a wide range of substances. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders or splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.

  • Body Protection: A long-sleeved laboratory coat must be worn at all times.[10] Ensure the coat is fully buttoned.

  • Respiratory Protection: When engineering controls are not sufficient, or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.[4] This should be determined by a site-specific risk assessment.

PPE_Workflow start Entering Lab ppe_check Don PPE: 1. Lab Coat (buttoned) 2. Safety Goggles 3. Nitrile Gloves start->ppe_check handling Handle Chemical (in Fume Hood) ppe_check->handling decontaminate Decontaminate Work Area handling->decontaminate doff_ppe Doff PPE: 1. Gloves (turn inside out) 2. Lab Coat 3. Goggles decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_node Exit Lab wash->end_node

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Detailed Handling and Storage Protocols

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Storage Protocol

Improper storage can lead to degradation of the material and create unnecessary hazards.

  • Receiving: Upon receipt, inspect the container for any damage. If the seal is broken or there is visible contamination on the outside, do not open it. Follow your institution's protocol for damaged chemical shipments.

  • Container: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[4][8]

  • Location: Store in a cool, dry, and well-ventilated area.[7][11] A dedicated cabinet for non-volatile chemical reagents is appropriate.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] Do not store with food, drink, or other personal items.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.

Weighing Protocol (Solid)
  • Preparation: Before bringing the chemical into the work area, ensure the analytical balance is clean and located inside a chemical fume hood. Prepare all necessary utensils (spatulas, weigh boats).

  • Transfer: Gently open the container inside the fume hood. Avoid creating dust clouds. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Do not tap or shake the container unnecessarily.

  • Closure: Immediately and securely close the main container after dispensing.

  • Clean-up: Carefully clean the spatula and any minor residual powder from the balance and work surface using a damp cloth or towel. Dispose of the cleaning materials as hazardous waste.

Solution Preparation Protocol (Aqueous)
  • Setup: Perform this entire procedure inside a chemical fume hood. Place a magnetic stir plate and an appropriately sized beaker containing the calculated volume of solvent (e.g., deionized water) in the hood.

  • Addition: While the solvent is stirring gently, slowly add the pre-weighed solid to the vortex. This controlled addition minimizes clumping and reduces the risk of splashing.

  • Dissolution: The compound is readily soluble in water.[9] Allow it to dissolve completely. The container may be loosely covered with paraffin film to prevent contamination during stirring.

  • Labeling: Immediately label the vessel containing the solution with the chemical name, concentration, date, and appropriate hazard symbols.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.[12]

**5.1 Personal Exposure

Emergency_Response exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation action_skin Remove contaminated clothing. Flush with water for 15 mins. skin->action_skin action_eye Flush with eyewash for 15 mins. Hold eyelids open. eye->action_eye action_inhalation Move to fresh air. inhalation->action_inhalation seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical report Report to Supervisor/EHS seek_medical->report

Caption: First aid response flowchart for personal exposure incidents.

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[10] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of temperate water for at least 15 minutes at an emergency eyewash station.[5][13] It is critical to hold the eyelids open to ensure the entire surface is rinsed. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air immediately.[5][10] If breathing is difficult or stops, provide artificial respiration if trained to do so. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Large Spill:

    • Evacuate the laboratory immediately and alert all personnel.[12][13]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for the compound.

Waste Disposal

All waste materials, including unused product, contaminated PPE, and spill clean-up debris, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless directed by your institution's EHS guidelines.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Vertex AI Search Result 1 (Source: Chemical properties
  • Vertex AI Search Result 2 (Source: Link to a Safety D
  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE.
  • Chem-Impex. 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydrate.
  • PubChem. Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S.
  • Thermo Scientific Chemicals. Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%.
  • Hopax Fine Chemicals. (2021-07-06).
  • Changshu Juhe Chemical Co., Ltd. Sodium 3-chloro-2-hydroxypropane sulfonate hemihydrate.
  • LookChem. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety Data Sheets(SDS).
  • ECHEMI. 143218-48-8, this compound Formula.
  • Chemsrc.
  • Fisher Scientific. Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%.
  • Imperial College London. Emergency procedures.
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  • AcceGen. Laboratory Emergency Procedures.
  • Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (Source: General emergency procedures for hazardous compounds)
  • Brown University. Laboratory Emergency Guidance | Environmental Health and Safety.
  • University of Washington Environmental Health & Safety. Laboratory Emergencies.
  • ChemicalBook. Sodium 3-Chloro-2-hydroxypropanesulfonate | 126-83-0.
  • Google Patents. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (Source: Information on chemical synthesis and reactivity)

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Application Note: Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate - Reaction Kinetics and Optimized Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction

Sodium 3-chloro-2-hydroxypropanesulphonate (CHPS-Na), often found in its hemihydrate form, is a pivotal organic intermediate with broad applications.[1][2] Its molecular structure, featuring a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a versatile building block in chemical synthesis.[3] CHPS-Na is extensively used in the production of specialty surfactants, for starch modification, as a key component in biological buffers (e.g., MOPSO, TAPSO), and in the preparation of charged particles for studying the nanoporosity of materials.[3][4][5][6][7]

This guide provides a comprehensive overview of the reaction kinetics governing the synthesis of CHPS-Na and presents detailed, validated protocols for its preparation and kinetic analysis. The focus is on understanding the causality behind experimental choices to empower researchers to optimize the reaction for their specific needs, ensuring high yield and purity.

Core Reaction Mechanism and Kinetics

The primary industrial synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate involves the nucleophilic ring-opening of epichlorohydrin with sodium bisulfite in an aqueous medium.[4][8] The reaction is initiated by the attack of the sulfur atom of the bisulfite anion on one of the carbon atoms of the epoxide ring.

cluster_reactants Reactants reac1 Epichlorohydrin prod Sodium 3-chloro-2-hydroxy- propanesulphonate (CHPS-Na) reac1->prod Ring-opening Sulfonation reac2 Sodium Bisulfite (NaHSO₃) reac2->prod

Caption: Synthesis pathway of CHPS-Na from its primary reactants.

The rate and efficiency of this reaction are governed by several critical parameters:

  • Temperature: This is one of the most significant factors. The reaction is exothermic, and careful temperature control is essential.[9] Most protocols recommend a temperature range of 70-90°C.[8][10][11] Temperatures below this range lead to a sluggish reaction, while excessive heat can promote side reactions, such as the hydrolysis of epichlorohydrin to form glycerol derivatives, which reduces yield and product purity.[12][13]

  • Reactant Molar Ratio: The stoichiometry of epichlorohydrin to sodium bisulfite is crucial. While a 1:1 molar ratio is the theoretical ideal, industrial preparations often use a slight excess of sodium bisulfite (e.g., 1.05-1.30 molar equivalent) to ensure the complete conversion of epichlorohydrin.[10]

  • pH and Reaction Medium: The reaction is typically performed in an aqueous solution. The pH can influence the nucleophilicity of the sulfite/bisulfite species. A surprising discovery found that using a carefully balanced mixture of sodium bisulfite and sodium sulfite can result in an unexpectedly efficient and swift reaction with high yields.[14] This suggests that controlling the pH and the specific sulfonating species in solution is key to optimizing the reaction kinetics.

  • Catalysis: While the reaction proceeds without a catalyst, its rate can be significantly enhanced. The use of phase transfer catalysts (PTC), such as tetrabutylammonium bromide (TBAB), has been shown to improve yields.[10][15] Furthermore, studies have demonstrated that microwave irradiation can dramatically reduce reaction times from hours to minutes while achieving high yields.[15]

Quantitative Data: Reaction Parameter Effects

The following table summarizes the impact of key variables on the synthesis of CHPS-Na, based on findings from various studies.

ParameterConditionEffect on ReactionReference
Temperature 70 - 90°COptimal range for balancing reaction rate and minimizing side reactions.[8][10]
> 90°CIncreased rate of side reactions, potential for product degradation.[9][12]
Molar Ratio 1:1 (Epichlorohydrin:Bisulfite)Standard stoichiometric ratio.[11]
(Epi:Bisulfite)1:1.05 - 1.30Slight excess of bisulfite drives the reaction to completion.[10]
Catalyst Tetrabutylammonium Bromide (TBAB)Increases reaction rate and yield.[10][15]
Energy Source Conventional Heating (80-85°C)Reaction time of several hours (e.g., 2-4 hours).[4][16]
Microwave Irradiation (500W)Drastically reduced reaction time (e.g., ~27 minutes).[15]

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis of CHPS-Na

This protocol details a conventional method for synthesizing CHPS-Na, emphasizing control and safety.

Methodology:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add sodium bisulfite (1.05 molar equivalents) and deionized water (approx. 1.2 mL per gram of sodium bisulfite).

  • Initial Heating: Begin stirring and heat the mixture in a water bath to 80-85°C until the sodium bisulfite is fully dissolved.[8][16]

  • Reactant Addition: Slowly add epichlorohydrin (1.0 molar equivalent) dropwise from the dropping funnel over a period of 2 to 3 hours.

    • Causality Explanation: The reaction is exothermic. A slow, dropwise addition is critical to maintain the reaction temperature within the optimal range and prevent a runaway reaction that could lead to the formation of undesirable by-products.[4][9][17]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 80-85°C for an additional 1 to 2 hours to ensure the reaction goes to completion.[4][8]

  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath to cool to below 10°C to induce crystallization of the product.[10]

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Purification: Wash the collected solid twice with cold ethanol.

    • Causality Explanation: Washing with ethanol helps to remove unreacted starting materials and water-soluble impurities, as CHPS-Na has lower solubility in ethanol compared to water.[10]

  • Drying: Dry the purified white powder in a vacuum oven to a constant weight. The final product is Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate.

  • Analysis: Confirm the structure and purity of the product using NMR and HPLC.[17][18]

Protocol 2: A Framework for Kinetic Analysis

This protocol provides a workflow for studying the reaction kinetics by monitoring reactant or product concentration over time.

start Start: Prepare Reaction Mixture at T=0 run_rxn Initiate Reaction (e.g., add Epi to Bisulfite soln) Maintain constant Temp & Stirring start->run_rxn sampling Withdraw Aliquot at Time = tᵢ run_rxn->sampling quench Quench Reaction (e.g., rapid cooling/dilution) sampling->quench analysis Analyze Sample via HPLC Quantify [Product] or [Reactant] quench->analysis data Record Data Point (Time, Concentration) analysis->data loop Repeat for Multiple Time Points? data->loop loop->sampling Yes end End: Plot Concentration vs. Time Determine Rate Law & Constant loop->end No

Caption: Experimental workflow for a kinetic study of CHPS-Na synthesis.

Methodology:

  • Reaction Setup: Prepare the reaction as described in Protocol 1, but in a jacketed reactor connected to a circulating water bath for precise temperature control.

  • Initiation: The reaction is considered to start (t=0) at the moment the first drop of epichlorohydrin is added to the sodium bisulfite solution.

  • Timed Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw a small, precise volume of the reaction mixture (aliquot).

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a cold mobile phase solvent. This stops the reaction by rapidly lowering the temperature and reactant concentrations.

  • Analytical Quantification: Analyze the quenched sample using a validated HPLC method.

    • Recommended HPLC Method: A mixed-mode column like a Newcrom BH can be used.[18] The mobile phase can consist of acetonitrile and water with a buffer, such as ammonium formate.[19] Detection via an Evaporative Light Scattering Detector (ELSD) is suitable as the analyte lacks a strong chromophore.[18][19]

  • Data Analysis: Plot the concentration of the product (CHPS-Na) or a reactant (epichlorohydrin) as a function of time. Use this data to determine the reaction order and calculate the rate constant (k) under the specific experimental conditions.

Conclusion

Understanding the reaction kinetics of this compound synthesis is paramount for achieving high-purity, high-yield production in both research and industrial settings. The key to success lies in the precise control of temperature to mitigate exothermic effects and side reactions, as well as the optimization of reactant ratios and pH. The provided protocols offer a robust foundation for both the synthesis and the detailed kinetic investigation of this important chemical intermediate, enabling scientists to tailor the reaction conditions to meet the stringent demands of their applications.

References

  • Yu, J., & Wang, Y. (n.d.). Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Asgari, F., et al. (2021). Influence of pH on the behavior of lignosulfonate macromolecules in aqueous solution. International Journal of Biological Macromolecules.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • Google Patents. (n.d.). CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • SIELC Technologies. (2018, February 16). Sodium 3-chloro-2-hydroxypropane-1-sulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • E3S Web of Conferences. (2021). Synthesis and Performance Evaluation of a Betaine Surfactant. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • ACS Publications. (1955). The Acid-catalyzed Ring Opening of Epichlorohydrin. Journal of the American Chemical Society. Retrieved from [Link]

  • Scientific.Net. (n.d.). Synthesis and the Study of Oil Displacement Performance of Stearate-2-Hydroxy-3-Propane Sulfonic Acid Sodium Salt. Advanced Materials Research. Retrieved from [Link]

  • Google Patents. (n.d.). US3239560A - Method for preparation of halide hydroxysulfonate.
  • ResearchGate. (n.d.). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • ResearchGate. (2012). Analysis of Ring-Opening Reaction between Bisphenol A and Epichlorohydrin by the Method of Quantum Chemical Calculating. Retrieved from [Link]

  • Fauske & Associates. (2020). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Retrieved from [Link]

  • RSC Publishing. (2020). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Wuhan Bright Chemical Co. Ltd. (n.d.). 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. Retrieved from [Link]

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Application Notes and Protocols: Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate in Biological and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the properties and applications of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate. While sometimes mistakenly categorized as a biological buffer, this guide clarifies its true chemical nature and explores its validated applications in scientific research. The primary utility of this compound lies not in pH control within physiological ranges, but as a versatile tool for surface modification, chemical synthesis, and as a dispersant. This guide offers detailed protocols and scientific rationale for its effective use in the laboratory.

Introduction: Re-evaluating the Role of this compound

This compound is a readily available chemical compound with several applications in research and industry.[1][2] Its high water solubility and the presence of a sulfonate group have led to its consideration for various roles in aqueous systems.[1][3][4] However, a critical evaluation of its chemical properties is necessary to correctly apply it in a research context.

A biological buffer is a weak acid or weak base that can resist pH changes in a solution, and its effectiveness is centered around its pKa value.[5] For a buffer to be useful in most biological experiments, its pKa should be within the physiological pH range of approximately 6.0 to 8.0.[5]

Sulfonic acids, the parent acids of sulfonates, are known to be very strong acids, with pKa values often in the range of -7.[6] For instance, the predicted pKa of the related compound 1-propanesulfonic acid is approximately 1.92.[7] The presence of electron-withdrawing groups like chlorine and hydroxyl on Sodium 3-chloro-2-hydroxypropanesulphonate would further decrease the pKa, making it an even stronger acid. Consequently, its conjugate base, the 3-chloro-2-hydroxypropanesulphonate anion, is exceptionally weak. This means that in solution, it will not associate with protons in the neutral pH range and therefore possesses no buffering capacity in this range.

Therefore, this application note will pivot from the incorrect premise of its use as a biological buffer to its scientifically validated applications. We will explore its utility as a surface modification agent, a chemical intermediate, and a dispersant, providing detailed protocols and insights for researchers.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and application.

PropertyValueSource(s)
Synonyms Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, CHOPSNA[1]
CAS Number 143218-48-8[1][2][3][4][8]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[1]
Molecular Weight 205.6 g/mol [1]
Appearance White crystalline powder[1]
Solubility Soluble in water[1][3][4]
Melting Point 256 °C (decomposes)[1][4][8]

Chemical Structure:

Caption: Chemical structure of Sodium 3-chloro-2-hydroxypropanesulphonate.

Applications in Scientific Research

The true utility of this compound in a research setting stems from its reactive chloro- and hydroxyl groups and the anionic sulfonate group.

Surface Modification of Cellulosic Materials

One of the well-documented applications of this compound is in the surface modification of materials like microcrystalline cellulose (MCC).[9] The reaction introduces negatively charged sulfonate groups onto the cellulose surface, which can be useful for studying interactions with cationic polyelectrolytes or for creating charged probe particles.

Protocol for Surface Derivatization of Microcrystalline Cellulose (MCC):

Materials:

  • Microcrystalline cellulose (MCC)

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Slurry Preparation: Prepare a slurry of MCC in deionized water in the reaction vessel. A typical concentration is 5-10% (w/v).

  • Alkalinization: While stirring, slowly add a solution of NaOH to the MCC slurry to activate the hydroxyl groups on the cellulose. The final concentration of NaOH should be in the range of 1-2 M. Allow the mixture to stir for 1-2 hours at room temperature.

  • Reagent Addition: Dissolve this compound in a minimal amount of deionized water. Add this solution dropwise to the activated MCC slurry. The molar ratio of the reagent to the anhydroglucose units of cellulose can be varied to control the degree of substitution.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain stirring for 4-6 hours.

  • Neutralization and Washing: After the reaction, cool the mixture to room temperature and neutralize the excess NaOH with a dilute acid (e.g., HCl).

  • Purification: Filter the modified MCC and wash it extensively with deionized water until the filtrate is neutral and the conductivity is low. Then, perform a final wash with ethanol to remove residual water.

  • Drying: Dry the surface-modified MCC in an oven at 60°C to a constant weight.

  • Characterization: The resulting sulfonate-modified MCC can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of sulfonate groups and titration to determine the degree of substitution.

A Prepare MCC Slurry B Alkalinize with NaOH A->B C Add Reagent Solution B->C D Heat and React C->D E Neutralize and Wash D->E F Dry Modified MCC E->F

Caption: Workflow for surface modification of MCC.

Intermediate in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, while the hydroxyl group can be further functionalized. This makes it a precursor for a variety of more complex molecules. For example, it can be used in the synthesis of specialized surfactants and zwitterionic compounds.[6]

General Reaction Scheme:

The chloro group can be displaced by various nucleophiles (Nu⁻), such as amines, thiols, or alkoxides, to introduce new functional groups. The hydroxyl group can be esterified or etherified.

reactant Cl-CH₂-CH(OH)-CH₂-SO₃⁻ product Nu-CH₂-CH(OH)-CH₂-SO₃⁻ reactant->product + Nu⁻ - Cl⁻ nucleophile Nu⁻

Caption: General nucleophilic substitution reaction.

Dispersant and Stabilizer

In certain applications, this compound can act as a dispersant or stabilizer for particulate systems. The sulfonate group provides a strong negative charge that can adsorb onto the surface of particles, leading to electrostatic repulsion between them. This prevents aggregation and helps to maintain a stable dispersion. Its high water solubility and the stability of the sulfonate group over a wide pH range are advantageous in this context.

Conclusion

This compound is a versatile chemical with specific and valuable applications in the research laboratory. It is crucial for scientists to recognize that despite some misleading classifications, it is not a biological buffer due to the very low pKa of its parent sulfonic acid. Its true strengths lie in its utility as a surface modification agent for introducing negative charges, as a reactive intermediate for the synthesis of novel compounds, and as a potential dispersant. By understanding its correct chemical properties and applying the protocols outlined in this guide, researchers can effectively harness this compound for their scientific endeavors.

References

  • Chem-Impex.
  • Ataman Kimya.
  • Chemistry LibreTexts. (2019). 17.4: Sulfonic Acids.
  • Interchim. Good's buffers (biological buffers). (n.d.).
  • Carl ROTH. Biological Buffers. (n.d.).
  • Thermo Scientific Chemicals.
  • PubChem. 3-Chloro-2-hydroxypropane-1-sulfonic acid. (n.d.).
  • Wikipedia.
  • Changshu Juhe Chemical Co., Ltd.
  • Echemi.
  • ChemicalBook.
  • Tokyo Chemical Industry Co., Ltd.
  • Guidechem. 1-Propanesulfonic acid 5284-66-2 wiki. (n.d.).
  • Career Henan Chemical Co.
  • Sigma-Aldrich.

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Application Notes and Protocols: Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate in Advanced Drilling Fluids for Shale Stability

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Formulation Professionals

This document provides a comprehensive technical guide on the application of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate (CHPS-Na) in the formulation of high-performance water-based drilling fluids (WBDFs). It delves into the fundamental mechanisms of shale instability, the role of CHPS-Na as a critical chemical intermediate, and detailed protocols for synthesis, formulation, and performance evaluation.

Introduction: The Challenge of Wellbore Instability

Drilling through shale formations presents one of the most significant challenges in the oil and gas industry.[1] Shales, which are rich in clay minerals like montmorillonite and illite, are highly reactive with water, the primary component of cost-effective and environmentally friendly water-based drilling fluids.[2] This interaction leads to clay hydration, swelling, and dispersion, compromising the structural integrity of the wellbore. The consequences include borehole shrinkage, spalling, collapse, and increased drilling costs.[3]

To counteract these issues, chemical additives known as "shale inhibitors" are incorporated into drilling fluids. These inhibitors are designed to suppress the hydration and swelling of clays, thereby maintaining wellbore stability.[2][4] While traditional inhibitors like potassium chloride (KCl) are effective, there is a continuous drive for more efficient and specialized additives. Sodium 3-chloro-2-hydroxypropanesulphonate (CHPS-Na) has emerged as a key building block in this field. It is not typically used as a standalone inhibitor but serves as a versatile intermediate for synthesizing advanced polymeric additives that deliver superior performance in fluid loss control and shale stabilization.[5][6][7][8]

This guide will explore the properties of CHPS-Na, its mechanistic role in creating effective drilling fluid additives, and provide robust protocols for laboratory-scale synthesis and evaluation.

Part 1: Core Chemistry and Inhibition Mechanism

Properties of this compound

CHPS-Na is a white crystalline solid soluble in water.[9][10] Its chemical structure contains a reactive chloro group, a hydroxyl group, and a hydrophilic sulfonate group, making it an ideal monomer for functionalizing other molecules.[6]

PropertyValueReference
CAS Number 143218-48-8 (hemihydrate)[11]
Molecular Formula C₃H₈ClNaO₅S[11]
Molecular Weight 196.59 g/mol (anhydrous)[12]
Appearance White crystalline powder[10]
Solubility Soluble in water[9]
Melting Point 256 °C (decomposes)[12]
Mechanism of Shale Swelling and Inhibition

Wellbore instability in shale formations is primarily driven by the hydration of clay minerals. Clay platelets carry a net negative charge, which is balanced by cations (like Na⁺) in the interlayer space. When exposed to water, these cations hydrate, forcing the clay layers apart in a process known as osmotic swelling.

CHPS-Na is critically employed in synthesizing additives, such as modified starches or polymers, that counteract this process.[8] Under alkaline conditions, the chloro group on CHPS-Na can react with hydroxyl groups on a polymer backbone (like starch) in an etherification reaction.[8] The resulting functionalized polymer inhibits shale swelling through several proposed mechanisms:

  • Encapsulation: The polymer adsorbs onto the clay surface, forming a protective film that physically blocks water from entering the clay matrix.

  • Pore Plugging: The additive can plug nano-scale pores and fractures in the shale, reducing the permeability and slowing water invasion.

  • Charge Interaction: The negatively charged sulfonate groups can interact with the shale surface and influence the ionic environment, contributing to stability.

The following diagram illustrates the fundamental process of clay swelling and how a CHPS-Na derived polymer can inhibit it.

G cluster_0 Clay Swelling Mechanism cluster_1 Inhibition by CHPS-Na Derived Polymer Water Water Molecules (from Drilling Fluid) Cations Interlayer Cations (e.g., Na+) Water->Cations Hydration InhibitedClay Encapsulated Clay Platelets (Stable) Water->InhibitedClay Water Blocked Clay Dry Clay Platelets (Negative Surface Charge) SwollenClay Hydrated & Swollen Clay (Increased Spacing) Clay->SwollenClay Water Entry Clay->InhibitedClay Cations->SwollenClay Instability Wellbore Instability SwollenClay->Instability Leads to Polymer CHPS-Na Derived Polymer Polymer->Clay Stability Wellbore Stability InhibitedClay->Stability Leads to

Mechanism of Clay Swelling and Inhibition.

Part 2: Application Protocols - Formulation and Preparation

Protocol 2.1: Synthesis of a CHPS-Na Modified Starch Additive

This protocol describes the synthesis of a sulfonated starch derivative for use as a fluid loss reducer and shale stabilizer, based on established etherification principles.[8]

Materials:

  • Corn starch

  • This compound (CHPS-Na)

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Distilled water

Procedure:

  • Slurry Preparation: Prepare a starch slurry by dispersing 50 g of corn starch in 100 mL of isopropanol in a 500 mL three-neck flask equipped with a mechanical stirrer.

  • Alkalization: Slowly add 15 mL of 30% (w/v) NaOH solution to the slurry while stirring. Allow the mixture to react for 1 hour at 40°C. Causality: The alkaline environment activates the hydroxyl groups on the starch backbone, making them nucleophilic and ready for the etherification reaction.

  • Etherification: Dissolve 10 g of CHPS-Na in 20 mL of distilled water and add it dropwise to the alkalized starch slurry.

  • Reaction: Increase the temperature to 70-80°C and maintain for 3 hours with continuous stirring.

  • Neutralization & Purification: Cool the reaction mixture to room temperature. Neutralize the excess alkali with a dilute acid (e.g., 1M HCl) to a pH of 7.0.

  • Isolation: Filter the solid product and wash it three times with an 80% ethanol/water solution to remove unreacted salts and reagents.

  • Drying: Dry the purified product in an oven at 60°C to a constant weight. The resulting white powder is the CHPS-Na modified starch.

Protocol 2.2: Preparation of a Base Water-Based Drilling Fluid (WBDF)

This protocol outlines the formulation of a simple, uninhibited WBDF to serve as a baseline for performance comparison.

Materials:

  • Distilled water: 350 mL

  • Sodium Bentonite (API grade): 20 g (serves as the primary viscosifier)

  • Sodium Carbonate (Soda Ash): 0.5 g (for pH control and to pre-hydrate bentonite)

Procedure:

  • Add 350 mL of distilled water to a high-speed mixer.

  • Slowly add 0.5 g of sodium carbonate and stir for 5 minutes.

  • Gradually add 20 g of sodium bentonite through the vortex of the stirring water.

  • Continue mixing at high speed for 30 minutes to ensure full hydration and dispersion of the bentonite.

  • Age the fluid by storing it in a sealed container for 24 hours at room temperature before testing.

Protocol 2.3: Preparation of an Inhibitive WBDF

Procedure:

  • Prepare the Base WBDF as described in Protocol 2.2.

  • After the initial 30-minute mixing period, slowly add the desired concentration of the synthesized CHPS-Na modified starch (e.g., 1%, 2%, 3% by weight of the water phase).

  • Mix for an additional 20 minutes to ensure the additive is fully dissolved and incorporated.

  • Age the fluid for 24 hours before conducting performance tests.

Part 3: Performance Evaluation Protocols

A systematic evaluation is crucial to quantify the effectiveness of the CHPS-Na modified additive. The following workflow provides a logical sequence for testing.

G A Step 1: Fluid Preparation (Protocols 2.2 & 2.3) - Base Mud (Control) - Inhibited Mud (Test) B Step 2: Rheology & Filtration (Protocols 3.1 & 3.2) - Measure PV, YP, API Fluid Loss A->B Characterize Fluid Properties C Step 3: Inhibition Performance (Protocols 3.3 & 3.4) - Linear Swell Test - Hot Roll Dispersion Test B->C Assess Shale Interaction D Step 4: Data Analysis - Compare results of Control vs. Test - Evaluate additive effectiveness C->D Quantify Performance

Experimental Workflow for Additive Evaluation.
Protocol 3.1: Rheological Property Measurement

This test quantifies the flow behavior of the drilling fluid, which is essential for its ability to suspend and transport cuttings.[13]

Equipment:

  • Rotational Viscometer (6-speed)

Procedure:

  • Place the aged drilling fluid sample in the viscometer cup and immerse it to the proper depth.

  • Record the dial readings at 600, 300, 200, 100, 6, and 3 RPM.

  • Calculate the rheological parameters:

    • Plastic Viscosity (PV) (in cP): PV = (600 RPM Reading) - (300 RPM Reading)

    • Yield Point (YP) (in lb/100 ft²): YP = (300 RPM Reading) - PV

    • Apparent Viscosity (AV) (in cP): AV = (600 RPM Reading) / 2

  • Significance: A higher YP indicates better cuttings suspension capacity, while PV relates to the mechanical friction within the fluid.

Protocol 3.2: API Filtration Test

This test measures the fluid's ability to form a low-permeability filter cake, preventing excessive fluid loss into the formation.[3]

Equipment:

  • API Filter Press

Procedure:

  • Assemble the filter press with a piece of filter paper.

  • Fill the cell with the aged drilling fluid sample.

  • Apply 100 psi of pressure and start a timer.

  • Collect the filtrate in a graduated cylinder for 30 minutes.

  • Record the total volume of filtrate collected (in mL). This is the API Fluid Loss.

  • After the test, carefully disassemble the cell and measure the thickness of the mud cake formed on the filter paper (in mm).

  • Significance: An effective additive will significantly reduce the filtrate volume and produce a thin, dense mud cake.

Protocol 3.3: Shale Swelling Inhibition (Linear Swell Test)

This test directly measures the ability of the fluid to prevent clay swelling.[14][15]

Equipment:

  • Shale Swell Meter/Compactor

  • Bentonite or ground shale sample

Procedure:

  • Press 10 grams of bentonite powder into a compact pellet using the compactor at a specified pressure (e.g., 10 MPa) for 5 minutes.[15]

  • Place the pellet in the swell meter cell and record the initial height.

  • Introduce the test fluid (e.g., inhibited WBDF) into the cell, ensuring the pellet is fully submerged.

  • Record the change in the pellet's height over time (typically 2-4 hours) as it swells.

  • The final percentage of swelling is calculated as: (% Swelling) = [(Final Height - Initial Height) / Initial Height] * 100.

  • Compare the swelling in the inhibited fluid to the swelling in a control fluid (e.g., deionized water or base mud) to determine the inhibition efficiency.

Protocol 3.4: Shale Dispersion Inhibition (Hot Roll Dispersion Test)

This method simulates the circulation of drilling fluid and evaluates its ability to prevent cuttings from breaking down.[1][14]

Equipment:

  • Roller oven

  • Aging cells

  • Sieves (e.g., 20 mesh)

  • Shale cuttings (dried and sieved to a specific size range)

Procedure:

  • Place 50 g of dried, sieved shale cuttings into an aging cell.[15]

  • Add 350 mL of the test fluid to the cell.

  • Seal the cell and place it in a roller oven pre-heated to a specified temperature (e.g., 120°C).

  • Hot-roll the cell for 16 hours.

  • After rolling, cool the cell and carefully pour the contents over a sieve to collect the remaining shale cuttings.

  • Gently wash the recovered cuttings with a brine solution to remove any adhering mud.

  • Dry the recovered cuttings in an oven to a constant weight.

  • Calculate the shale recovery percentage: (% Recovery) = (Final Dry Weight of Cuttings / Initial Dry Weight of Cuttings) * 100.

  • Significance: A high recovery percentage indicates that the additive effectively prevented the shale from dispersing into the fluid.

Part 4: Data Interpretation

The performance of the CHPS-Na modified additive should be evaluated by comparing the results from the inhibited mud against the base mud control.

Table 4.1: Example Data Summary for Fluid Performance
Fluid FormulationPV (cP)YP (lb/100 ft²)API Fluid Loss (mL/30 min)Mud Cake (mm)
Base WBDF (Control)81525.03.5
WBDF + 2% CHPS-Starch122212.51.8
Table 4.2: Example Data Summary for Shale Inhibition
Test FluidLinear Swelling (%)Shale Recovery (%)
Deionized Water9530
Base WBDF (Control)7055
WBDF + 2% CHPS-Starch2588

Interpretation: The hypothetical data shows that the addition of the CHPS-Na modified starch significantly improved all key metrics. It enhanced the rheological properties (higher YP for better hole cleaning), drastically reduced fluid loss and cake thickness, and demonstrated excellent performance in inhibiting both shale swelling and dispersion.

Conclusion

This compound is a highly valuable chemical intermediate for developing next-generation additives for water-based drilling fluids. By functionalizing polymers like starch, it is possible to create multifunctional additives that effectively combat the critical issue of wellbore instability in shale formations. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and comprehensive evaluation of such additives, enabling researchers and scientists to innovate and optimize drilling fluid performance with scientific rigor.

References

  • Leite Raquel Santos, Dantas Ana Paula Tertuliano, & Amorim Luciana Viana. (2016). Influence of Clay Swelling Inhibitor in Filtration Properties of Water-Based Drilling Fluids. Materials Science Forum. [Link]

  • Al-Saba, M., Al-Dushaishi, M., & Al-Hameedi, A. (2021). Rheological Properties of Drilling Fluids Containing Special Additives for Geothermal Drilling Applications. Day 3 Wed, October 20, 2021. [Link]

  • Gao, C., et al. (2022). Evaluation results of drilling fluid rheological properties. ResearchGate. [Link]

  • Galindo-Arzate, G., et al. (2020). Clay minerals in drilling fluids: functions and challenges. Clay Minerals. [Link]

  • Aston, M., et al. (2009). Laboratory Methods to Assess Shale Reactivity with Drilling Fluids. AADE-09-NTCE-11-04. [Link]

  • Elkatatny, S. (2018). Experimental approach for shale swelling inhibition test. ResearchGate. [Link]

  • Hossain, M. I., et al. (2023). Rheological and filtration properties of drilling fluids before and after aging at 120 °C. ResearchGate. [Link]

  • Akar, A. (2013). An Experimental Investigation of the Shale Inhibition Properties of a Quaternary Amine Compound. Thesis. [Link]

  • Unknown. (n.d.). TESTING PROCEDURE OF BENTONITE POWDER. Coimbatore Foundries. [Link]

  • Hosseini, S. E., et al. (2024). Shale Swelling Inhibition Properties of (Carboxymethyl)trimethylammonium chloride (CTAC) in Water-based Drilling Fluids. Journal of Petroleum Science and Technology. [Link]

  • Zhang, T., et al. (2022). Study on the Shale Hydration Inhibition Performance of Triethylammonium Acetate. MDPI. [Link]

  • Unknown. (n.d.). Swelling power of bentonite. CUTM Courseware. [Link]

  • RJ Lee Group. (n.d.). Bentonite Testing for Oil and Gas Drilling. RJ Lee Group Website. [Link]

  • Watson International. (n.d.). 3-chloro-2-hydroxypropanesulfonic acid sodium salt cas 126-83-0. Watson International Website. [Link]

  • Riverland Trading. (n.d.). Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0. Riverland Trading Website. [Link]

  • Fisher Scientific. (n.d.). Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%. Fisher Scientific Website. [Link]

  • Warshel Chemical Ltd. (n.d.). Enhancing Drilling Fluids with CHPS-NA: A Supplier's Perspective. Warshel Chemical Website. [Link]

  • Wang, Y., et al. (2017). Study on Preparation and Performance of High Swelling Bentonite. SciELO. [Link]

  • Hadj Kaddour, Z., & Benchabane, A. (2018). Rheological Properties of Bentonite/Polymer Based Drilling Fluid Under Different pH Conditions. Science Publishing Group. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Oilfield Operations with Sodium 3-Chloro-2-hydroxypropanesulfonate (CAS 126-83-0). Inno Pharmchem Website. [Link]

  • Ahmad, H. M., et al. (2022). Application of Surfactants in the Drilling Fluids to Mitigate the Shale Hydration and Swelling. IntechOpen. [Link]

  • Du, W., et al. (2022). Reaction scheme for the synthesis of 3-chloro-2-hydroxypropanesulfonate. ResearchGate. [Link]

  • Sichuan Flower's Fine Chemical Co Ltd. (2008). Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. National Center for Biotechnology Information. [Link]

  • Unknown. (2016). Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • Lamberti SPA. (2020). Shale inhibitors based on cationic tamarind gum, and drilling fluid.
  • Unknown. (n.d.). Preparation and Evaluation of Sodium Hydroxymethyl Lignosulfonate as Eco-Friendly Drilling Fluid Additive. Scilit. [Link]

  • Ascent Petrochem Holdings Co., Limited. (n.d.). Sodium 3-Chloro-2-hydroxypropane sulfonate. Ascent Chem Website. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-Na). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and production scientists in overcoming common challenges associated with this synthesis. Our goal is to equip you with the scientific understanding necessary to diagnose issues, optimize your reaction conditions, and ensure the reliable production of high-purity CHPS-Na.

Overview of the Core Synthesis Reaction

The synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate is primarily achieved through the ring-opening reaction of epichlorohydrin (ECH) with a sulfite source, typically sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), in an aqueous medium.[1][2] The reaction is an exothermic nucleophilic addition where the sulfite ion attacks one of the epoxide carbons.

While seemingly straightforward, the reaction is sensitive to several parameters that can lead to the formation of significant byproducts, impacting yield and purity. The key to a successful synthesis lies in carefully controlling these parameters to favor the desired reaction pathway.

Reaction Scheme and Common Side Reactions

Below is a diagram illustrating the main synthesis route and the competing side reactions that are frequently encountered. Understanding these pathways is the first step in effective troubleshooting.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions ECH Epichlorohydrin (ECH) CHPS_Na Desired Product: Sodium 3-chloro-2-hydroxy- propanesulphonate ECH->CHPS_Na Nucleophilic Ring-Opening Glycidol Glycidol ECH->Glycidol High pH (Hydrolysis) DCP Dichloropropanols (e.g., 1,3-DCP) ECH->DCP Excess Cl⁻ Acidic pH Polymer Polymerization ECH->Polymer High Temp. Acidic Impurities NaHSO3 Sodium Bisulfite (NaHSO₃) Glycerol Glycerol Glycidol->Glycerol Further Hydrolysis

Caption: Key reaction pathways in CHPS-Na synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Low Yield and Incomplete Reactions

Q1: My reaction yield is consistently below 70%. What are the most likely causes?

A1: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or competing side reactions. Consider the following factors:

  • Temperature Control: This is the most critical parameter. The reaction is exothermic, and poor temperature control can lead to runaway side reactions.[3] While some procedures call for temperatures around 80-90°C to drive the reaction, excessively high temperatures can promote the hydrolysis of epichlorohydrin to glycidol and other byproducts.[1][4][5]

    • Expert Insight: The slow, dropwise addition of epichlorohydrin to the heated bisulfite solution is crucial for managing the exotherm.[1][6] If the temperature spikes above your set point during addition, it's a clear sign that your addition rate is too fast or your cooling is insufficient.

  • Molar Ratio of Reactants: An improper stoichiometric ratio can leave unreacted starting materials or promote side reactions. While a 1:1 molar ratio is often cited, a slight excess of sodium bisulfite (e.g., 1.05 to 1.3 moles per mole of ECH) can help drive the reaction to completion.[3][4]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. After the epichlorohydrin addition is complete, a stirring period of at least one to two hours at the reaction temperature is typically required.[1][3][6] Reaction progress can be monitored by techniques like HPLC.[7]

  • pH of the Reaction Medium: The pH plays a crucial role in the stability of both the reactants and the product. Epichlorohydrin hydrolysis is significantly accelerated under strongly acidic or alkaline conditions.[8][9] Maintaining a near-neutral or slightly alkaline pH (typically 7-9) is often optimal. Some patents suggest using a mixture of sodium bisulfite and sodium sulfite to better control the pH.[10]

Q2: How can I effectively monitor the reaction to ensure it has gone to completion?

A2: Visual inspection is unreliable. Quantitative methods are necessary to confirm the disappearance of the limiting reagent (typically epichlorohydrin).

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. An HPLC system equipped with a mixed-mode or reverse-phase column can effectively separate epichlorohydrin, the CHPS-Na product, and various byproducts.[7][11] Samples can be taken periodically from the reaction mixture to track the consumption of ECH.

  • Titration: The concentration of unreacted bisulfite can be determined by iodometric titration. This is a less direct method for monitoring ECH consumption but can be a useful and rapid process-control check.

Category 2: Product Purity and Byproduct Formation

Q3: My final product is off-color (yellow to brown) and contains insoluble flocculent material. What is causing this?

A3: This issue is almost always due to the polymerization of epichlorohydrin or its derivatives.[3][5]

  • Causality: Epichlorohydrin can undergo self-polymerization, especially at high temperatures or in the presence of acidic or basic catalysts.[3][5] This side reaction consumes the starting material and introduces impurities that are difficult to remove. A Chinese patent specifically notes that under basic conditions, ring-opening polymerization of ECH can occur, leading to flocculence and a yellowed solution.[3]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 80-90°C) and avoid localized overheating.[4]

    • Control pH: Avoid strongly basic conditions which can catalyze polymerization.[3]

    • Use of Catalysts/Additives: Some methods employ phase transfer catalysts like tetrabutylammonium bromide (TBAB) or chelating agents (like EDTA) to improve the reaction rate and selectivity, which can indirectly reduce polymerization by allowing for shorter reaction times or milder conditions.[3][12]

Q4: My NMR analysis shows signals that do not correspond to CHPS-Na. What are the likely byproducts and how can I minimize them?

A4: The most common byproducts arise from the hydrolysis of epichlorohydrin.

  • Glycidol and Glycerol: In aqueous solutions, especially at elevated temperatures and non-neutral pH, the epoxide ring of ECH can be hydrolyzed to form glycidol, which can be further hydrolyzed to glycerol.[8][13]

    • Minimization Strategy: The primary defense is maintaining the correct pH and temperature. The rate of hydrolysis increases significantly at higher temperatures and with either strong acid or base catalysis.[5][8]

  • Dichloropropanols (DCPs): In the presence of excess chloride ions and under acidic conditions, the epoxide ring can be opened by a chloride ion, leading to the formation of dichloropropanols like 1,3-dichloro-2-propanol.[9]

    • Minimization Strategy: Ensure the reaction is not run under acidic conditions. Use high-purity sodium bisulfite that is low in sodium chloride contamination.

ParameterEffect on YieldEffect on PurityRecommended Range/Action
Temperature Increases rate, but too high reduces yieldHigh temps (>95°C) increase hydrolysis & polymerization80-90°C; use slow ECH addition to control exotherm[4]
Molar Ratio (NaHSO₃:ECH) Slight excess drives completionGross excess increases inorganic salt load1.05:1 to 1.3:1[4]
pH Optimal in near-neutral rangeHigh pH (>9) promotes glycidol; Low pH (<6) promotes DCPsMaintain pH 7-9; consider sulfite/bisulfite buffer[10]
Reaction Time Too short leads to incomplete reactionToo long can increase byproduct formation1-3 hours post-addition; monitor via HPLC[1][3]
Category 3: Product Isolation and Characterization

Q5: I'm having difficulty crystallizing the product from the reaction mixture. What is the best procedure for isolation and purification?

A5: Isolation of CHPS-Na typically relies on its reduced solubility in cold water compared to the inorganic salts and byproducts.

  • Crystallization: The most common method is to cool the completed reaction mixture in an ice-water bath to below 10°C.[4][14] This induces the crystallization of the product. Vigorous stirring during cooling can promote the formation of smaller, purer crystals.

  • Filtration and Washing: The precipitated solid should be collected by vacuum filtration. Washing the filter cake is critical for removing residual impurities. A common practice is to wash the crude product with ethanol or an ethanol/water mixture to remove water-soluble byproducts and unreacted starting materials.[4]

  • Recrystallization: For obtaining high-purity material, the crude product can be redissolved in a minimum amount of hot distilled water and then recrystallized by cooling.[4][14] This is a very effective step for removing co-precipitated inorganic salts.

Q6: How do I confirm that I have synthesized the hemihydrate form specifically?

A6: Confirming the exact hydration state requires specific analytical techniques. The hemihydrate form has the molecular formula C₃H₆ClNaO₄S·0.5H₂O.[15]

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in a solid sample. The theoretical water content for the hemihydrate (M.W. 205.6 g/mol ) is approximately 4.38%. Your experimental result should be very close to this value.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A TGA thermogram of the hemihydrate should show a distinct mass loss step corresponding to the loss of water of hydration before the onset of decomposition at a much higher temperature (The melting point with decomposition is cited as 256°C).[15]

  • Nuclear Magnetic Resonance (NMR): While standard ¹H and ¹³C NMR will confirm the organic structure, it does not directly confirm the hydration state. However, the spectra should be consistent with published data for the CHPS-Na structure.[1][6]

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of CHPS-Na

This protocol incorporates best practices to maximize yield and purity.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel.

  • Charge Reactor: To the flask, add sodium bisulfite (1.1 equivalents) and deionized water (approx. 1.2 mL per gram of NaHSO₃).

  • Heating: Begin stirring and heat the mixture to 80-85°C until all the sodium bisulfite has dissolved.[1][6]

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over a period of 2-3 hours.[1][6] Critically, maintain the internal reaction temperature at 80-85°C throughout the addition using a water bath for cooling as needed.

  • Reaction: After the addition is complete, continue stirring the mixture at 85°C for an additional 1.5-2 hours to ensure the reaction goes to completion.[2]

  • Crystallization: Remove the heat source and cool the flask in an ice-water bath with continuous stirring. Cool to below 10°C and hold for at least 1 hour to maximize crystal formation.[4]

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake twice with cold 60% ethanol solution to remove impurities.[4]

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product should be a white crystalline powder.[2]

Protocol 2: Analytical Method for Purity Assessment by HPLC

This method can be used for reaction monitoring and final product quality control.

  • System: HPLC with ELSD or UV (200 nm) detector.[7][11]

  • Column: Mixed-mode column (e.g., Newcrom BH) or a suitable reverse-phase C18 column.[7]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 10:90) with a buffer, such as 40 mM ammonium formate (for ELSD) or dilute sulfuric/phosphoric acid (for UV).[7][11]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the product or reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for diagnosing synthesis problems.

G start Problem with Synthesis issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Yield purity_issue Purity Issue (Color, Byproducts) issue->purity_issue Purity isolation_issue Isolation/Crystallization Problem issue->isolation_issue Isolation check_temp Was Temp. > 95°C or poorly controlled? low_yield->check_temp check_color Product off-color or has solids? purity_issue->check_color check_cooling Cooling below 10°C for >1 hr? isolation_issue->check_cooling check_ratio Molar Ratio? (NaHSO₃:ECH) check_temp->check_ratio No fix_temp Improve cooling. Reduce ECH addition rate. check_temp->fix_temp Yes check_time Reaction Time Sufficient? check_ratio->check_time Correct fix_ratio Use slight excess of NaHSO₃ (1.1:1). check_ratio->fix_ratio Incorrect fix_time Increase stir time post-addition. Monitor with HPLC. check_time->fix_time No check_nmr Unexpected NMR peaks? check_color->check_nmr No fix_polymer Polymerization likely. Strictly control Temp & pH. check_color->fix_polymer Yes fix_hydrolysis Hydrolysis byproducts. Check pH, avoid high temp. check_nmr->fix_hydrolysis Yes check_solvent Crude product oily or sticky? check_cooling->check_solvent Yes fix_cooling Ensure adequate cooling and time for crystallization. check_cooling->fix_cooling No fix_washing Wash crude solid with cold ethanol. Consider recrystallization. check_solvent->fix_washing Yes

Caption: A step-by-step workflow for troubleshooting synthesis issues.

References

  • Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. (n.d.). PrepChem.com. Retrieved from [Link]

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies. Retrieved from [Link]

  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (2008). Google Patents.
  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (2016). Google Patents.
  • Sodium 3-chloro-2-hydroxypropane-1-sulfonate. (n.d.). SIELC Technologies. Retrieved from [Link]

  • US2838574A - Continuous hydrolysis of epichlorohydrin. (1958). Google Patents.
  • Hydrolysis of Epichlorohydrin with Sodium Hydroxide. (n.d.). J-Stage. Retrieved from [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022). RSC Publishing. Retrieved from [Link]

  • Mechanism of the acidic hydrolysis of epichlorohydrin. (2011). ResearchGate. Retrieved from [Link]

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • US3239560A - Method for preparation of halide hydroxysulfonate. (1966). Google Patents.
  • Synthesis and Performance Evaluation of a Betaine Surfactant. (2021). E3S Web of Conferences. Retrieved from [Link]

Sources

Technical Support Center: Improving Reaction Yields with Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-H). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize the yield and purity of your reactions involving this versatile chemical intermediate.

CHPS-H is a highly functionalized molecule, valued for its ability to introduce a hydrophilic sulfonate group onto various substrates through etherification.[1] A common application is the modification of polymers like starch or guar gum to alter their physical properties.[2][3] However, achieving high reaction efficiency requires careful control of several experimental parameters. This guide explains the causality behind these parameters and provides validated protocols to overcome common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: How should I store this compound (CHPS-H)? A: CHPS-H should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] It is hygroscopic, meaning it can absorb moisture from the air, which may affect reagent stoichiometry and introduce unwanted water into your reaction.[6] Always handle it in an inert atmosphere where possible and ensure the container is properly closed after use.

Q2: What solvents are recommended for reactions with CHPS-H? A: CHPS-H is highly soluble in water, making aqueous media the most common and effective solvent system for its reactions, particularly for modifying hydrophilic polymers.[5][6] For substrates not soluble in water, a co-solvent system or a different polar aprotic solvent may be necessary, but this requires careful optimization to ensure all reactants remain in solution.

Q3: My reaction yield is consistently low. What is the most common cause? A: The most frequent cause of low yield in CHPS-H reactions, especially in polymer modification, is suboptimal pH control.[2] The reaction is base-catalyzed, but an excessively high pH will accelerate the hydrolysis of CHPS-H into the unreactive byproduct, 2,3-dihydroxypropanesulfonate (glycerol sulphonate), significantly reducing the amount of reagent available for the main reaction.

Q4: What are the primary side reactions to be aware of? A: The primary side reaction is the base-catalyzed hydrolysis of the chlorohydrin group in CHPS-H to a diol. This reaction consumes both the reagent and the base, reducing the overall efficiency. Another potential issue is the self-polymerization of the reagent under harsh conditions, although this is less common than hydrolysis.

Part 2: Troubleshooting Guide for Low Reaction Yield

This section provides a structured approach to diagnosing and solving issues related to low product yield. We will focus on the etherification of a hydroxyl-containing substrate (e.g., a polysaccharide) as a representative example.

Issue 1: Suboptimal Reaction pH

Root Cause Analysis: The etherification reaction with CHPS-H is a nucleophilic substitution that proceeds efficiently under alkaline conditions. The base serves two critical functions:

  • Activates the Substrate: It deprotonates the hydroxyl groups on the substrate (e.g., starch), converting them into more potent nucleophilic alkoxides.

  • Activates the Reagent: It catalyzes the intramolecular cyclization of CHPS-H to form a highly reactive epoxide intermediate, which is readily attacked by the activated substrate.

However, a delicate balance is required. As pH increases, the rate of the competing hydrolysis side reaction also increases dramatically.

Troubleshooting Protocol: pH Optimization Study

  • Setup: Prepare a series of identical reactions in parallel. If your substrate is starch, create a 20% (w/v) aqueous slurry.

  • Variable: For each reaction, adjust the pH to a different value within a suggested range (e.g., 9.0, 10.0, 11.0, 11.5, 12.0, 12.5) using a 3-5% NaOH solution.

  • Reagent Addition: Add the CHPS-H reagent to each reaction vessel while maintaining constant temperature and stirring.

  • Monitoring: Allow the reactions to proceed for a fixed amount of time (e.g., 4-6 hours).

  • Workup & Analysis: Neutralize the reactions to pH 7.0 with HCl. Purify the product (e.g., by precipitation with ethanol followed by washing) and dry it. Determine the yield or Degree of Substitution (DS) for each pH value.

pHExpected OutcomeRecommendation
< 9Low yield due to insufficient activation of the substrate.Increase pH.
9-11.5Yield increases as substrate and reagent activation become more efficient.This is typically the optimal range.
> 12Yield decreases sharply due to rapid hydrolysis of CHPS-H.Decrease pH.

Visualization: The Role of pH in CHPS-H Reactions The following diagram illustrates the competing reaction pathways influenced by pH.

ph_pathway cluster_main Desired Etherification Pathway cluster_reagent Reagent Activation cluster_side Competing Hydrolysis Pathway Substrate Substrate-OH Activated_Sub Substrate-O⁻ Substrate->Activated_Sub + OH⁻ (Optimal pH) Product Final Product Activated_Sub->Product CHPS CHPS-H Epoxide Reactive Epoxide CHPS->Epoxide + OH⁻ Epoxide->Product Nucleophilic Attack Hydrolysis_Product Hydrolysis Byproduct (Glycerol Sulphonate) Epoxide->Hydrolysis_Product + OH⁻ (Excess pH)

Caption: pH-dependent reaction pathways for CHPS-H.

Issue 2: Incorrect Reagent Stoichiometry or Addition Method

Root Cause Analysis: The molar ratio of CHPS-H, base (NaOH), and substrate hydroxyl groups is critical. An insufficient amount of CHPS-H will naturally lead to low substitution. Conversely, a large excess may not be cost-effective and can complicate purification. The method of adding reagents is also crucial; adding a concentrated base solution all at once can create localized areas of very high pH, promoting hydrolysis.

Troubleshooting Protocol: Stoichiometry and Feed Strategy

  • Calculate Molar Ratios: Determine the number of moles of available hydroxyl groups on your substrate. Set up reactions with varying molar ratios of CHPS-H to these hydroxyl groups (e.g., 0.2:1, 0.5:1, 1:1, 1.5:1). Ensure the molar ratio of NaOH to CHPS-H is at least 1:1 to drive the reaction, with additional base used to maintain the optimal pH.

  • Controlled Addition: Instead of adding reagents as solids or concentrated solutions, prepare dilute solutions and add them dropwise over a period of time (e.g., 1-1.5 hours).[7][8] This maintains a more homogenous reaction environment and prevents pH spikes.

  • Experimental Workflow:

    • Disperse the substrate (e.g., starch) in water.

    • Slowly add the NaOH solution to reach the target pH.

    • Begin the slow, dropwise addition of the CHPS-H solution.

    • Simultaneously, monitor the pH and add small amounts of NaOH solution as needed to keep it constant, as the reaction consumes the base.

Visualization: Recommended Experimental Workflow

workflow start Start step1 Disperse Substrate in Water start->step1 step2 Adjust to Optimal pH with dilute NaOH step1->step2 step3 Heat to Reaction Temperature (e.g., 80-90°C) step2->step3 step4 Begin Slow Dropwise Addition of CHPS-H Solution step3->step4 step5 Maintain Constant pH & Temp for Reaction Duration step4->step5 step6 Cool and Neutralize Reaction step5->step6 step7 Purify and Isolate Product step6->step7 end End step7->end

Caption: Step-by-step workflow for controlled reagent addition.

Issue 3: Suboptimal Reaction Temperature and Time

Root Cause Analysis: Like most chemical reactions, temperature significantly influences the rate of etherification.[9] Insufficient temperature leads to a sluggish, incomplete reaction.[10] However, excessively high temperatures can increase the rate of undesirable side reactions, including hydrolysis and potential degradation of the substrate. Reaction time must be sufficient for completion but not so long that byproducts accumulate.

Troubleshooting Protocol: Time-Temperature Study

  • Temperature Optimization: Using the optimal pH and stoichiometry determined previously, set up parallel reactions at different temperatures (e.g., 70°C, 80°C, 90°C). A common range for this reaction is 80-90°C.[7]

  • Time Course Study: At the optimal temperature, run a single, larger-scale reaction. Withdraw aliquots at various time points (e.g., 1, 2, 4, 6, 8 hours).

  • Analysis: Quench the reaction in each aliquot immediately by neutralizing and cooling. Analyze the product from each temperature point and time point to determine the yield/DS.

ParameterConditionPotential Negative Outcome of Excess
Temperature Typically 80-90°C[7]Increased rate of CHPS-H hydrolysis and potential substrate degradation.
Time Typically 1.5-6 hours[7][8][11]Accumulation of byproducts, increased energy cost.
Agitation Vigorous and constantPoor mixing leads to localized reagent concentrations and side reactions.

Part 3: Analytical Methods for Yield Determination

To effectively troubleshoot, you must be able to accurately quantify your results. For polymer modification, this is typically expressed as the Degree of Substitution (DS), which is the average number of hydroxyl groups substituted per monomer unit.[12]

Common Analytical Techniques:

  • Titration Methods: Back-titration can be used to determine the number of sulfonic acid groups incorporated onto the polymer backbone.[12][13] This is a classic, cost-effective method.

  • Elemental Analysis: Since CHPS-H introduces a sulfur atom, quantifying the weight percentage of sulfur in the purified product allows for a direct calculation of the DS.

  • Nuclear Magnetic Resonance (¹H-NMR): NMR spectroscopy is a powerful tool for structural confirmation and DS determination.[14][15] By integrating the signals from the protons on the polymer backbone and comparing them to the signals from the newly introduced hydroxypropanesulphonate group, a precise DS can be calculated.[15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the success of the reaction by showing the appearance of new peaks corresponding to the sulfonate group, but it is generally considered a qualitative or semi-quantitative method for DS determination.[12][14]

References

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE.
  • Wani, I. A., et al. (2020). Comparison of Three Methods to Determine the Degree of Substitution of Quinoa and Rice Starch Acetates, Propionates, and Butyrates: Direct Stoichiometry, FTIR, and 1H-NMR. MDPI.
  • Jerić, K., et al. (2005). A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch. Starch/Stärke.
  • Nguyen, T. (n.d.). Structure Characterization and Determination of Degree of Substitution (DS) of Chemically Modified Starch. NguyenStarch.
  • Abdul Rahim, A., et al. (2017). The influence degree of substitution on the physicochemical properties of acetylated arenga starches. CABI Digital Library.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Google Patents. (2008). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • ChemicalBook. (n.d.). Sodium 3-Chloro-2-hydroxypropanesulfonate synthesis.
  • Patsnap Eureka. (2025). How to Improve Product Yield in Free Radical Polymerization.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Google Patents. (2016). CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • Amine Catalysts. (2016). 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 3-chloro-2-hydroxypropanesulfonate.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt.
  • Ascent Petrochem Holdings Co., Limited. (n.d.). Sodium 3-Chloro-2-hydroxypropane sulfonate.
  • Wuhan Bright Chemical Co. Ltd. (n.d.). 3-Chloro-2-hydroxypropanesulfonic Acid Sodium Salt.
  • Thermo Scientific Chemicals. (n.d.). Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%.
  • LookChem. (n.d.). 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT 126-83-0 wiki.

Sources

Technical Support Center: Optimization of Reaction Parameters for Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-Na). This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions to ensure the successful and efficient execution of your experiments. Our guidance is rooted in established chemical principles and field-proven insights to empower you with the expertise to navigate the intricacies of this synthesis.

I. Reaction Overview: The Synthesis of CHPS-Na

The primary and most widely adopted method for synthesizing Sodium 3-chloro-2-hydroxypropanesulphonate is through the condensation reaction of epichlorohydrin with sodium bisulfite in an aqueous solution.[1][2][3] This reaction opens the epoxide ring of epichlorohydrin, leading to the formation of the desired product. The hemihydrate form is often obtained upon crystallization from aqueous solutions.[4][5][6]

The reaction is valued for its versatility in producing a molecule with a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, making it a key intermediate in the synthesis of surfactants, polymers, and other specialty chemicals.[7][8]

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is experiencing a sudden and uncontrollable temperature spike (runaway reaction). What is causing this and how can I prevent it?

Answer:

A rapid exotherm is a significant safety concern in the synthesis of CHPS-Na and is primarily caused by the highly exothermic nature of the epoxide ring-opening reaction.[9] The issue is often exacerbated by:

  • Rapid Addition of Epichlorohydrin: Adding the epichlorohydrin too quickly to the heated sodium bisulfite solution can lead to a rapid accumulation of unreacted starting material, followed by a sudden, violent reaction.[1][2]

  • Inadequate Heat Dissipation: Insufficient stirring or an inadequate cooling system for the reaction vessel can fail to dissipate the heat generated by the reaction effectively.

  • High Reactant Concentration: Using a highly concentrated solution can increase the reaction rate and the amount of heat generated per unit volume.

Solutions:

  • Controlled Addition: Add the epichlorohydrin dropwise over a prolonged period (e.g., 1.5 to 3 hours) to the heated sodium bisulfite solution.[1][10] This allows the reaction to proceed at a manageable rate and prevents the accumulation of reactants.

  • Efficient Stirring and Cooling: Ensure vigorous and continuous stirring throughout the reaction to promote even heat distribution. Utilize a water or ice bath to maintain the desired reaction temperature and to quickly cool the reaction if a temperature increase is observed.

  • Solvent Volume: Ensure an adequate amount of water is used as the solvent. A higher solvent volume can help to absorb the heat of the reaction more effectively. A molar ratio of water to sodium bisulfite of around 10 is often cited.[10]

Q2: The yield of my CHPS-Na is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a common problem that can stem from several factors. Understanding the underlying cause is crucial for effective optimization.

  • Suboptimal Reactant Ratio: An incorrect molar ratio of epichlorohydrin to sodium bisulfite can leave one of the reactants in excess, thus limiting the theoretical yield. While a 1:1 molar ratio is a good starting point, some studies suggest a slight excess of sodium bisulfite (e.g., 1.05-1.30:1) can drive the reaction to completion.[10]

  • Inappropriate Reaction Temperature: The reaction temperature significantly influences the reaction rate. Temperatures that are too low will result in a slow and incomplete reaction, while excessively high temperatures can promote side reactions. The optimal temperature range is typically between 80-90°C.[1][2][10]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion if the reaction time is too short. After the addition of epichlorohydrin, an additional stirring period (e.g., 1 to 1.5 hours) at the reaction temperature is often necessary.[1][10]

  • Presence of Impurities: Impurities in the starting materials, particularly iron ions, can negatively impact the reaction.[9]

  • Inefficient Crystallization: The final yield is also dependent on the efficiency of the crystallization and isolation steps.

Solutions:

  • Optimize Reactant Ratio: Experiment with the molar ratio of sodium bisulfite to epichlorohydrin. A slight excess of sodium bisulfite is often beneficial.

  • Maintain Optimal Temperature: Carefully control the reaction temperature within the 80-90°C range using a reliable heating and monitoring system.

  • Ensure Sufficient Reaction Time: Allow for a post-addition stirring period to ensure the reaction goes to completion.

  • Use High-Purity Reagents: Utilize high-purity epichlorohydrin and sodium bisulfite.

  • Consider a Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), has been shown to improve reaction rates and yields.[10][11] The catalyst facilitates the transfer of the bisulfite anion to the organic phase where the reaction occurs.

  • Optimize Crystallization: After the reaction, cool the mixture slowly in an ice-water bath to below 10°C to promote complete crystallization of the product.[10]

Q3: The final product has a yellow or dark color. What causes this discoloration and how can I obtain a white crystalline product?

Answer:

Product discoloration is typically due to the formation of impurities and side products.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can occur, leading to the formation of colored byproducts.

  • Presence of Metal Ions: Trace amounts of metal ions, particularly iron (Fe³⁺), in the reactants or the reaction vessel can cause the solution to turn yellow.[9]

  • Degradation of Reactants or Product: The reactants or the product itself may degrade under harsh reaction conditions.

Solutions:

  • Strict Temperature Control: Avoid overheating the reaction mixture. Maintain the temperature within the recommended range.

  • Use of Complexing Agents: To eliminate the effect of free iron ions, a complexing agent (chelating agent) such as EDTA, citric acid, or their salts can be added to the reaction mixture.[9] These agents bind to the metal ions, preventing them from causing discoloration.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from distilled water to remove colored impurities.[10] The crude product is dissolved in a minimum amount of hot water, and then allowed to cool slowly to form pure white crystals.

  • Washing the Product: Washing the filtered solid with a solvent in which the product has low solubility, such as ethanol, can help remove impurities adhering to the crystal surface.[10]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the synthesis of CHPS-Na?

While a 1:1 molar ratio of epichlorohydrin to sodium bisulfite is a common starting point, some studies suggest that a slight excess of sodium bisulfite (e.g., 1.1:1) can lead to a higher product yield.[10] It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific setup.

Q2: What is the role of a phase transfer catalyst (PTC) in this reaction?

A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to enhance the reaction rate between reactants that are in different phases (in this case, the water-soluble sodium bisulfite and the organic epichlorohydrin). The PTC facilitates the transfer of the bisulfite anion from the aqueous phase to the organic phase, thereby increasing the frequency of effective collisions and accelerating the reaction.[10][11]

Q3: What analytical techniques are suitable for characterizing the final product?

The structure and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the chemical structure of the product.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the compound.[12]

  • Melting Point: The melting point of the purified product can be compared with the literature value (around 251-256 °C with decomposition).[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.

Q4: What are the recommended storage conditions for CHPS-Na?

This compound should be stored in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed to prevent moisture absorption. It should be stored away from strong oxidizing agents, acids, and bases, as it can undergo undesirable side reactions with these substances.

IV. Data Summary and Experimental Protocols

Optimized Reaction Parameters
ParameterRecommended Range/ValueRationaleSource(s)
Reactant Molar Ratio (NaHSO₃ : Epichlorohydrin) 1.05 - 1.30 : 1A slight excess of sodium bisulfite can drive the reaction to completion and improve yield.[10]
Reaction Temperature 80 - 90 °CBalances reaction rate and minimizes side reactions.[1][2][10]
Epichlorohydrin Addition Time 1.5 - 3 hoursPrevents runaway reactions by controlling the rate of the exothermic reaction.[1][10]
Post-Addition Reaction Time 1 - 1.5 hoursEnsures the reaction proceeds to completion.[1][10]
Phase Transfer Catalyst (TBAB) 3% - 8% of the mass of epichlorohydrinAccelerates the reaction rate and can improve yield.[10]
Solvent Ratio (Water : NaHSO₃ molar ratio) 9 - 11Provides sufficient medium for the reaction and helps in temperature control.[10]
Standard Experimental Protocol
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add the calculated amount of distilled water and sodium bisulfite.

  • If using a catalyst, add it to the flask at this stage.

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.

  • Slowly add epichlorohydrin dropwise from the dropping funnel over a period of 1.5 to 3 hours, ensuring the temperature remains stable.

  • After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 1 to 1.5 hours.

  • Cool the reaction mixture in an ice-water bath to below 10°C to induce crystallization.

  • Filter the white solid product under vacuum.

  • Wash the solid with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the product in an oven at a suitable temperature (e.g., 60-70°C) to a constant weight.

  • For higher purity, the crude product can be recrystallized from distilled water.

V. Visualizations

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: - Sodium Bisulfite - Water - Catalyst (optional) heating Heat to 80-90°C reagents->heating addition Slowly Add Epichlorohydrin (1.5-3h) heating->addition stirring Stir at 80-90°C (1-1.5h) addition->stirring cooling Cool to <10°C (Crystallization) stirring->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Ethanol filtration->washing drying Dry Product washing->drying recrystallization Recrystallization (Optional, for high purity) drying->recrystallization optional final_product final_product drying->final_product Final Product: CHPS-Na Hemihydrate recrystallization->final_product

Caption: General workflow for the synthesis of CHPS-Na.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield Check Yield discoloration Product Discolored? start->discoloration Check Appearance runaway_reaction Runaway Reaction? start->runaway_reaction Check Temperature Control suboptimal_ratio Suboptimal Reactant Ratio? low_yield->suboptimal_ratio impurities Metal Ion Impurities? discoloration->impurities addition_rate Epichlorohydrin Addition Too Fast? runaway_reaction->addition_rate incomplete_reaction Incomplete Reaction? suboptimal_ratio->incomplete_reaction No optimize_ratio Optimize NaHSO₃: Epichlorohydrin Ratio (e.g., 1.1:1) suboptimal_ratio->optimize_ratio Yes increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes use_catalyst Consider using a Phase Transfer Catalyst increase_time_temp->use_catalyst side_reactions Side Reactions? impurities->side_reactions No add_chelator Add Chelating Agent (e.g., EDTA) impurities->add_chelator Yes control_temp Strictly Control Temperature side_reactions->control_temp Yes recrystallize Recrystallize Product from Water add_chelator->recrystallize control_temp->recrystallize cooling_inefficient Inefficient Cooling/Stirring? addition_rate->cooling_inefficient No slow_addition Slow Down Addition Rate addition_rate->slow_addition Yes improve_mixing Improve Stirring and Ensure Adequate Cooling cooling_inefficient->improve_mixing Yes

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE - Ataman Kimya. [Link]

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies. [Link]

  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt - PrepChem.com. [Link]

  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate - Google Patents.

  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google Patents.

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. [Link]

  • Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation - ResearchGate. [Link]

  • 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt - Wuhan Bright Chemical Co. Ltd. [Link]

  • Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0 - RIVERLAND TRADING. [Link]

  • Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382 - PubChem. [Link]

  • Reaction scheme for the synthesis of 3-chloro-2-hydroxypropanesulfonate. - ResearchGate. [Link]

  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 500 g | Buy Online. [Link]

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Technical Support Center: A Troubleshooting Guide for Experiments Using Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (SCHHS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile chemical intermediate. Drawing from established protocols and field insights, this document provides not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and achieve reproducible, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge for working with SCHHS.

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS: 143218-48-8) is a water-soluble organosulfonate compound.[1] Its molecular structure contains a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, making it a highly versatile intermediate. Its primary applications include:

  • Surface Modification: It is widely used to prepare negatively charged probe particles from materials like microcrystalline cellulose (MCC) to study the nanoporosity of fibers and their interactions with cationic polyelectrolytes.[2][3][4]

  • Chemical Synthesis: It serves as a key building block in the synthesis of surfactants, polymers, resins, and other specialty chemicals.[1] The reactive chlorine and hydroxyl groups allow for various nucleophilic substitution and condensation reactions.

  • Industrial Formulations: It can function as a dispersing agent, a Good's buffer, and a component in industrial fluids, such as those used in the oil and gas industry.[5]

Q2: What are the recommended storage and handling conditions for SCHHS?

A2: Proper storage is crucial for maintaining the reagent's integrity.

  • Storage: Store in a cool, dry, and well-ventilated place.[2][5] The container should be kept tightly closed to prevent moisture absorption.[2][6]

  • Incompatibilities: SCHHS is incompatible with strong oxidizing agents.[2][5] It should also be stored away from strong acids or bases to prevent undesirable side reactions.

Q3: What are the key safety precautions when working with SCHHS?

A3: User safety is paramount. Based on GHS classifications, SCHHS presents several hazards.[7][8]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[2][6][7][8]

  • Respiratory Effects: It may cause respiratory irritation upon inhalation of dust.[2][6][7][8]

  • Ingestion: It is harmful if swallowed.[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[6][8] When handling the powder, use only in a well-ventilated area or with appropriate exhaust ventilation (e.g., a fume hood) to avoid breathing dust.[3][6][8]

Q4: In what solvents is SCHHS soluble?

A4: The compound is noted for its excellent solubility in water.[1][2][3] This high water solubility is due to the hydrophilic sodium sulfonate group and facilitates its use in aqueous reaction systems.

Q5: How can I verify the purity of my SCHHS reagent?

A5: Verifying reagent purity is a critical first step for reproducible experiments.

  • Titration: Purity can be determined by titration, with commercial standards often specified as ≥96% or higher.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for assessing purity and detecting impurities. Specific methods using a mixed-mode column with detection by Evaporative Light Scattering (ELSD) or UV (200 nm) have been developed.[9]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure and identify any organic impurities.[10][11]

Section 2: Troubleshooting Guide for Synthesis and Application

This section uses a problem-and-solution format to address specific experimental challenges.

Problem Area: Synthesis & Purification

Q: My reaction yield is consistently low when synthesizing SCHHS from epichlorohydrin and sodium bisulfite. What are the likely causes?

A: Low yield is a common problem often rooted in reaction control and purification. The reaction between epichlorohydrin and sodium bisulfite is a solid-liquid reaction that can be violently exothermic and difficult to control.[12]

Potential Causes & Solutions:

  • Poor Temperature Control:

    • Causality: Uncontrolled temperature spikes can favor side reactions, particularly the self-polymerization of epichlorohydrin.[12]

    • Solution: Add the epichlorohydrin slowly (dropwise) to the sodium bisulfite solution while rigorously maintaining the reaction temperature.[11] A target temperature of 80°C is often cited.[11][13] Use a temperature-controlled water or oil bath for stable heating.

  • Incorrect Stoichiometry:

    • Causality: An excess of epichlorohydrin can lead to more side products, while a significant excess of sodium bisulfite can complicate purification.

    • Solution: Use a slight molar excess of sodium bisulfite to epichlorohydrin (e.g., a molar ratio of 1.05-1.30 to 1) to ensure the epichlorohydrin is fully consumed.[13]

  • Inefficient Mixing:

    • Causality: As a multiphasic reaction, poor mixing can lead to localized "hot spots" and incomplete reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the addition and reaction period.

  • Suboptimal pH:

    • Causality: The pH of the reaction medium can influence the stability of the reactants and the rate of side reactions.

    • Solution: While often performed in an aqueous solution of sodium bisulfite, some methods may use a basic catalyst.[12] Ensure your protocol's pH conditions are met.

  • Losses During Workup:

    • Causality: SCHHS is water-soluble, and significant product can be lost in the mother liquor during filtration if crystallization is incomplete.

    • Solution: After the reaction, cool the mixture thoroughly in an ice-water bath to below 10°C to maximize crystallization and precipitation before vacuum filtration.[13] Wash the collected solid with a solvent in which the product has low solubility, such as ethanol, to remove impurities without dissolving the product.[13]

// Node Styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"]; check [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.2];

// Diagram Structure Start [label="Problem: Low Reaction Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Temp [label="Cause: Poor Temperature Control\n(Exothermic Reaction)", from=Start, class=cause]; Stoich [label="Cause: Incorrect Stoichiometry", class=cause]; Workup [label="Cause: Product Loss During Workup", class=cause];

Sol_Temp [label="Solution: Slow, dropwise addition of\nepichlorohydrin at a stable 80°C.", class=solution]; Sol_Stoich [label="Solution: Use slight molar excess\nof sodium bisulfite (1.1:1).", class=solution]; Sol_Workup [label="Solution: Cool to <10°C before filtration.\nWash crude product with ethanol.", class=solution];

Start -> Temp; Start -> Stoich; Start -> Workup;

Temp -> Sol_Temp; Stoich -> Sol_Stoich; Workup -> Sol_Workup; }

Caption: Key control points for achieving reproducible surface modification.

Section 3: Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate

This protocol is adapted from methodologies described in the literature and should be performed with all appropriate safety precautions in a fume hood. [10][11][13] Materials & Equipment:

  • Sodium bisulfite (NaHSO₃)

  • Epichlorohydrin (ECH)

  • Distilled water

  • Ethanol (95% or absolute)

  • Three-neck round-bottom flask

  • Condenser, dropping funnel, mechanical stirrer, thermometer

  • Temperature-controlled water or oil bath

  • Ice-water bath

  • Büchner funnel and vacuum flask

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and condenser in a water bath on a stirrer/hotplate.

  • Reagent Preparation: In the flask, dissolve sodium bisulfite (1.1 moles) in distilled water (approx. 10 moles of water per mole of sodium bisulfite).

  • Reaction Initiation: Begin stirring and heat the solution to 80°C.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1.0 mole) dropwise from the dropping funnel over a period of 1.5 - 2.5 hours. [11][13]Crucially, maintain the reaction temperature at 80-90°C throughout the addition. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue stirring at 80°C for another 1.5 - 2.5 hours. [13]6. Crystallization: Turn off the heat and allow the mixture to cool slightly. Then, place the flask in an ice-water bath and cool to below 10°C to induce crystallization. [13]7. Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter twice with cold ethanol to remove unreacted starting materials and byproducts. [13]9. Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

  • (Optional) Recrystallization: For higher purity, dissolve the crude product in a minimum amount of hot distilled water, allow it to cool slowly to room temperature, and then in an ice bath to crystallize. Filter, wash, and dry as before. [13] Protocol 2: Quality Control & Analysis via HPLC

This protocol provides a starting point for purity analysis based on established methods. [9] System & Column:

  • HPLC system with UV or ELSD detector

  • Column: Newcrom BH mixed-mode column (or equivalent)

Method 1 (ELSD Detection):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Buffer: Ammonium formate (AmFm)

  • Procedure: Develop a gradient method appropriate for separating the analyte from potential impurities. The constituent ions of SCHHS can be retained and separated.

Method 2 (UV Detection):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Buffer: Sulfuric acid (H₂SO₄)

  • Detection: UV at 200 nm

  • Procedure: Similar to the ELSD method, use a gradient elution to separate the components. This method is useful if an ELSD is not available.

Section 4: Data Summaries

Table 1: Physical and Chemical Properties of SCHHS

PropertyValueSource
CAS Number 143218-48-8[1]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[1]
Molecular Weight 205.6 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 256 °C (decomposes)[1][3]
Solubility Soluble in water[2][3]

Table 2: Recommended Starting Conditions for Synthesis

ParameterRecommended ValueRationaleSource
Molar Ratio (NaHSO₃:ECH) 1.05 - 1.30 : 1Ensures complete consumption of epichlorohydrin.[13]
Reaction Temperature 80 - 90 °CBalances reaction rate while minimizing side reactions.[13]
Addition Time (ECH) 0.75 - 2.5 hoursControls exothermic nature of the reaction.[13]
Reaction Time (Post-addition) 0.75 - 2.5 hoursAllows the reaction to proceed to completion.[13]
Crystallization Temperature < 10 °CMaximizes product precipitation and yield.[13]

References

  • Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety Data Sheets(SDS) lookchem. (n.d.). Lookchem.com. Retrieved January 14, 2026, from [Link]

  • Sodium 3-chloro-2-hydroxypropane sulfonate hemihydrate. (n.d.). Hopaxcs.com. Retrieved January 14, 2026, from [Link]

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate - Google Patents. (n.d.). Google Patents.
  • Sodium 3-Chloro-2-hydroxypropane sulfonate - Ascent Petrochem Holdings Co., Limited. (n.d.). Ascent-petrochem.com. Retrieved January 14, 2026, from [Link]

  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online. (n.d.). Fishersci.ca. Retrieved January 14, 2026, from [Link]

  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google Patents. (n.d.). Google Patents.
  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHOPSNA). This document is designed for researchers, scientists, and drug development professionals who require a high-purity material for their work. As a key intermediate in the synthesis of pharmaceuticals and specialty surfactants, the purity of CHOPSNA is critical for downstream success.[1] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to address challenges encountered during the purification process.

Section 1: Understanding the Common Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. The most common synthesis route involves the reaction of epichlorohydrin with sodium bisulfite.[2][3][4] This process can introduce several types of impurities that must be removed.

Impurity ClassSpecific ExamplesSource of ImpurityPotential Impact on Downstream Applications
Unreacted Reagents Sodium bisulfite, EpichlorohydrinIncomplete reaction during synthesis.Can interfere with subsequent reactions, leading to unwanted byproducts and lower yields.
Inorganic Salts Sodium chloride, Sodium sulfateByproducts of synthesis or pH adjustments.May alter the ionic strength of solutions, affect solubility, and act as catalyst poisons.
Organic Byproducts Epichlorohydrin polymersSelf-polymerization of epichlorohydrin, especially under basic conditions.[4]Can cause product discoloration (yellowing), flocculence, and make filtration difficult.[4]
Residual Solvents Ethanol, IsopropanolUsed for precipitation or washing of the crude product.[2]May be unsuitable for certain biological or pharmaceutical applications; requires removal to meet regulatory standards.
Water Excess water from reaction or recrystallizationThe compound is a hemihydrate, but excess water can make the material difficult to handle and weigh accurately.Affects the precise molar quantity in subsequent reactions; can promote degradation over time.
Section 2: Primary Purification Strategy: Recrystallization

Recrystallization is the most effective and widely cited method for purifying crude CHOPSNA to a high degree.[2] The principle relies on the significant difference in solubility of the compound and its impurities in a chosen solvent system at different temperatures. CHOPSNA is highly soluble in water, which makes water an excellent primary solvent for this process.[5][6]

Experimental Protocol: Recrystallization from a Water/Alcohol System

This protocol leverages the high solubility of CHOPSNA in hot water and its lower solubility in a cold water/alcohol mixture to achieve efficient purification.

  • Dissolution: In a suitable flask, dissolve the crude CHOPSNA powder in a minimal amount of hot deionized water (approximately 70-80°C). Start with a solvent volume that is 2-3 times the mass of the crude material (e.g., 200-300 mL of water for 100 g of crude product). Stir until all solids are fully dissolved. The goal is to create a saturated or near-saturated solution.

    • Scientist's Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excessively dilute solution will result in significant product loss to the mother liquor.

  • (Optional) Decolorization: If the resulting solution is colored (typically yellow to brown), it indicates the presence of organic polymeric impurities.[4] Add a small amount of activated carbon (approx. 1-2% of the crude product mass) to the hot solution. Stir for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel fitted with filter paper to remove the activated carbon and any other insoluble impurities.

    • Scientist's Note: This step must be performed quickly to prevent premature crystallization on the filter funnel. Using pre-warmed glassware is essential.

  • Crystallization Induction: Transfer the clear, hot filtrate to a clean crystallization vessel. Slowly add a miscible anti-solvent, such as isopropanol or ethanol, dropwise while stirring until the solution becomes slightly turbid.

    • Causality: The alcohol reduces the overall solubility of CHOPSNA in the solvent system, promoting the onset of crystallization as the solution cools.

  • Cooling & Crystal Growth: Cover the vessel and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the vessel in an ice bath or refrigerator (2-8°C) for several hours. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of cold ethanol or the cold recrystallization mother liquor.[2] This step removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a fine, white crystalline powder.[1][6]

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying Crude Crude CHOPSNA Solvent Add Minimum Hot DI Water Crude->Solvent Dissolved Hot, Saturated Solution Solvent->Dissolved Decolor Optional: Add Activated Carbon Dissolved->Decolor HotFilter Hot Filtration Decolor->HotFilter AntiSolvent Add Anti-Solvent (e.g., Ethanol) HotFilter->AntiSolvent Cool Slow Cooling (RT then 4°C) AntiSolvent->Cool Crystals Crystal Slurry Cool->Crystals VacFilter Vacuum Filtration Crystals->VacFilter Wash Wash with Cold Ethanol VacFilter->Wash Dry Vacuum Drying (50-60°C) Wash->Dry Pure Pure CHOPSNA Product Dry->Pure

Caption: Workflow for the recrystallization of CHOPSNA.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final yield after recrystallization is extremely low. What went wrong?

A1: Low yield is a common issue, often traced back to one of these causes:

  • Excessive Solvent: Using too much hot water during the initial dissolution step is the most frequent cause. The solution becomes too dilute, and a significant portion of your product remains dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling Too Rapidly: Fast cooling leads to the formation of very fine, sometimes impure, crystals and can trap impurities. It may also result in incomplete precipitation. Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Incomplete Precipitation: The crystallization process may not have reached equilibrium. Solution: Increase the cooling time in the ice bath or refrigerator, or gently scratch the inside of the glass vessel below the liquid level to induce further crystallization.

Q2: The purified product is still a yellowish powder, not pure white. How can I fix this?

A2: A persistent yellow color is typically due to residual organic byproducts from the polymerization of epichlorohydrin.[4]

  • Activated Carbon Treatment: The most effective method is to use activated carbon, as described in Step 2 of the protocol. Ensure the carbon is thoroughly mixed with the hot solution and is completely removed via hot filtration.

  • Repeat Recrystallization: A second recrystallization may be necessary if the material is heavily contaminated. Each successive recrystallization will further reduce the level of colored impurities.

Q3: Instead of crystals, an oily layer formed at the bottom of my flask. What should I do?

A3: This phenomenon is known as "oiling out." It occurs when the solute's solubility decreases so rapidly upon cooling or anti-solvent addition that it separates as a liquid phase instead of forming a solid crystal lattice.

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot water (the primary solvent) to slightly decrease the saturation level.

  • Slower Cooling: Cool the solution much more slowly. Insulating the flask can help.

  • Seed Crystals: If you have a small amount of pure CHOPSNA, add a tiny seed crystal to the solution once it has cooled slightly. This provides a template for proper crystal lattice formation.

  • Adjust Anti-Solvent Addition: Add the anti-solvent even more slowly and with vigorous stirring to maintain a homogenous solution as it approaches the saturation point.

Q4: How can I confirm that I have removed inorganic salt impurities like NaCl?

A4: Recrystallization is generally effective at removing inorganic salts due to their different solubility profiles. However, verification is key.

  • Conductivity Measurement: A solution of the purified product in deionized water should have a significantly lower conductivity than a solution of the crude product at the same concentration.

  • Ion Chromatography: For a quantitative measure, ion chromatography can be used to detect and quantify chloride (Cl⁻) and sulfate (SO₄²⁻) ions.

  • Elemental Analysis (ICP-MS): This technique can provide a highly sensitive measure of sodium content, which can be compared against the theoretical value for the pure compound.

Q5: What is the best method for drying the final product to ensure it is the correct hemihydrate form?

A5: Proper drying is crucial to remove residual solvents without removing the water of hydration.

  • Vacuum Oven: A vacuum oven set to a moderate temperature (50-60°C) is ideal. The vacuum helps remove organic solvents efficiently while the moderate temperature is generally not high enough to drive off the bound water of the hemihydrate.

  • Karl Fischer Titration: This is the standard method for accurately determining water content.[7] For the hemihydrate form (0.5 H₂O), the theoretical water content is approximately 4.18%. A typical specification allows for a range, such as 2.24-6.43%.[7] Monitor the water content of your dried batches to ensure consistency.

Section 4: Purity Assessment and Quality Control

Verifying the purity of your final product is a critical final step. A combination of analytical techniques should be employed to provide a comprehensive purity profile.

Analytical TechniquePurposeTypical Specification for High Purity (>98%)
High-Performance Liquid Chromatography (HPLC) Quantifies the main component and detects organic impurities. A mixed-mode column is often effective.[8]≥ 98.0% (by area normalization)[5]
Titration Provides an overall assay of the active substance.[1]≥ 97.5%[7]
Karl Fischer Titration Measures water content to confirm the hemihydrate form.[7]2.24% - 6.43%[7]
Appearance A simple but important qualitative check.White to off-white crystalline powder.[1][9]
Solubility Confirms identity and suitability for aqueous applications.Should be freely soluble in water, forming a clear solution.[5][9]
General Purification and Analysis Workflow

G Crude Crude CHOPSNA (Yellowish, <95% Purity) Purification Recrystallization (Water/Alcohol System) Crude->Purification Wet_Product Wet Crystalline Solid Purification->Wet_Product Drying Vacuum Drying (50-60°C) Wet_Product->Drying Dry_Product Dried White Powder Drying->Dry_Product QC Quality Control Analysis Dry_Product->QC Pass Pass QC->Pass Fail Fail QC->Fail Final_Product High-Purity CHOPSNA (>98% Purity) Pass->Final_Product Fail->Purification Re-process

Caption: Overall workflow from crude material to purified, analyzed product.

References
  • Changshu Juhe Chemical Co., Ltd. (n.d.). Sodium 3-chloro-2-hydroxypropane sulfonate hemihydrate. Juhechem.com. [Link]

  • Wang, Y. (2016). Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (CN105585513A).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Sielc.com. [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Atamankimya.com. [Link]

  • Ascent Petrochem Holdings Co., Limited. (n.d.). Sodium 3-Chloro-2-hydroxypropane sulfonate. Ascent-chem.com. [Link]

  • Fisher Scientific. (n.d.). Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%. Fishersci.ca. [Link]

  • Li, G., et al. (2007). Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. Journal of Huaihai Institute of Technology (Natural Sciences Edition). [Link]

  • Zhang, J., & Wu, J. (2008). Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (CN101148428A).

Sources

Technical Support Center: Identifying and Mitigating Side Products in Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate (CHPS-Na). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of CHPS-Na. As a versatile intermediate used in everything from surfactants to pharmaceuticals, ensuring its purity is paramount.[1][2] This document provides in-depth troubleshooting advice, FAQs, and validated analytical protocols to help you identify, understand, and minimize the formation of unwanted side products in your reactions.

Section 1: The Core Reaction and Inevitable Side Reactions

The industrial synthesis of CHPS-Na is predominantly achieved through the ring-opening reaction of epichlorohydrin (ECH) with sodium bisulfite (NaHSO₃) in an aqueous medium.[3][4] While seemingly straightforward, the high reactivity of epichlorohydrin creates a landscape where several side reactions can compete with the desired product formation, impacting yield and purity.[5]

The primary reaction involves the nucleophilic attack of the bisulfite ion on the epoxide ring of ECH. This reaction is typically performed at elevated temperatures, often between 70°C and 90°C, and requires careful control as it can be highly exothermic.[1][6][7]

Primary Synthesis Pathway

Primary_Synthesis_Pathway ECH Epichlorohydrin (ECH) TransitionState Nucleophilic Attack (Ring-Opening) ECH->TransitionState NaHSO3 Sodium Bisulfite (NaHSO₃) NaHSO3->TransitionState Product Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na) TransitionState->Product Aqueous Medium, 80°C Side_Reaction_Pathways cluster_polymerization Polymerization cluster_hydrolysis Hydrolysis cluster_substitution Post-synthesis Substitution ECH_poly Epichlorohydrin (ECH) Polymer Poly(epichlorohydrin) (Flocculent Impurity) ECH_poly->Polymer Self-polymerization (Basic conditions) ECH_hydro Epichlorohydrin (ECH) Glycerol Glycerol & other hydrolysis products ECH_hydro->Glycerol Hydrolysis Water Water (H₂O) Water->Glycerol Product CHPS-Na SubstitutedProduct Substituted Byproducts Product->SubstitutedProduct Nucleophile Nucleophile (e.g., H₂O, Amine) Nucleophile->SubstitutedProduct

Caption: Common side reactions in CHPS-Na synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues observed during synthesis in a practical question-and-answer format.

Q1: My final product is a yellow or brown powder instead of the expected white crystalline solid. What is the likely cause?

A1: A discolored final product is a classic indicator of impurities, most commonly arising from the self-polymerization of epichlorohydrin. [8]This side reaction is often exacerbated by:

  • Poor Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably, polymerization rates increase significantly. The dropwise addition of epichlorohydrin is critical to manage the heat generated. [1][6]* Incorrect pH: Basic conditions can catalyze the ring-opening polymerization of ECH. [8]Ensure the reaction medium does not become excessively alkaline.

  • Presence of Catalytic Impurities: Certain metal ions can promote side reactions. Using a chelating agent like EDTA has been proposed to sequester these ions and improve product quality. [8] Corrective Action: Implement strict temperature control, ideally maintaining the reaction at the specified temperature (e.g., 80°C) with an ice-water bath on standby. [9]Monitor the pH of the reaction mixture. Ensure high purity of starting materials.

Q2: The yield of my reaction is significantly lower than expected. What are the common culprits?

A2: Low yield can be attributed to several factors that divert reactants away from the desired product:

  • Side Reactions: As discussed, the polymerization and hydrolysis of epichlorohydrin consume the starting material, directly reducing the potential yield. [8]* Reaction Reversibility: While the initial reaction is generally favorable, sulfonation reactions can be reversible under certain conditions, particularly in the presence of excess water and heat. [10][11]* Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials. Ensure the mixture is stirred for an adequate period after the addition of epichlorohydrin is complete. [1][6]* Suboptimal Stoichiometry: The molar ratio of sodium bisulfite to epichlorohydrin is crucial. Some procedures employ a slight excess of sodium bisulfite to ensure the complete conversion of ECH. [7] Corrective Action: Review and optimize reaction time, temperature, and stoichiometry. Minimize the volume of water used to what is necessary for dissolution to shift the equilibrium toward the product. [1]Consider the use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), which has been shown to improve reaction rates and yields. [7] Q3: I'm observing a sticky, flocculent material or an oily residue in my reaction mixture. What could this be?

A3: This is a strong indication of poly(epichlorohydrin) formation. [8]These polymeric materials are often insoluble or poorly soluble in the aqueous reaction medium, leading to the formation of flocs or an oily phase. This not only represents a loss of yield but also significantly complicates the purification process, as these sticky impurities can co-precipitate with the desired product and interfere with crystallization.

Corrective Action: The primary solution is to prevent the formation of these polymers by rigorously controlling the reaction conditions as described in A1. If these impurities have already formed, purification will require recrystallization, potentially multiple times, from distilled water to separate the more soluble desired product from the polymeric waste. [4][8]

Section 3: FAQs - Identification and Characterization of Side Products

Q1: What are the primary expected side products I should be looking for in this synthesis?

A1: The main impurities to anticipate are:

  • Unreacted Epichlorohydrin (ECH): A volatile and reactive starting material.

  • Unreacted Sodium Bisulfite: An inorganic salt.

  • Poly(epichlorohydrin): High molecular weight polymers. [8]4. Glycerol and 1,3-dichloro-2-propanol: From the hydrolysis of ECH.

  • Substituted Byproducts: The CHPS-Na product itself contains a reactive chlorine atom that can be substituted by nucleophiles (like water) under prolonged heating, leading to diol-sulfonate species. [12] Q2: Which analytical technique is best for quantifying the purity of my CHPS-Na sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. It allows for the separation and quantification of the main product from non-volatile impurities.

  • Recommended Method: A mixed-mode or reverse-phase HPLC method is effective.

  • Detection: An Evaporative Light Scattering Detector (ELSD) is highly recommended as it provides a more uniform response for compounds like CHPS-Na that lack a strong UV chromophore. [13][14]Alternatively, UV detection at a low wavelength (e.g., 200 nm) can be used. [13][14] Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?

A3: A multi-step approach is required:

  • HPLC-MS: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight, which is a critical piece of information for identification.

  • Preparative HPLC: If the impurity is present in sufficient quantity, use preparative HPLC to isolate it.

  • NMR Spectroscopy: Analyze the isolated impurity using Nuclear Magnetic Resonance (¹H and ¹³C NMR). This will provide detailed structural information to confirm its identity. The NMR spectrum of the main product is well-documented and can be used as a reference. [1] Q4: What are the characteristic NMR signals for the desired CHPS-Na product?

A4: Based on literature, the expected NMR signals for CHPS-Na provide a clear fingerprint for the correct structure. [1]Any significant deviation or additional peaks would indicate the presence of impurities.

Analysis Type Expected Chemical Shifts (ppm) from TMS Assignment
¹H NMR ~4.17 (multiplet, 1H)-CH(OH)-
~3.58 (multiplet, 2H)-CH₂Cl
~2.95 (multiplet, 2H)-CH₂SO₃Na
¹³C NMR ~69.99-CH(OH)-
~56.97-CH₂SO₃Na
~51.18-CH₂Cl

Section 4: Experimental Protocols for Impurity Analysis

Protocol 1: HPLC-UV/ELSD Method for Purity Assessment

This protocol is adapted from established methods for the analysis of CHPS-Na and is designed to separate the target compound from potential non-volatile impurities. [13][14] Objective: To determine the purity of a synthesized batch of CHPS-Na.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the CHPS-Na sample.

    • Dissolve in 10 mL of the mobile phase eluent to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

Parameter Condition 1 (ELSD Detection) Condition 2 (UV Detection)
Column Newcrom BH, 3.2x100 mm, 3 µmNewcrom BH, 3.2x100 mm, 3 µm
Mobile Phase Acetonitrile/Water (10/90)Acetonitrile/Water (10/90)
Buffer 40 mM Ammonium Formate, pH 3.00.2% Sulfuric Acid (H₂SO₄)
Flow Rate 0.5 mL/min0.5 mL/min
Detection ELSDUV at 200 nm
Injection Vol. 10 µL10 µL
  • Analysis:

    • Run a blank injection (mobile phase only) to establish a baseline.

    • Inject the prepared sample.

    • Identify the main peak corresponding to CHPS-Na based on retention time (determined using a reference standard if available).

    • Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Impurity peaks will typically have different retention times.

Workflow for Troubleshooting and Analysis

Troubleshooting_Workflow start_node Synthesis Reaction Complete process_node process_node start_node->process_node Visual Inspection decision_node decision_node fail_node Product Fails Spec decision_node->fail_node No (Yellow/Oily) process_node2 Run HPLC Analysis (Protocol 1) decision_node->process_node2 Yes process_node->decision_node Is product white & crystalline? pass_node Product Meets Spec process_node4 Check Temp Control, pH, Stoichiometry fail_node->process_node4 Review & Optimize Reaction Conditions decision_node2 Purity > 98%? process_node2->decision_node2 Check Purity decision_node2->pass_node Yes process_node3 Identify Impurities (HPLC-MS, NMR) decision_node2->process_node3 No process_node3->fail_node

Sources

"stability of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate in acidic vs alkaline conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-Na). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile chemical intermediate. Here, we will explore the stability of CHPS-Na under both acidic and alkaline conditions, offering practical insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is known to be stable under neutral and alkaline conditions.[1] However, its reactivity, which makes it a valuable synthetic building block, also dictates its stability limitations. The molecule contains a reactive secondary chloro group and a hydroxyl group on adjacent carbons, making it susceptible to degradation under certain conditions, particularly in strongly acidic or basic environments. Careful consideration of pH is therefore critical during its use and storage.

Q2: I'm observing a drop in the purity of my CHPS-Na solution over time when dissolved in a basic buffer. What is happening?

Under alkaline conditions, CHPS-Na can undergo intramolecular cyclization via dehydrochlorination. The hydroxyl group, deprotonated by the base, acts as an internal nucleophile, displacing the adjacent chloride ion to form sodium 2,3-epoxypropanesulfonate. This is a common reaction for chlorohydrins in the presence of a base. This newly formed epoxide is highly reactive and can subsequently be hydrolyzed to form sodium 2,3-dihydroxypropanesulfonate (glycerol-α-sulfonate). The rate of this degradation will increase with higher pH and temperature.

Q3: My reaction requires acidic conditions. How stable is CHPS-Na in an acidic solution?

The sulfonate group itself is generally stable in moderately acidic conditions.[1][2] Sulfonic acids are strong acids, meaning their conjugate bases (sulfonates) are weak bases and thus relatively stable.[1][3][4] However, under strongly acidic conditions and particularly at elevated temperatures, acid-catalyzed hydrolysis of the C-Cl bond can occur, leading to the formation of sodium 3-hydroxy-2-hydroxypropanesulphonate (glycerol-β-sulfonate) and hydrochloric acid. While generally more stable in acidic than in strongly alkaline environments, prolonged exposure to harsh acidic conditions should be avoided if the integrity of the C-Cl bond is critical for your application.

Q4: Are there any specific storage recommendations to maintain the stability of CHPS-Na?

Yes, proper storage is crucial. CHPS-Na should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.[1] The container should be tightly sealed to protect it from moisture, as the hemihydrate form indicates its affinity for water. For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, use a neutral pH buffer and store at low temperatures (2-8 °C) for a limited duration.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of CHPS-Na in various experimental settings.

Issue 1: Unexpected Side-Products in a Reaction Mixture
  • Symptom: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS) when using CHPS-Na as a reactant.

  • Potential Cause & Troubleshooting Steps:

    • pH-Induced Degradation:

      • Verify the pH of your reaction mixture. Even seemingly neutral reactions can have localized pH changes.

      • If your reaction is alkaline: The primary suspect is the formation of sodium 2,3-epoxypropanesulfonate and its subsequent hydrolysis product, sodium 2,3-dihydroxypropanesulfonate. To confirm, you can intentionally degrade a small sample of CHPS-Na with a base and compare the chromatogram.

      • If your reaction is acidic: Consider the possibility of hydrolysis of the chloride, leading to sodium 2,3-dihydroxypropanesulfonate.

    • Reaction with Nucleophiles:

      • CHPS-Na is an alkylating agent.[5] If your reaction mixture contains other nucleophiles (e.g., amines, thiols), they may compete with your desired reaction, leading to side-products.

      • Review all components of your reaction mixture for potential nucleophiles. Consider adjusting the order of addition or using protecting groups if necessary.

Issue 2: Inconsistent Reaction Yields
  • Symptom: Significant variability in the yield of your desired product in reactions involving CHPS-Na.

  • Potential Cause & Troubleshooting Steps:

    • Degradation of CHPS-Na Stock:

      • Assess the purity of your solid CHPS-Na. If it has been stored improperly, it may have degraded.

      • If using a stock solution, prepare it fresh for each experiment. As discussed, CHPS-Na has limited stability in solution, especially at non-neutral pH.

    • Reaction Temperature:

      • Monitor and control the reaction temperature carefully. The degradation of CHPS-Na is accelerated at higher temperatures. If your reaction requires heating, consider running it for a shorter duration or at the lowest effective temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of CHPS-Na

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of your analytical method. The goal is to achieve 5-20% degradation.[3]

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • High-purity water

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)[2]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of CHPS-Na in high-purity water at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize the solution with 1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of CHPS-Na in an oven at 80°C for 48 hours.

    • Also, heat a 1 mg/mL aqueous solution at 80°C for 48 hours.

    • Prepare solutions of the solid sample for analysis.

  • Analysis:

    • Analyze all samples (including an untreated control) using a validated, stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is adapted from established procedures for analyzing CHPS-Na.[2]

  • Column: Newcrom BH, 3.2 x 100 mm, 3 µm

  • Mobile Phase: 90:10 Water:Methanol with 0.2% H₂SO₄

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 200 nm

  • Injection Volume: 10 µL

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of CHPS-Na under alkaline and acidic conditions.

Alkaline Degradation Pathway CHPS Sodium 3-chloro-2-hydroxy- propanesulphonate Epoxide Sodium 2,3-epoxy- propanesulfonate CHPS->Epoxide  -HCl (Intramolecular   Cyclization) Diol Sodium 2,3-dihydroxy- propanesulfonate Epoxide->Diol  H₂O (Hydrolysis)

Caption: Alkaline Degradation Pathway of CHPS-Na.

Acidic Degradation Pathway CHPS Sodium 3-chloro-2-hydroxy- propanesulphonate Diol Sodium 2,3-dihydroxy- propanesulfonate CHPS->Diol  H₂O (Hydrolysis)

Caption: Acidic Degradation Pathway of CHPS-Na.

Quantitative Data Summary

ConditionPotential Degradation ProductsRelative Stability
Strongly Alkaline (e.g., pH > 10) Sodium 2,3-epoxypropanesulfonate, Sodium 2,3-dihydroxypropanesulfonateLow
Neutral (pH 6-8) -High
Moderately Acidic (e.g., pH 3-5) -High
Strongly Acidic (e.g., pH < 2, elevated temp.) Sodium 2,3-dihydroxypropanesulfonateModerate

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • Miller, S. A., & Stellner, K. L. (2010).
  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • Capital Resin Corporation. (2023). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

  • Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]

  • Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. Retrieved from [Link]

  • Amine Catalysts. (2016). 3-chloro-2-hydroxypropanesulfonic acid sodium salt. Retrieved from [Link]

  • Google Patents. (n.d.). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • Google Patents. (n.d.). CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 3-chloro-2-hydroxypropanesulfonate. Retrieved from [Link]

Sources

"refining experimental protocols for Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate"

Author: BenchChem Technical Support Team. Date: January 2026

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This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the effective use of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No. 143218-48-8) in experimental settings. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and applications of this compound.

Q1: What are the primary applications of this compound?

A1: This versatile compound is utilized in several research and industrial fields. It serves as a key intermediate in the synthesis of various pharmaceuticals and is used in biochemical assays to study enzyme activity and protein interactions.[1] It also functions as a buffering agent, stabilizer, and surfactant in cosmetic and detergent formulations.[1] Additionally, it is used to prepare negatively charged probe particles for investigating the nanoporosity of cellulosic fibers.[2][3]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a white crystalline powder with a molecular weight of 205.6 g/mol .[1] It is soluble in water and has a melting point of 256 °C with decomposition.[1][4] It is important to note that it is incompatible with oxidizing agents.[2]

PropertyValueSource
CAS Number 143218-48-8[1]
Molecular Formula C3H6ClNaO4S·0.5H2O[1]
Molecular Weight 205.6 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 256 °C (decomposes)[1]
Solubility Soluble in water[2]

Q3: What are the recommended storage and handling conditions?

A3: Store in a cool, dry, and well-ventilated place.[2][5] Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[2][6][7] Avoid contact with strong oxidizing agents.[2] Due to its potential to cause skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2][5][8] Handling should be carried out in a well-ventilated area or a fume hood.[5]

Section 2: Troubleshooting Guide

This section provides solutions to common problems that may be encountered during experiments involving this compound.

Problem 1: Low Reaction Yield or Incomplete Reaction

  • Potential Cause: Presence of moisture leading to hydrolysis of reactive intermediates. While this specific compound is a salt, related sulfonated compounds like sulfonyl chlorides are highly susceptible to hydrolysis.[9] If this compound is used as a precursor, moisture control is critical.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon).[10]

    • Use Anhydrous Solvents: If the reaction is not aqueous-based, use commercially available anhydrous solvents or dry them using appropriate methods.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[10]

  • Potential Cause: Inappropriate reaction temperature.

  • Solution:

    • Optimize Temperature: The synthesis of the non-hydrated form of this compound from epichlorohydrin and sodium bisulfite is typically carried out at elevated temperatures (e.g., 80-90°C).[11][12] Ensure your reaction is maintained at the optimal temperature for the specific transformation you are performing.

    • Monitor Temperature: Use a calibrated thermometer or thermocouple to accurately monitor the internal reaction temperature.

Problem 2: Product Degradation or Formation of Impurities

  • Potential Cause: Exposure to light. Many complex organic molecules can be light-sensitive, leading to photodegradation.[13]

  • Solution:

    • Protect from Light: Conduct the reaction in amber-colored glassware or wrap the reaction vessel with aluminum foil.[6][13]

    • Minimize Exposure: Avoid prolonged exposure to direct light during workup and purification steps.[13]

  • Potential Cause: Incompatibility with other reagents. The compound is incompatible with strong oxidizing agents.[2]

  • Solution:

    • Review Reagent Compatibility: Before starting an experiment, thoroughly review the safety data sheets (SDS) of all reagents to identify any potential incompatibilities.

    • Avoid Oxidizing Agents: Do not mix or store this compound with strong oxidizing agents.

Problem 3: Difficulty in Dissolving the Compound

  • Potential Cause: The compound is highly soluble in water, but solubility in organic solvents may be limited.[2]

  • Solution:

    • Solvent Selection: For reactions requiring an organic solvent, perform small-scale solubility tests with a range of polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., ethanol, methanol).

    • Co-solvent System: Consider using a co-solvent system, such as a mixture of water and a miscible organic solvent, to improve solubility.

    • Gentle Heating and Stirring: Gentle heating and continuous stirring can aid in the dissolution process.

Section 3: Detailed Experimental Protocols

This section provides a detailed protocol for a common application of this compound: its synthesis. This synthesis is a good example of the reactivity of related precursors and provides insight into its formation.

Protocol: Synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate

This protocol is adapted from established procedures for the synthesis of the non-hydrated form.[11][12]

Materials:

  • Sodium bisulfite (NaHSO₃)

  • Epichlorohydrin (ECH)

  • Distilled water

  • Ethanol

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice-water bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium bisulfite in distilled water. For example, 10 moles of sodium bisulfite can be dissolved in 2500 ml of water.[11]

  • Heating: Heat the solution to 80-90°C with stirring.[12]

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin (10 moles in this example) dropwise to the heated solution over a period of 45 minutes to 2.5 hours.[11][12] Maintain the temperature between 80-90°C during the addition.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure the reaction goes to completion.[11]

  • Crystallization: Cool the reaction mixture in an ice-water bath to below 10°C to induce crystallization of the product.[12]

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the solid product twice with ethanol to remove any unreacted starting materials and byproducts.[12]

  • Drying: Dry the purified product under vacuum to obtain the final Sodium 3-chloro-2-hydroxypropanesulphonate. The hemihydrate form will be obtained if the drying process is not exhaustive or if the product is exposed to atmospheric moisture.

Visualization of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaHSO3 Sodium Bisulfite Solution ReactionVessel Reaction at 80-90°C NaHSO3->ReactionVessel ECH Epichlorohydrin ECH->ReactionVessel Slow Addition Cooling Cooling & Crystallization ReactionVessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Ethanol Wash Filtration->Washing Drying Vacuum Drying Washing->Drying Product Final Product Drying->Product

Caption: Workflow for the synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate.

Section 4: Safety Information

A comprehensive understanding of the safety hazards associated with this compound is crucial for its safe handling.

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][8]

    • H319: Causes serious eye irritation.[4][8]

    • H335: May cause respiratory irritation.[4][8]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[4][5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

References

Sources

Technical Support Center: Scaling Up Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate (SCHH) Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (SCHH). This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to common challenges encountered during production. Our approach emphasizes the causality behind experimental choices to ensure a robust and reproducible process.

Introduction: The Chemistry and Importance of SCHH

Sodium 3-chloro-2-hydroxypropanesulphonate is a versatile chemical intermediate valued for its unique molecular structure, which includes a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group. This combination makes it a crucial building block in the synthesis of surfactants, polymers, and other specialty chemicals.[1] The primary and most common synthesis route involves the ring-opening reaction of epichlorohydrin with sodium bisulfite in an aqueous medium.[2][3][4] While straightforward at the lab bench, scaling this process presents challenges related to reaction control, product purity, and isolation.

Section 1: Core Synthesis Protocol & Workflow

A foundational understanding of the standard protocol is essential before troubleshooting. The following workflow outlines the key steps for SCHH synthesis.

Experimental Workflow: From Reactants to Product

The synthesis process can be visualized as a multi-stage workflow. Each stage requires careful control of parameters to ensure a successful outcome.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Controlled Reaction cluster_isolation 3. Product Isolation cluster_purification 4. Purification & Drying prep_na Dissolve Sodium Bisulfite in Deionized Water heat Heat Bisulfite Solution to 80-90°C prep_na->heat Charge Reactor prep_epi Prepare Epichlorohydrin (ECH) add Slow, Dropwise Addition of ECH prep_epi->add prep_cat Prepare Catalyst Solution (e.g., TBAB, optional) heat->add react Maintain Temperature & Stir for 1-3 hours add->react Exothermic Control cool Cool Reaction Mixture in Ice Bath (<10°C) react->cool Reaction Complete crystallize Induce Crystallization cool->crystallize filter Vacuum Filter Crystals crystallize->filter wash Wash with Ethanol filter->wash Crude Product dry Dry Under Vacuum wash->dry analyze QC Analysis (HPLC, NMR) dry->analyze Final Product

Caption: General workflow for the synthesis of SCHH.

Step-by-Step Methodology
  • Preparation: In a suitable reactor, dissolve sodium bisulfite in deionized water. If using a phase transfer catalyst like tetrabutylammonium bromide (TBAB), add it to this solution.[5]

  • Heating: Heat the aqueous sodium bisulfite solution to the target reaction temperature, typically between 80-90°C, with constant stirring.[2][3][5]

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (ECH) dropwise to the heated solution over a period of 1 to 3 hours.[2][3] Causality: This slow addition is critical to control the exothermic reaction, prevent localized overheating, and minimize the formation of byproducts from ECH polymerization.[6]

  • Reaction: After the addition is complete, maintain the reaction mixture at the set temperature for an additional 1 to 2.5 hours to ensure the reaction goes to completion.[3][5]

  • Crystallization: Cool the reaction vessel in an ice-water bath to a temperature below 10°C to induce crystallization of the product.[5]

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the crude product with ethanol to remove unreacted starting materials and water-soluble impurities.[5]

  • Drying: Dry the purified white crystalline solid under vacuum to obtain the final this compound.

Section 2: Troubleshooting Guide

Scaling up this synthesis can introduce variability. This section addresses the most common issues in a question-and-answer format.

Issue Potential Root Cause(s) Recommended Action(s) & Scientific Rationale
Low Product Yield 1. Incorrect Molar Ratio: Insufficient sodium bisulfite relative to epichlorohydrin. 2. Suboptimal Temperature: Reaction too slow if below 70°C; side reactions increase if >95°C. 3. ECH Polymerization: Caused by rapid ECH addition or localized "hot spots."[6] 4. Incomplete Reaction: Insufficient reaction time.1. Verify Stoichiometry: Use a slight molar excess of sodium bisulfite (e.g., 1.05-1.30 moles per mole of ECH) to drive the reaction to completion.[5] 2. Optimize Temperature: Maintain a stable temperature between 80-90°C. Use a well-calibrated temperature probe and an appropriate heating/cooling system for the reactor scale.[5] 3. Control ECH Addition: Ensure slow, subsurface addition of ECH with vigorous stirring to maximize dispersion and heat transfer, preventing unwanted polymerization.[6] 4. Monitor Reaction: Use in-process controls (e.g., HPLC) to monitor the disappearance of starting materials and confirm completion before proceeding to isolation.
Product Discoloration (Yellow/Brown) 1. Side Reactions: Overheating can cause degradation and the formation of colored impurities. 2. Impure Starting Materials: Contaminants in epichlorohydrin or sodium bisulfite. 3. Presence of Flocculence: Ring-opening polymerization of ECH can create polymeric impurities that appear as flocculent material and discolor the solution.[6]1. Strict Temperature Control: Implement a robust temperature control strategy. The reaction is exothermic, and failure to dissipate heat is a primary cause of impurity formation.[6] 2. Use High-Purity Reagents: Ensure starting materials meet required specifications. 3. Purification: Perform a recrystallization step with distilled water to remove colored impurities.[5] The pure product should be a white crystalline solid.[7][8]
Poor or No Crystallization 1. Incomplete Reaction: High levels of unreacted, soluble starting materials can inhibit crystallization. 2. Insufficient Cooling: The solution may not be supersaturated enough if not cooled to a low enough temperature (<10°C). 3. Presence of Impurities: Soluble byproducts can act as crystallization inhibitors.1. Confirm Reaction Completion: As above, ensure the reaction has finished before attempting isolation. 2. Optimize Cooling Profile: Ensure the mixture is cooled to below 10°C and allow sufficient time for nucleation and crystal growth.[5] Seeding with a small crystal of pure product can sometimes initiate crystallization. 3. Solvent Wash: If the product "oils out," try adding a small amount of a solvent in which the product is insoluble but impurities are soluble (like ethanol) to encourage precipitation.
Final Product Fails Purity Analysis (e.g., HPLC) 1. Residual Starting Materials: Incomplete reaction or inefficient washing. 2. Byproduct Formation: Unidentified peaks may correspond to ECH polymers or other side-products. 3. Incorrect Hydrate Form: The product is a hemihydrate; incorrect drying conditions (e.g., excessively high temperature) could alter this.1. Improve Washing: Increase the volume or number of ethanol washes during the filtration step to more effectively remove water-soluble starting materials.[5] 2. Recrystallize: A carefully executed recrystallization from distilled water is the most effective way to remove stubborn impurities.[5] 3. Analytical Characterization: Use analytical techniques like HPLC and NMR to identify impurities and confirm the structure of the final product.[2][9] Compare spectra to a known standard.
Troubleshooting Logic Flow

When encountering an issue, a systematic approach is crucial. The following diagram illustrates a logical path for diagnosing common scale-up problems.

G cluster_analysis cluster_causes cluster_actions start Unsatisfactory Result (e.g., Low Yield, Low Purity) check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? start->check_purity check_physical Physical Product Issue? (Color, Crystallization) start->check_physical cause_reaction Review Reaction Parameters: - Temp Control? - Molar Ratios? - Addition Rate? check_yield->cause_reaction check_purity->cause_reaction cause_isolation Review Isolation/Purification: - Cooling Effective? - Washing Sufficient? check_purity->cause_isolation check_physical->cause_reaction check_physical->cause_isolation cause_materials Check Starting Materials: - Purity Assays OK? cause_reaction->cause_materials If parameters seem correct action_optimize Optimize Reaction Conditions cause_reaction->action_optimize action_purify Improve Purification (Recrystallize, Wash) cause_isolation->action_purify action_source Source Higher Purity Reagents cause_materials->action_source

Caption: A decision tree for troubleshooting SCHH synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction parameters for scaling up? While exact parameters depend on reactor geometry and scale, a well-documented starting point is a reaction temperature of 80-90°C, a molar ratio of sodium bisulfite to epichlorohydrin of 1.1:1, and a dropwise ECH addition time of 1.5 hours, followed by a 1.5-hour hold time.[5] Some methods also report success using a phase transfer catalyst to improve yield and reaction time.[5][10]

Q2: What are the primary safety concerns when handling these reagents? Both the starting material, epichlorohydrin, and the final product, SCHH, require careful handling.

  • Epichlorohydrin (ECH): ECH is a hazardous substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium 3-chloro-2-hydroxypropanesulphonate: This compound is an irritant. It can cause skin, eye, and respiratory irritation.[11][12][13] Avoid creating dust and ensure adequate ventilation.[12] Always wear appropriate PPE, including gloves, eye protection, and respiratory protection if ventilation is insufficient.[8][12]

Q3: How should the final product be stored? SCHH should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11] It should be kept away from incompatible substances such as strong oxidizing agents.[11]

Q4: What analytical methods are recommended for quality control?

  • Purity: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of SCHH and quantifying any impurities.[9]

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound. The proton NMR spectrum should show three main groups of peaks consistent with the product structure.[2]

  • Moisture Content: As a hydrate, determining the water content is important. A maximum moisture level is often specified, for instance, ≤5.0%.[14]

Q5: Can this reaction be performed without a catalyst? Yes, the reaction between epichlorohydrin and sodium bisulfite can proceed without a catalyst and is the most commonly cited method.[2][3] However, studies have shown that using a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate and potentially increase the yield under optimized conditions.[5][10] The choice to use a catalyst depends on the desired process economics, cycle time, and purification capabilities.

References

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE.
  • Sodium 3-Chloro-2-hydroxypropanesulfon
  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfon
  • Sodium 3-chloro-2-hydroxypropane sulfonate hemihydr
  • Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation.
  • Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. PrepChem.com.
  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydr
  • Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydr
  • Sodium 3-Chloro-2-hydroxypropane sulfonate. Ascent Petrochem Holdings Co., Limited.
  • What does Sodium 3-chloro-2-hydroxypropanesulfon
  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety D
  • Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • Sodium 3-chloro-2-hydroxypropylsulfon
  • 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr
  • Sodium 3-Chloro-2-hydroxypropanesulfon
  • Sodium 3-Chloro-2-hydroxypropanesulfon

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"mitigating unwanted byproducts in Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and mitigate the formation of unwanted byproducts.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a versatile reaction, typically achieved through the nucleophilic ring-opening of epichlorohydrin with sodium bisulfite in an aqueous medium.[1][2][3] This compound serves as a crucial intermediate in the production of surfactants, polymers, and other specialty chemicals due to its unique combination of a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group.

However, the synthesis is not without its challenges. The primary issue is the formation of halogenated byproducts, principally 1,3-dichloro-2-propanol (1,3-DCP) and 3-chloro-1,2-propanediol (3-MCPD).[4][5] These impurities arise from the competing hydrolysis of the epichlorohydrin starting material and can impact the purity and performance of the final product. This guide will provide a comprehensive overview of the underlying reaction mechanisms and practical, field-proven strategies to minimize these unwanted byproducts.

Core Reaction Mechanism: A Tale of Competing Pathways

The successful synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate hinges on favoring the nucleophilic attack of the bisulfite anion on the epichlorohydrin ring over the competing attack of water (hydrolysis). Both reactions proceed via an SN2 mechanism, where the nucleophile attacks the less sterically hindered terminal carbon of the epoxide ring.[6]

Reaction Mechanism cluster_reactants Reactants cluster_products Products Epichlorohydrin Epichlorohydrin Desired_Product Sodium 3-chloro-2-hydroxypropanesulphonate Epichlorohydrin->Desired_Product Sulfonation (Desired) Byproduct_MCPD 3-MCPD Epichlorohydrin->Byproduct_MCPD Hydrolysis (Undesired) Sodium_Bisulfite Sodium Bisulfite (NaHSO₃) Water Water (H₂O) Byproduct_DCP 1,3-DCP Byproduct_MCPD->Byproduct_DCP Further Reaction

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable protocols.

High Levels of 3-MCPD Detected in the Final Product

Question: My final product analysis shows a high concentration of 3-chloro-1,2-propanediol (3-MCPD). What are the likely causes and how can I minimize its formation?

Answer: High levels of 3-MCPD are a direct result of the hydrolysis of epichlorohydrin, which competes with the desired sulfonation reaction. The rate of this hydrolysis is highly dependent on the pH of the reaction medium.[4][5]

Causality: The hydrolysis of epichlorohydrin can be catalyzed by both acid and base.[4][7] In neutral to slightly acidic conditions, the reaction with the bisulfite ion is generally favored. However, if the pH becomes too alkaline or too acidic, the rate of hydrolysis can increase significantly, leading to the formation of 3-MCPD.

Mitigation Protocol:

  • pH Control: Maintain the reaction pH in the neutral to slightly acidic range (pH 6.0-7.0). The addition of sodium bisulfite to water will naturally create a slightly acidic solution. It is crucial to monitor the pH throughout the reaction and adjust if necessary.

  • Temperature Management: While higher temperatures can increase the reaction rate, they can also accelerate the hydrolysis of epichlorohydrin. A controlled temperature of around 80-90°C is often a good starting point.[1][8]

  • Controlled Addition of Epichlorohydrin: Add the epichlorohydrin dropwise to the sodium bisulfite solution.[2][3] This ensures that the concentration of epichlorohydrin is kept low at any given time, favoring the reaction with the more abundant bisulfite nucleophile over water.

Troubleshooting_High_MCPD Start High 3-MCPD Detected Cause1 Incorrect pH Start->Cause1 Cause2 Excessive Temperature Start->Cause2 Cause3 Rapid Epichlorohydrin Addition Start->Cause3 Solution1 Maintain pH 6.0-7.0 Cause1->Solution1 Solution2 Control Temperature (80-90°C) Cause2->Solution2 Solution3 Slow, Dropwise Addition of Epichlorohydrin Cause3->Solution3

Caption: Troubleshooting workflow for high 3-MCPD levels.

Presence of 1,3-DCP in the Purified Product

Question: Even after purification, I am detecting 1,3-dichloro-2-propanol (1,3-DCP) in my product. How is this formed and what steps can I take to eliminate it?

Answer: The presence of 1,3-DCP is often a consequence of the initial formation of 3-MCPD. Under certain conditions, 3-MCPD can react further to form 1,3-DCP. The source of the additional chloride is typically from the epichlorohydrin starting material or the reaction environment.

Causality: The formation of 1,3-DCP from 3-MCPD is more likely to occur under acidic conditions where a protonated hydroxyl group can be displaced by a chloride ion.

Mitigation and Purification Protocol:

  • Minimize 3-MCPD Formation: The primary strategy is to prevent the formation of the 3-MCPD precursor by following the protocols outlined in the previous section (pH control, temperature management, and controlled addition).

  • Optimize Molar Ratio of Reactants: Using a slight excess of sodium bisulfite can help to ensure that the epichlorohydrin is consumed by the desired sulfonation reaction. A molar ratio of sodium bisulfite to epichlorohydrin in the range of 1.05 to 1.30 is recommended.[8]

  • Effective Purification:

    • Recrystallization: After the initial isolation of the crude product by cooling and filtration, a recrystallization step is crucial.[8] Using distilled water as the solvent for recrystallization is a common and effective method.

    • Solvent Washing: Washing the filtered crude product with a solvent in which the desired product has low solubility but the byproducts are soluble can be effective. Ethanol has been used for this purpose.[8]

ParameterRecommended RangeRationale
pH 6.0 - 7.0Minimizes acid- and base-catalyzed hydrolysis of epichlorohydrin.
Temperature 80 - 90 °CBalances reaction rate and minimization of byproduct formation.[1][8]
Molar Ratio (NaHSO₃:Epichlorohydrin) 1.05 - 1.30A slight excess of bisulfite favors the desired sulfonation reaction.[8]
Epichlorohydrin Addition Slow, dropwiseMaintains a low concentration of epichlorohydrin to favor reaction with bisulfite.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying the final product?

A1: The most common and effective method is recrystallization from an aqueous solution. The general procedure is as follows:

  • After the reaction is complete, cool the mixture in an ice-water bath to induce crystallization of the crude product.[8]

  • Isolate the solid product by vacuum filtration.

  • Dissolve the crude product in a minimal amount of hot distilled water.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Q2: What analytical techniques are recommended for quality control?

A2: A combination of techniques is recommended for comprehensive quality control:

  • For the main product (Sodium 3-chloro-2-hydroxypropanesulphonate): High-Performance Liquid Chromatography (HPLC) is a suitable method. A mixed-mode column with a mobile phase of water and acetonitrile with a buffer like ammonium formate can be used, with detection by Evaporative Light Scattering Detector (ELSD) or UV at 200 nm.[9]

  • For byproducts (1,3-DCP and 3-MCPD): Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity.[10][11] Sample preparation may involve liquid-liquid extraction with a solvent like methyl tert-butyl ether or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[11][12]

Q3: Can a catalyst be used to improve the reaction?

A3: Yes, phase transfer catalysts such as tetrabutylammonium bromide (TBAB) have been reported to enhance the reaction rate and yield.[8] The use of a catalyst may allow for milder reaction conditions, which could further reduce byproduct formation.

Q4: How does the initial purity of epichlorohydrin affect the synthesis?

A4: The purity of the starting materials is critical. Impurities in the epichlorohydrin can lead to the formation of additional, undesired byproducts. It is recommended to use high-purity epichlorohydrin for this synthesis.

References

  • Analysis of 3-MCPD and 1,3-DCP in various foodstuffs Using GC-MS. (n.d.).
  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (n.d.).
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (n.d.). RSC Publishing.
  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies.
  • Simultaneous Analysis of 3-MCPD and 1,3-DCP in Asian Style Sauces Using QuEChERS Extraction and Gas Chromatography–Triple Quadrupole Mass Spectrometry. (n.d.). PMC - NIH.
  • Application Note and Experimental Protocol: Nucleophilic Substitution on (S)-(+)-Epichlorohydrin. (n.d.). Benchchem.
  • CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (n.d.).
  • Influence of pH on the Kinetics of Hydrolysis Reactions: The Case of Epichlorohydrin and Glycidol. (n.d.).
  • US3239560A - Method for preparation of halide hydroxysulfonate. (n.d.).
  • 3-Chloro-2-hydroxypropane-1-sulfonic acid. (n.d.). Benchchem.
  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. (n.d.).
  • Synthesis and Performance Evaluation of a Betaine Surfactant. (n.d.). E3S Web of Conferences.
  • Migration of chloropropanols 3-MCPD and 1,3-DCP from paper straws into food simulants in comparison with cold water extraction. (n.d.).
  • Page 1 of 27 Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism Authors. (n.d.).
  • Epichlorohydrin Opening Mechanism. (2023, November 26). YouTube.
  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.).
  • The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. (n.d.). Aidic.
  • (PDF) Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. (2018, April 2).
  • Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. (n.d.). PrepChem.com.
  • Sodium 3-Chloro-2-hydroxypropane sulfonate. (n.d.). Ascent Petrochem Holdings Co., Limited.
  • Nucleophilic ring opening of epichlorohydrin in the presence of PPh3 to obtain 2 … (n.d.).
  • Reaction Chemistry & Engineering. (2022, December 23). IRIS .

  • Sodium 3-Chloro-2-hydroxypropanesulfonate 95.0+%, TCI America™. (n.d.). Fisher Scientific.
  • Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. (n.d.).
  • An In-depth Technical Guide to the Reaction Mechanism of Epibromohydrin with Nucleophiles. (n.d.). Benchchem.
  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydr
  • Sodium 3-Chloro-2-hydroxypropanesulfon
  • Sodium 3-chloro-2-hydroxypropylsulfon
  • CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (n.d.).
  • Dehydroclorination of chlorohydrins to epichlorohydrin. (n.d.). Eurochem Engineering.
  • Acknowledgments. (n.d.). ENSCM.
  • Eco-efficiency improvements in the propylene-to-epichlorohydrin process. (2023, June 27). TU Delft Research Portal.

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate vs. Epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Reagent for Hydroxypropylation in Synthesis

For researchers, scientists, and professionals in drug development, the choice of a reagent for introducing a 2-hydroxypropyl moiety can significantly impact reaction efficiency, product purity, and overall process safety. Two prominent alternatives for this chemical transformation are epichlorohydrin (ECH) and sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-Na). This guide provides an in-depth, objective comparison of their performance in synthesis, supported by experimental data and mechanistic insights, to empower you in making an informed decision for your specific application.

At a Glance: Core Characteristics and Safety Profiles

A primary consideration in any synthetic endeavor is a thorough understanding of the reagents' physical properties and, crucially, their safety profiles. The choice between ECH and CHPS-Na presents a clear divergence in handling requirements and potential hazards.

Epichlorohydrin (ECH) is a highly reactive organochlorine compound and an epoxide.[1] Its strained three-membered ring makes it a potent electrophile, readily participating in ring-opening reactions.[2] However, this high reactivity is coupled with significant safety concerns. ECH is a colorless, flammable, and corrosive liquid that is classified as a carcinogen.[3][4] It is rapidly absorbed through the skin and acts as a DNA alkylating agent.[3][4] Therefore, its use is subject to stringent safety protocols, including handling within a certified fume hood and the use of specific personal protective equipment (PPE) like polyvinyl alcohol or butyl gloves, as nitrile gloves are not recommended.[3][4]

This compound (CHPS-Na) , on the other hand, is a white crystalline powder. While it also contains a reactive chlorine atom, its overall hazard profile is considerably lower than that of ECH. The primary hazards associated with CHPS-Na are skin and eye irritation.[5] Inhalation of dust can cause respiratory irritation.[6] It is not classified as a carcinogen and is more stable for storage. Its high water solubility is a key feature, facilitating reactions in aqueous media.

FeatureThis compound (CHPS-Na)Epichlorohydrin (ECH)
Molecular Formula C3H6ClNaO4S·0.5H2O[7]C3H5ClO[1]
Molecular Weight 205.6 g/mol [7]92.52 g/mol
Appearance White crystalline powder[7]Colorless liquid[1][3]
Solubility Soluble in water[8]Moderately soluble in water, miscible with most polar organic solvents[1]
Key Hazards Skin and eye irritation, respiratory irritation[5][6][8]Flammable, corrosive, carcinogenic, readily absorbed through skin[3][4][9][10]
Storage Store in a cool, dry, well-ventilated place[8]Store under inert gas in a flammable storage cabinet, away from heat and sparks[3][4]

The Synthetic Arena: Cationic Surfactant Synthesis as a Case Study

A common application where both ECH and CHPS-Na can be employed is in the synthesis of cationic surfactants, specifically quaternary ammonium compounds. These molecules are widely used as antimicrobial agents, fabric softeners, and phase transfer catalysts.[11] The choice of reagent in this context directly influences the reaction pathway and conditions.

Reaction Mechanisms: A Tale of Two Pathways

The synthesis of a quaternary ammonium surfactant from a tertiary amine provides an excellent framework for comparing the mechanistic differences between ECH and CHPS-Na.

With Epichlorohydrin: The reaction of a tertiary amine with ECH is typically a two-step process.[11] First, the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This ring-opening is often assisted by a protic solvent or an acid catalyst. The resulting intermediate is a mono-ammonium salt containing a chlorohydrin moiety. In a subsequent step, a second molecule of the tertiary amine can displace the chlorine atom to form a bis-ammonium salt, also known as a gemini surfactant.[11] Alternatively, under controlled conditions, the reaction can be stopped at the mono-ammonium stage.

Reaction pathway for gemini surfactant synthesis using epichlorohydrin.

With this compound: When using CHPS-Na, the reaction proceeds via a direct nucleophilic substitution. The tertiary amine attacks the carbon atom bonded to the chlorine, displacing the chloride ion. This is a more straightforward pathway to a mono-quaternary ammonium compound containing both a hydroxyl and a sulfonate group. This reaction is often carried out in an aqueous or polar solvent system to ensure the solubility of the CHPS-Na.[12]

Reaction pathway for quaternary ammonium salt synthesis using CHPS-Na.
Performance and Experimental Considerations

The choice between ECH and CHPS-Na extends beyond the reaction mechanism to practical considerations of reaction conditions, yields, and byproducts.

ParameterSynthesis with CHPS-NaSynthesis with Epichlorohydrin
Reaction Type Nucleophilic SubstitutionEpoxide Ring-Opening followed by Nucleophilic Substitution
Typical Solvents Water, Isopropanol[12]Alcohols, Alcohol-water mixtures, Aqueous micellar systems[11]
Temperature Often requires heating (e.g., 90°C)[12]Can often proceed at lower temperatures, sometimes even below 5°C to control reactivity[13]
Byproducts Sodium ChlorideCan have multiple byproducts depending on reaction control
Selectivity Generally high for mono-quaternizationSelectivity between mono- and bis-quaternization can be an issue and is solvent-dependent[11]
Safety Lower hazard profile, easier handlingHigh hazard profile, requires stringent safety measures[3][4]
"Green" Aspect Aqueous solvent systems are favorableBio-based production routes for ECH are being developed[14]

Causality Behind Experimental Choices:

  • pH Control: In reactions involving ECH, particularly with substrates like polysaccharides, pH control is critical. Alkaline conditions are used to deprotonate hydroxyl groups, creating nucleophilic alkoxides that can attack the epoxide ring.[15] However, excessively high pH can promote the hydrolysis of ECH to glycerol and other side products.[15]

  • Solvent Choice with ECH: The use of aqueous micellar systems for the synthesis of gemini surfactants from ECH has been shown to improve selectivity for the desired bis-quaternary ammonium salt over the mono-quaternary intermediate.[11] This is attributed to the ability of the micelles to concentrate the reactants and influence the reaction rates.[11]

  • Temperature Control with ECH: Due to the high reactivity and exothermicity of the epoxide ring-opening, reactions with ECH, especially with highly nucleophilic amines like trimethylamine, often require cooling to maintain control and prevent side reactions.[13]

  • Aqueous Medium for CHPS-Na: The high water solubility of CHPS-Na makes water an ideal and environmentally friendly solvent for its reactions.[12] This avoids the need for volatile organic solvents.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, step-by-step protocols for the synthesis of a quaternary ammonium compound using each reagent.

Protocol 1: Synthesis of a Dodecyl Hydroxy Sulfobetaine using CHPS-Na

This protocol is adapted from a procedure for synthesizing a betaine-type surfactant.[12]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, prepare a solvent mixture of water and isopropanol (e.g., in a 1:3 volume ratio).

  • Reagent Addition: Add sodium hydroxide and sodium 3-chloro-2-hydroxypropane sulfonate to the solvent mixture.

  • Dissolution: Heat the mixture to 90°C with stirring until the CHPS-Na is completely dissolved.

  • Nucleophilic Addition: Add dodecyl tertiary amine to the reaction mixture.

  • Reaction: Maintain the reaction at 90°C for 4 hours with continuous stirring.

  • Workup: After the reaction is complete, perform vacuum distillation to remove the solvents and extract the final product.

  • Validation: The final product can be characterized by techniques such as FT-IR and NMR spectroscopy to confirm the structure. The purity can be assessed by titration or chromatographic methods.

Protocol 2: Synthesis of 1,2-Epoxy Propyl Trimethylamine Chloride using Epichlorohydrin

This protocol is based on a patented process for creating a quaternizing agent.[13]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system (ice water bath), dissolve epichlorohydrin in methanol.

  • Cooling: Chill the solution to below 5°C.

  • Controlled Addition: Slowly add a stoichiometric amount of trimethylamine (as a solution in methanol) to the cold epichlorohydrin solution over a period of two hours, ensuring the temperature remains below 5°C.

  • Reaction: Allow the solution to slowly warm to room temperature and let it react for an extended period (e.g., two weeks, as per the reference, though reaction times can be optimized). The reaction progress can be monitored to achieve high conversion.

  • Validation: The completion of the reaction can be monitored by analyzing the concentration of ionizable chlorine, which should increase as the covalent chlorine on ECH is converted to ionic chloride in the quaternary ammonium salt product.[13]

Comparative experimental workflows for surfactant synthesis.

Conclusion: Making the Right Choice

The selection between this compound and epichlorohydrin is not merely a choice of reagent but a decision that influences the entire synthetic strategy, from reaction design to safety protocols and environmental impact.

Choose Epichlorohydrin when:

  • The high reactivity of the epoxide ring is essential for the desired transformation.

  • The synthesis of specific structures, such as gemini surfactants, is the primary goal.[11]

  • Strict safety protocols for handling a carcinogenic and highly reactive substance can be rigorously implemented.[3][4]

  • Non-aqueous or mixed-solvent systems are required for the reaction.

Choose this compound when:

  • A safer alternative to epichlorohydrin is desired, significantly reducing handling risks.

  • The synthesis is intended to be carried out in an aqueous medium, aligning with green chemistry principles.[12]

  • The target molecule requires the incorporation of a sulfonate group for enhanced water solubility or other specific properties.

  • A more straightforward, direct substitution reaction pathway is preferred.

Ultimately, for many applications focused on introducing a 2-hydroxypropyl group, particularly in aqueous systems and where safety is a paramount concern, This compound presents a compelling and safer alternative to epichlorohydrin . While ECH remains a versatile and powerful reagent in the synthetic chemist's toolbox, its significant hazards necessitate careful consideration and justification for its use, especially when a viable, less hazardous alternative like CHPS-Na exists.

References

  • A Convenient Synthesis of Quaternary Ammonium Gemini Surfactants from Long-Chain Alkyldimethylamines and Epichlorohydrin. (URL: )
  • Epichlorohydrin - UNC Charlotte. (URL: )
  • Epichlorohydrin - SAFETY D
  • What is the application of epichlorohydrin? - Shandong Qibo New Energy Co., Ltd. (URL: )
  • Applications of Epichlorohydrin: Powering Chemical Industry and Everyday M
  • Epichlorohydrin - Vanderbilt University. (URL: )
  • Reaction mechanism of epichlorohydrin synthesis from glycerol. - ResearchGate. (URL: [Link])

  • EPICHLOROHYDRIN CAS No 106-89-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE -
  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety D
  • Safety D
  • US4066673A - Process for making quaternary amines of epichlorohydrin - Google P
  • New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity - MDPI. (URL: [Link])

  • Synthesis and Performance Evaluation of a Betaine Surfactant - E3S Web of Conferences. (URL: )
  • 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Amine C

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"comparative analysis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate and other sulfonating agents"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, the introduction of a sulfonate group (–SO₃H) into a molecule is a pivotal strategy for modifying its physicochemical properties. This guide provides an in-depth comparative analysis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (SHPS) and other conventional sulfonating agents. We will explore their distinct mechanisms, applications, and performance characteristics, supported by experimental data, to empower you in selecting the optimal reagent for your research and development endeavors.

Introduction: The Strategic Role of Sulfonation

Sulfonation is a critical transformation in organic synthesis and drug development. The incorporation of a sulfonic acid moiety can significantly enhance the aqueous solubility of a compound, a crucial factor for improving the bioavailability of drug candidates.[1] Furthermore, sulfonation is instrumental in the synthesis of a wide array of materials, including detergents, dyes, and ion-exchange resins.[2] The choice of the sulfonating agent is paramount, as it dictates the reaction conditions, selectivity, and overall efficiency of the process.

A Fundamental Distinction: Direct vs. Indirect Sulfonation

A key differentiator among the agents discussed in this guide is their mode of action. Traditional sulfonating agents directly introduce a sulfonate group onto a substrate, typically through an electrophilic attack. In contrast, this compound acts as a building block, enabling the introduction of a pre-formed hydroxypropanesulfonate group via nucleophilic substitution or condensation reactions.

G cluster_0 Direct Sulfonation cluster_1 Indirect Sulfonation (Alkylation) Substrate (e.g., Ar-H) Substrate (e.g., Ar-H) Sulfonated Product (Ar-SO3H) Sulfonated Product (Ar-SO3H) Substrate (e.g., Ar-H)->Sulfonated Product (Ar-SO3H) Traditional Agent (e.g., SO3-pyridine) Substrate (e.g., R-NH2) Substrate (e.g., R-NH2) Functionalized Product (R-NH-CH2CH(OH)CH2SO3Na) Functionalized Product (R-NH-CH2CH(OH)CH2SO3Na) Substrate (e.g., R-NH2)->Functionalized Product (R-NH-CH2CH(OH)CH2SO3Na) SHPS

Caption: Direct vs. Indirect Sulfonation Pathways.

Comparative Analysis of Sulfonating Agents

The selection of a suitable sulfonating agent is a multifactorial decision. The following table provides a comparative overview of SHPS and other commonly employed sulfonating agents.

FeatureThis compound (SHPS)Sulfur Trioxide-Pyridine Complex (SO₃·py)Chlorosulfonic Acid (ClSO₃H)Oleum (Fuming Sulfuric Acid)
Primary Use Introduction of a hydroxypropanesulfonate groupDirect sulfonation of alcohols, amines, and aromaticsDirect sulfonation and chlorosulfonation of alcohols and aromaticsDirect sulfonation of aromatic compounds
Mechanism Nucleophilic substitution/CondensationElectrophilic aromatic substitution/SulfationElectrophilic aromatic substitution/SulfationElectrophilic aromatic substitution
Reactivity Moderate; dependent on the nucleophileMild to moderate; versatileHigh; can be aggressiveVery high; powerful sulfonating agent
Typical Substrates Amines, alcohols, thiols, starchAlcohols, amines, phenols, sensitive aromatic compoundsAlcohols, phenols, aromatic compoundsAromatic compounds, especially deactivated rings
Byproducts Sodium chloridePyridineHydrogen chloride, Sulfuric acidSpent sulfuric acid
Handling & Safety Irritant; handle with careStable solid; less hazardous than free SO₃Highly corrosive and moisture-sensitiveHighly corrosive and fuming liquid

In-Depth Profile: this compound (SHPS)

SHPS is a versatile chemical intermediate valued for its ability to introduce a hydrophilic hydroxypropanesulfonate moiety into a variety of molecules. Its primary applications lie in the synthesis of specialty surfactants and the modification of polymers and other materials.[3][4]

Mechanism of Action

The reactivity of SHPS is centered around its chloro and hydroxyl functional groups. It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of a stable carbon-heteroatom bond. This reaction is the cornerstone of its use in synthesizing amphoteric and specialty surfactants.[5]

G R-NH2 Amine (Nucleophile) Product Amphoteric Surfactant R-NH2->Product Nucleophilic Attack on C-Cl SHPS Sodium 3-chloro-2-hydroxy- propanesulphonate hemihydrate SHPS->Product NaCl Sodium Chloride (Byproduct) Product->NaCl Formation

Caption: Reaction of SHPS with an amine.

Applications and Experimental Insights

A significant application of SHPS is in the synthesis of hydroxysulfobetaine surfactants. These surfactants exhibit excellent properties, including high activity and good salt tolerance. SHPS is also utilized to modify natural polymers like starch to create derivatives with enhanced properties for industrial applications, such as in drilling fluids.

Traditional Sulfonating Agents: A Performance Overview

Conventional sulfonating agents are indispensable tools for the direct introduction of the sulfonate group. Their reactivity and applications vary significantly.

Sulfur Trioxide-Pyridine Complex (SO₃·py)

The SO₃·py complex is a mild and versatile sulfonating agent, widely used for substrates that are sensitive to more aggressive reagents.[1] It is particularly effective for the sulfation of alcohols and the sulfonation of anilines and phenols. The complex is a stable, easy-to-handle solid, which is a significant advantage over gaseous sulfur trioxide.[1]

Chlorosulfonic Acid (ClSO₃H)

Chlorosulfonic acid is a powerful and cost-effective sulfonating agent.[1][2] It reacts rapidly with a variety of organic compounds, including alcohols and aromatic rings.[2][6] A key feature of chlorosulfonic acid is its ability to act as a chlorosulfonating agent when used in excess, forming sulfonyl chlorides which are valuable synthetic intermediates.[2] However, its high reactivity and corrosive nature necessitate careful handling.

Oleum (Fuming Sulfuric Acid)

Oleum, a solution of sulfur trioxide in sulfuric acid, is one of the most potent sulfonating agents. It is primarily used for the sulfonation of aromatic compounds, especially those that are deactivated and require harsh reaction conditions.[3] The reaction with oleum often leads to the formation of significant amounts of spent sulfuric acid, which requires proper disposal.[3]

Experimental Protocols: A Practical Guide

To provide a practical context for the application of these agents, detailed experimental protocols for representative reactions are presented below.

Protocol 1: Sulfation of a Primary Alcohol using Sulfur Trioxide-Pyridine Complex

This protocol describes a general procedure for the sulfation of a long-chain primary alcohol.

Materials:

  • Primary alcohol (e.g., Lauryl alcohol)

  • Sulfur trioxide-pyridine complex (SO₃·py)

  • Anhydrous pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide solution

  • Dichloromethane

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the primary alcohol in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfur trioxide-pyridine complex portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and wash with dichloromethane to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 9-10 with a sodium hydroxide solution.

  • Wash the aqueous layer again with dichloromethane.

  • Acidify the aqueous layer to a pH of 1-2 with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfated product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: For the sulfation of lauryl alcohol with a sulfur trioxide-butane effluent, yields of approximately 97% have been reported under optimized conditions.[7]

Protocol 2: Synthesis of a Hydroxysulfobetaine Surfactant using SHPS

This protocol outlines the synthesis of a surfactant from SHPS and a fatty amine.

Materials:

  • This compound (SHPS)

  • N,N-dimethyl-N-cocoyl propylene diamine

  • Water

Procedure:

  • Charge a reactor with the appropriate amount of SHPS and water.

  • Begin stirring and heat the mixture.

  • Add the fused N,N-dimethyl-N-cocoyl propylene diamine to the reactor.

  • Continue stirring and increase the temperature to 75 °C.

  • Maintain the reaction temperature at 75 ± 5 °C for approximately 3.5 hours.[5]

  • The resulting product is the hydroxysulfobetaine surfactant.

Expected Yield: This reaction typically proceeds to high conversion to yield the desired surfactant.[5]

Visualization of Key Processes

Workflow for Selecting a Sulfonating Agent

G start Define Substrate and Desired Product q1 Direct or Indirect Sulfonation? start->q1 direct Direct Sulfonation q1->direct Direct indirect Indirect Sulfonation (Alkylation) q1->indirect Indirect q2 Substrate Sensitivity? direct->q2 agent3 Use SHPS indirect->agent3 sensitive Sensitive Substrate (e.g., complex alcohol) q2->sensitive Yes robust Robust Substrate (e.g., simple aromatic) q2->robust No agent1 Use SO3-Pyridine Complex sensitive->agent1 agent2 Consider Chlorosulfonic Acid or Oleum robust->agent2

Caption: Decision workflow for sulfonating agent selection.

Conclusion: A Strategic Choice for Optimal Outcomes

The selection of an appropriate sulfonating agent is a critical decision that profoundly impacts the success of a synthetic strategy. While traditional agents like sulfur trioxide complexes, chlorosulfonic acid, and oleum offer powerful and direct routes to a wide range of sulfonated compounds, this compound provides a unique and valuable alternative for the introduction of a functionalized sulfonate group through a different mechanistic pathway.

For direct sulfonation, the choice between the aggressive nature of oleum and chlorosulfonic acid and the milder, more selective action of the SO₃·py complex depends on the substrate's reactivity and the desired reaction outcome. For the incorporation of a hydroxypropanesulfonate moiety, particularly in the synthesis of specialty surfactants and functionalized polymers, SHPS stands out as an efficient and versatile building block.

By understanding the distinct advantages and limitations of each agent, researchers can make informed decisions, optimizing their synthetic routes to achieve higher yields, greater purity, and enhanced safety in their pursuit of novel molecules and materials.

References

  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. [Link]

  • Amine Catalysts. 3-chloro-2-hydroxypropanesulfonic acid sodium salt. [Link]

  • Cremlyn, R. J. Chlorosulfonic Acid - A Versatile Reagent. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. Sodium 3-chloro-2-hydroxypropylsulfonate. [Link]

  • Thermo Fisher Scientific. Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online. [Link]

  • Google Patents.
  • ResearchGate. What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. [Link]

  • Chemithon. Sulfonation and Sulfation Processes. [Link]

  • Semantic Scholar. Sulfation of synthetic linear primary alcohols with chlorosulfonic acid. [Link]

  • Ascent Petrochem Holdings Co., Limited. Sodium 3-Chloro-2-hydroxypropane sulfonate. [Link]

  • Google Patents. Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • Google Patents.
  • National Institutes of Health. Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]

  • Google Patents. Sulfation of alcohols with a solution of a complex of so3 with dimethylformamide.

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A Senior Application Scientist's Guide to the Purity Validation of Synthesized Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in SCHHS

Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate (SCHHS) is a versatile organosulfonate intermediate. Its unique molecular structure, featuring a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a valuable building block in diverse applications. These range from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its use in producing surfactants, modified starches, and electroplating additives.[1][2][3]

In any of these applications, but most critically in drug development, the purity of SCHHS is paramount. Impurities, even at trace levels, can have significant consequences, compromising the safety, efficacy, and stability of the final product.[4] They can arise from various stages, including the synthesis, purification, and storage of the compound.[4][5] This guide provides a comprehensive framework for validating the purity of synthesized SCHHS, comparing state-of-the-art analytical techniques and presenting a robust, self-validating workflow. We will delve into the causality behind experimental choices, ensuring that the described protocols provide a high degree of confidence in the final purity assessment.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity validation strategy begins with understanding the potential impurities that can be introduced during synthesis. SCHHS is commonly synthesized via the condensation reaction of epichlorohydrin and sodium bisulfite in an aqueous solution.[2][6]

cluster_synthesis Synthesis Reaction cluster_impurities Potential Impurities Epichlorohydrin Epichlorohydrin SCHHS Sodium 3-chloro-2-hydroxy- propanesulfonate hemihydrate Epichlorohydrin->SCHHS + SodiumBisulfite Sodium Bisulfite SodiumBisulfite->SCHHS + Unreacted Unreacted Starting Materials SCHHS->Unreacted may contain Byproducts Side-Reaction By-products SCHHS->Byproducts may contain Inorganic Inorganic Salts & Metals SCHHS->Inorganic may contain Solvents Residual Solvents SCHHS->Solvents may contain

Caption: Synthesis of SCHHS and associated potential impurity classes.

This reaction, while seemingly straightforward, can lead to several classes of impurities:

  • Organic Impurities: These include unreacted starting materials and by-products from side reactions. A significant side reaction is the self-polymerization of epichlorohydrin under aqueous and basic conditions, which can form flocculent material and introduce complex, related substances into the product mixture.[7]

  • Inorganic Impurities: These can include residual sodium bisulfite, sodium sulfite, or metal ions (like iron) originating from the raw materials or reaction vessel.[7]

  • Residual Solvents: Although the primary reaction is in water, other solvents may be used during purification or processing, which must be quantified.[4]

The control of these impurities is a critical issue for manufacturers, with regulatory bodies like the ICH, USFDA, and others emphasizing the need for their identification and quantification, especially for any impurity present at a level greater than 0.1%.[5]

A Comparative Analysis of Purity Validation Techniques

No single analytical technique can provide a complete purity profile. A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive and trustworthy assessment. The choice of technique is dictated by the type of impurity being targeted and the information required (identification, quantification, or structural elucidation).

Technique Principle Information Provided Typical Impurities Detected Advantages Limitations
HPLC / UHPLC Differential partitioning of analytes between a stationary and mobile phase.Quantification of organic impurities and assay of the active substance.Unreacted starting materials, synthesis by-products, degradation products.Gold standard for purity; high sensitivity (~0.01%) and resolution.[4][8]Requires chromophores for UV detection; may require specialized columns (e.g., mixed-mode) for highly polar compounds.[9]
LC-MS Combines HPLC separation with mass spectrometry detection.Identification of unknown impurities by providing molecular weight and fragmentation data.[10]All organic impurities, particularly unknowns.Powerful tool for structural characterization of trace impurities.[8][10]More complex and expensive than HPLC-UV; quantification can be less straightforward.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry.Identification and quantification of volatile organic compounds.Residual solvents (e.g., epichlorohydrin).High sensitivity for volatile and semi-volatile compounds.[4]Not suitable for non-volatile compounds like SCHHS itself or its salts.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation of the main compound and identification of impurities with unique signals.[4][10]Structural isomers, process-related impurities.Provides absolute structural information; can be quantitative (qNMR).[11]Lower sensitivity compared to chromatographic methods.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification, confirmation of chemical identity.Gross impurities with different functional groups.Fast, simple, and provides a molecular "fingerprint".Not suitable for quantifying trace impurities; limited use for complex mixtures.
Elemental Analysis Combustion of the sample to convert elements into simple gases for detection.Determines the mass percentages of C, H, N, S, etc., to confirm the empirical formula.[12]Overall purity assessment against the theoretical formula.Provides a fundamental check of composition; simple and inexpensive.[12]Non-specific; does not identify individual impurities. An acceptance criterion of ±0.4% from the theoretical value is common.[11]
Ion Chromatography Ion-exchange chromatography with conductivity detection.Quantification of inorganic anions and cations.[13]Residual inorganic salts (sulfites, chlorides, sodium).High sensitivity and selectivity for ionic species.[14]Limited to ionic analytes.
Karl Fischer Titration Coulometric or volumetric titration based on a reaction with water.Precise quantification of water content.Water.Gold standard for water determination, essential for hydrates.[15]Only measures water content.

A Self-Validating Workflow for Comprehensive Purity Assessment

Caption: Recommended workflow for purity validation of SCHHS.

Experimental Protocols

Protocol 1: HPLC Method for Assay and Organic Impurity Profiling

This protocol describes a robust Reverse-Phase HPLC method suitable for separating SCHHS from its potential non-volatile organic impurities. Given that SCHHS lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is recommended. Alternatively, an ion-pairing or mixed-mode method can be developed for use with UV detection.[9][16]

  • Instrumentation: HPLC or UHPLC system with ELSD/CAD or UV detector.

  • Column: A mixed-mode column such as Newcrom BH (150 x 4.6 mm, 5 µm) is effective for retaining the anionic sulfonate.[9]

  • Mobile Phase A: Water with 10 mM Ammonium Formate (AmFm).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A

    • 2-15 min: Linear gradient to 40% A

    • 15-18 min: Hold at 40% A

    • 18-20 min: Return to 95% A and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 20 mg of SCHHS and dissolve in 10 mL of Mobile Phase A.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (Mobile Phase A) to identify any system peaks.

    • Prepare a standard solution of known concentration (e.g., 2 mg/mL) and inject to determine the retention time and response factor for SCHHS.

    • Inject the sample solution.

    • Integrate all peaks. The assay is calculated against the standard. Impurities are reported as area percent or against a qualified reference standard if available.

  • Causality: The mixed-mode column provides both reversed-phase and anion-exchange retention mechanisms, which is ideal for retaining the highly polar sulfonate anion while separating it from less polar by-products. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities (like epichlorohydrin polymers) are effectively resolved.

Protocol 2: Elemental Analysis for Absolute Purity Confirmation

This method provides a fundamental check on the elemental composition of the synthesized material.[12]

  • Instrumentation: CHNS/O Elemental Analyzer.

  • Sample Preparation: Dry the sample thoroughly in a vacuum oven at 60 °C for 4 hours to remove any adsorbed moisture without affecting the water of hydration. Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Procedure:

    • Calibrate the instrument using a certified standard (e.g., Acetanilide).

    • Analyze the prepared sample in triplicate.

    • The instrument combusts the sample, and detectors measure the resulting CO₂, H₂O, N₂, and SO₂ gases.

    • Calculate the average percentage for Carbon, Hydrogen, and Sulfur.

  • Data Interpretation:

    • Theoretical Values for C₃H₆ClNaO₄S·0.5H₂O (MW: 205.60 g/mol ):

      • C: 17.53%

      • H: 3.43%

      • S: 15.59%

      • Cl: 17.24%

      • Na: 11.18%

      • O: 35.02%

    • Acceptance Criteria: The experimentally determined values for C, H, and S should be within ±0.4% of the theoretical values.[11] A significant deviation suggests the presence of impurities or an incorrect hydration state.

Conclusion: An Integrated Approach to Ensure Quality

The validation of purity for synthesized Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate is not a task for a single analytical method but requires a carefully designed, orthogonal testing strategy. By combining the structural confirmation of NMR, the quantitative power of chromatography (HPLC, IC, GC), and the fundamental check of elemental analysis, researchers can build a comprehensive and trustworthy purity profile. This integrated approach, grounded in an understanding of the synthetic pathway and potential impurities, is essential for ensuring the quality, safety, and reliability of SCHHS in its diverse and critical applications.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Pre-print server. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies. [Link]

  • Sodium 3-chloro-2-hydroxypropylsulfonate. (n.d.). PubChem. [Link]

  • Element analysis. (n.d.). University of Technology, Iraq. [Link]

  • Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (2008).
  • Sodium 3-chloro-2-hydroxypropane sulfonate hemihydrate. (n.d.). Changshu Juhe Chemical Co., Ltd.. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. (2021). Study.com. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. (n.d.). Molbase. [Link]

  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%. (n.d.). Alfa Aesar. [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (2012). MDPI. [Link]

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water. (2008). PubMed. [Link]

  • Sodium 3-Chloro-2-hydroxypropane sulfonate. (n.d.). Ascent Petrochem Holdings Co., Limited. [Link]

  • METHODS FOR SALT ANALYSIS. (n.d.). The Salt Industry Center of Japan. [Link]

  • Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. (2023). MDPI. [Link]

  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya. [Link]

  • Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (2016).

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A Comparative Guide to the Cross-Validation of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate in Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (SCHHS) and its alternatives in key industrial applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a causal analysis of experimental choices and self-validating protocols. Our focus is on empowering you to make informed decisions in your research and development endeavors by providing a framework for the cross-validation of experimental results.

Introduction: The Versatility of this compound

This compound is a multifunctional chemical intermediate prized for its unique molecular structure.[1] Possessing a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, SCHHS serves as a valuable building block in the synthesis of a wide array of specialized chemicals.[1] Its high water solubility and stability under neutral and alkaline conditions make it particularly suitable for aqueous reaction systems.

This guide will focus on two of its primary applications:

  • Modification of Starch for the Paper Industry: Enhancing the dry strength of paper products.

  • Synthesis of Specialty Surfactants: Acting as a precursor for anionic, cationic, and zwitterionic surfactants.

For each application, we will objectively compare the performance of SCHHS-derived products with common alternatives, supported by experimental data and detailed protocols for cross-validation.

Part 1: Application in Paper Sizing and Dry Strength Enhancement

A critical application of SCHHS is in the modification of starch, which is then used as a sizing agent to improve the dry strength of paper. The introduction of the sulfonate group from SCHHS results in an anionic starch derivative.

The Contender: Cationic Starch via CHPTAC Modification

The most prevalent alternative to anionic starch modification for paper strength is the use of cationic starch.[2][3] This is typically achieved by reacting starch with 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), which imparts a positive charge to the starch molecule.[4][5]

Unveiling the Mechanism: Electrostatic Interactions at the Fiber Surface

The efficacy of both anionic and cationic starches in paper strength enhancement hinges on their electrostatic interactions with cellulose fibers. Cellulose fibers in an aqueous suspension are typically negatively charged. Cationic starch, with its positive charge, readily adsorbs onto the negatively charged fibers, leading to excellent retention and improved interfiber bonding.[2][6] Anionic starch, derived from SCHHS, requires a more nuanced approach, often involving the use of a cationic coagulant to bridge the anionic starch and the anionic cellulose fibers.

Experimental Cross-Validation: Paper Strength Enhancement

To objectively compare the performance of SCHHS-modified (anionic) starch and CHPTAC-modified (cationic) starch, a series of standardized tests can be performed.

Comparative Performance Metrics

The following table outlines the key performance indicators for evaluating dry strength additives in paper.

Performance MetricTest MethodDescriptionExpected Outcome with Cationic Starch (CHPTAC)Expected Outcome with Anionic Starch (SCHHS) + Coagulant
Tensile Strength TAPPI T 494Measures the force required to pull a paper strip to its breaking point.[7][8][9]Significant increase due to strong electrostatic attraction and improved fiber bonding.[2][10]Moderate to significant increase, dependent on the efficiency of the cationic coagulant.
Bursting Strength TAPPI T 403Measures the hydrostatic pressure required to rupture a paper sample.[11][12]Significant increase, correlating with tensile strength improvements.[13]Moderate to significant increase.
Degree of Substitution (DS) Titration or ¹H-NMRQuantifies the average number of hydroxyl groups on each anhydroglucose unit that have been substituted.[14][15][16]Directly measurable and correlates with performance.Directly measurable and correlates with performance.
Starch Retention Iodine Test on WhitewaterMeasures the amount of starch retained in the paper sheet versus that lost to the process water.High retention (~80% or more) due to electrostatic attraction.[3]Lower retention without a coagulant; improves significantly with a coagulant.
Experimental Workflow: A Visual Guide

experimental_workflow cluster_modification Starch Modification cluster_papermaking Handsheet Formation cluster_testing Performance Testing Starch Slurry Starch Slurry SCHHS_Mod Anionic Modification (SCHHS) Starch Slurry->SCHHS_Mod Alkaline conditions CHPTAC_Mod Cationic Modification (CHPTAC) Starch Slurry->CHPTAC_Mod Alkaline conditions Anionic_Starch Anionic Starch SCHHS_Mod->Anionic_Starch Cationic_Starch Cationic Starch CHPTAC_Mod->Cationic_Starch Add_Anionic Add Anionic Starch + Cationic Coagulant Anionic_Starch->Add_Anionic DS_Test Degree of Substitution Anionic_Starch->DS_Test Add_Cationic Add Cationic Starch Cationic_Starch->Add_Cationic Cationic_Starch->DS_Test Pulp_Slurry Pulp Slurry Pulp_Slurry->Add_Anionic Pulp_Slurry->Add_Cationic Handsheet_Former Handsheet Former Add_Anionic->Handsheet_Former Add_Cationic->Handsheet_Former Anionic_Paper Anionic-Treated Paper Handsheet_Former->Anionic_Paper Cationic_Paper Cationic-Treated Paper Handsheet_Former->Cationic_Paper Tensile_Test Tensile Strength (TAPPI T 494) Anionic_Paper->Tensile_Test Burst_Test Bursting Strength (TAPPI T 403) Anionic_Paper->Burst_Test Cationic_Paper->Tensile_Test Cationic_Paper->Burst_Test

Caption: Experimental workflow for comparing anionic and cationic starches.

Detailed Experimental Protocols
  • Preparation of Starch Slurry: Prepare a 20% (w/v) slurry of native starch in deionized water.

  • Alkalinization: While stirring, add a 10% (w/v) sodium hydroxide solution to the starch slurry to raise the pH to 11.5.

  • Reaction with SCHHS: Slowly add this compound (e.g., 5% by weight of dry starch) to the slurry.

  • Reaction Conditions: Maintain the reaction temperature at 50°C for 4 hours with continuous stirring.

  • Neutralization and Purification: Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of 7.0.

  • Washing: Filter the modified starch and wash it three times with a 70% ethanol solution to remove unreacted reagents and salts.

  • Drying: Dry the resulting anionic starch in an oven at 60°C to a constant weight.

  • Sample Preparation: Accurately weigh 1 gram of the dried modified starch.

  • Acidification: Suspend the starch in 50 mL of a 70% ethanol solution and add 5 mL of 1 M hydrochloric acid. Stir for 30 minutes.

  • Washing: Filter the acidified starch and wash with 70% ethanol until the filtrate is free of chloride ions (tested with silver nitrate solution).

  • Titration: Resuspend the washed starch in 100 mL of deionized water and heat to 95°C for 30 minutes to gelatinize. Cool to room temperature and titrate with a standardized 0.1 M sodium hydroxide solution using phenolphthalein as an indicator.

  • Calculation: The degree of substitution is calculated based on the amount of sodium hydroxide consumed.

  • Pulp Preparation: Prepare a pulp slurry with a consistency of 0.5%.

  • Starch Addition: Add the modified starch (anionic or cationic) at a dosage of 1% (by dry weight of pulp). For the anionic starch, also add a cationic coagulant (e.g., poly-diallyldimethylammonium chloride, PDADMAC) at a 1:1 charge ratio.

  • Handsheet Formation: Form handsheets with a basis weight of 60 g/m² using a standard handsheet former.

  • Drying and Conditioning: Press and dry the handsheets according to standard procedures. Condition the handsheets at 23°C and 50% relative humidity for at least 24 hours.

  • Strength Testing:

    • Tensile Strength: Test the tensile strength according to TAPPI T 494.[7][8][9]

    • Bursting Strength: Test the bursting strength according to TAPPI T 403.[11][12]

Part 2: Application in Surfactant Synthesis

SCHHS is a versatile intermediate for producing various types of surfactants due to its reactive functional groups.[1][17] The sulfonate group provides the hydrophilic head, while the chloro and hydroxyl groups allow for the attachment of hydrophobic tails, leading to the synthesis of anionic, and with further modification, zwitterionic surfactants.

The Alternatives: A Broad Spectrum

The alternatives in surfactant synthesis are vast and depend on the desired surfactant type. For instance, in the synthesis of sulfonate-based anionic surfactants, other sulfonating agents could be used. For zwitterionic surfactants, alternative synthetic pathways might not involve SCHHS. A key comparison can be made between sulfonate-containing surfactants (derived from SCHHS) and quaternary ammonium-based cationic surfactants, which are widely used for their antimicrobial and conditioning properties.[18][19]

Comparative Performance Metrics for Surfactants
Performance MetricTest MethodDescriptionExpected Outcome with Sulfonate Surfactants (from SCHHS)Expected Outcome with Quaternary Ammonium Surfactants
Surface Tension Reduction Tensiometer (Du Noüy ring or Wilhelmy plate)Measures the ability of the surfactant to lower the surface tension of water.Excellent reduction, indicating good wetting and detergency.Good reduction, though often less potent than sulfonates.
Critical Micelle Concentration (CMC) Tensiometry or ConductivityThe concentration at which surfactant molecules begin to form micelles. A lower CMC indicates higher efficiency.Typically low CMC values.CMC values vary widely with structure.
Foaming Ability Ross-Miles foam testMeasures the initial foam height and its stability over time.Good to excellent foaming properties.Generally good foaming, can be very stable.
Wetting Power Draves wetting testMeasures the time it takes for a cotton skein to sink in a surfactant solution.Excellent wetting due to the strong hydrophilic sulfonate group.Good wetting, but can be influenced by the bulky quaternary head.
Antimicrobial Activity Minimum Inhibitory Concentration (MIC)Determines the lowest concentration of the surfactant that inhibits the visible growth of a microorganism.Generally low antimicrobial activity.Often possess significant antimicrobial properties.[18]
Conceptual Workflow for Surfactant Synthesis and Evaluation

surfactant_workflow cluster_tests Performance Evaluation SCHHS Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate Synthesis Nucleophilic Substitution SCHHS->Synthesis Hydrophobe Hydrophobic Moiety (e.g., Fatty Amine) Hydrophobe->Synthesis Zwitterionic_Surfactant Zwitterionic Surfactant Synthesis->Zwitterionic_Surfactant Performance_Testing Performance Testing Zwitterionic_Surfactant->Performance_Testing Surface_Tension Surface Tension Performance_Testing->Surface_Tension CMC Critical Micelle Concentration Performance_Testing->CMC Foaming Foaming Ability Performance_Testing->Foaming Wetting Wetting Power Performance_Testing->Wetting

Caption: Workflow for synthesis and evaluation of a zwitterionic surfactant from SCHHS.

Detailed Experimental Protocols
  • Amidation: React a long-chain fatty acid (e.g., lauric acid) with dimethylaminopropylamine to form the corresponding amidoamine.

  • Quaternization Precursor Synthesis: React the amidoamine with SCHHS in an aqueous-alcoholic solvent system under alkaline conditions (pH 8-9) at 70-80°C for 6-8 hours. The nucleophilic tertiary amine will displace the chlorine atom on the SCHHS.

  • Purification: The resulting zwitterionic surfactant can be purified by repeated crystallization or by using ion-exchange chromatography to remove unreacted starting materials and inorganic salts.

  • Characterization: Confirm the structure of the synthesized surfactant using FTIR and ¹H-NMR spectroscopy.

  • Solution Preparation: Prepare a series of aqueous solutions of the synthesized surfactant at different concentrations.

  • Surface Tension and CMC Determination:

    • Measure the surface tension of each solution using a tensiometer at a constant temperature.

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC), and the surface tension at this point is the minimum surface tension.

  • Foam Stability (Ross-Miles Method):

    • A specific volume of the surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder.

    • The initial foam height is measured, and its height is measured again after a set time (e.g., 5 minutes) to assess foam stability.

  • Wetting Performance (Draves Test):

    • A standard-sized cotton skein is placed in the surfactant solution.

    • The time it takes for the skein to sink is recorded as the wetting time. A shorter wetting time indicates better wetting performance.

Conclusion: An Evidence-Based Approach to Material Selection

The cross-validation of experimental results is fundamental to advancing scientific understanding and technological innovation. This compound presents a versatile platform for the development of advanced materials for the paper and surfactant industries. While alternatives like CHPTAC for starch cationization are well-established, a thorough, data-driven comparison as outlined in this guide can reveal specific advantages of using SCHHS-derived materials, such as potentially different charge densities or reactivity that could be beneficial in certain formulations. By employing the detailed protocols and comparative frameworks presented herein, researchers can generate robust, reliable data to support their material selection and process optimization efforts.

References

  • Comparison of Three Methods to Determine the Degree of Substitution of Quinoa and Rice Starch Acetates, Propionates, and Butyrates: Direct Stoichiometry, FTIR, and 1H-NMR. (2020). Foods. [Link]

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A Senior Application Scientist's Guide to Alternatives for Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of functional polymers, the introduction of specific moieties to a polymer backbone is a critical step in tailoring material properties for advanced applications. Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-H) has long been a staple reagent for this purpose. Its molecular structure is uniquely equipped with a reactive chlorohydrin group and a hydrophilic sulfonate group, making it an effective agent for imparting permanent anionic charges and providing a reactive site for further modification.[1] It is frequently used as a functional monomer and an intermediate in the synthesis of surfactants, modified starches, and materials for drilling fluids.[2][3]

However, the reliance on a single reagent can be limiting. The drive for enhanced performance, improved reaction efficiency, greater control over polymer architecture, and simplified purification processes has spurred the investigation of alternatives. This guide provides a comprehensive comparison of viable alternatives to CHPS-H, offering researchers and developers the data-driven insights necessary to select the optimal reagent for their polymer synthesis and modification needs.

The Benchmark: Understanding CHPS-H in Action

CHPS-H is typically employed in post-polymerization modification. The key reaction involves the functionalization of polymers containing nucleophilic groups, such as amines or hydroxyls. Under alkaline conditions, the chlorohydrin moiety can form a more reactive epoxide intermediate, which is then readily opened by a nucleophile on the polymer backbone. This process grafts the hydroxypropanesulphonate group onto the polymer.[1][4]

CHPS_Mechanism cluster_activation Activation cluster_reaction Reaction with Polymer CHPS Cl-CH₂-CH(OH)-CH₂-SO₃⁻Na⁺ Epoxide Epoxide Intermediate CHPS->Epoxide Base (e.g., NaOH) Functionalized_Polymer Polymer-NH-CH₂-CH(OH)-CH₂-SO₃⁻Na⁺ Epoxide->Functionalized_Polymer Nucleophilic Attack Polymer_Nu Polymer-NH₂ Polymer_Nu->Functionalized_Polymer

Figure 1. Reaction of CHPS-H with a polymer via an epoxide intermediate.

While effective, this process can present challenges, including potential side reactions and the need for purification to remove unreacted reagents and byproducts, which can complicate the production process.[5]

Strategic Alternatives: Monomer Incorporation vs. Post-Polymerization Modification

Alternatives to CHPS-H can be broadly categorized into two strategic approaches:

  • Direct Incorporation of Sulphonated Monomers: This "bottom-up" approach involves copolymerizing a standard monomer with a functional monomer that already contains the sulphonate group. This method allows for the distribution of functional groups along the polymer backbone during the initial synthesis.

  • Alternative Post-Polymerization Sulphonating Agents: This strategy is analogous to the use of CHPS-H, where a pre-formed polymer is modified in a subsequent step with a different sulphonating reagent. This allows for the functionalization of existing polymers and surfaces.

Comparison of Leading Sulphonated Monomer Alternatives

Incorporating a sulphonated monomer during polymerization is a powerful alternative strategy. The choice of monomer significantly influences the final properties of the polymer.

Alternative MonomerChemical StructureKey AdvantagesCommon Applications
Sodium Vinyl Sulphonate (SVS) CH₂=CHSO₃NaHighly reactive in radical polymerization; cost-effective; excellent water solubility.[6]Flocculants, dispersants, emulsion polymerization, oil recovery, textiles.[6][7][8]
Sodium p-Styrenesulfonate (SPSS) CH₂=CHC₆H₄SO₃NaImparts high thermal and chemical stability; creates polymers with excellent ionic and proton conductivity.[9]Ion-exchange membranes for fuel cells, conductive and antistatic coatings, polymerizable surfactants.[9]
2-Acrylamido-2-methylpropane Sulphonic Acid (AMPS) CH₂=CHC(O)NHC(CH₃)₂CH₂SO₃HProvides exceptional hydrolytic and thermal stability due to steric hindrance; imparts salt tolerance and enhances water absorption.[10]Medical hydrogels, water treatment, oilfield chemicals, adhesives, personal care products.[10][11]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences between these strategies, we present two detailed experimental protocols: a post-polymerization modification with CHPS-H and a direct copolymerization using AMPS, a common high-performance alternative.

Protocol 1: Post-Polymerization Modification of Poly(vinylamine) with CHPS-H

Objective: To graft hydroxypropanesulphonate groups onto a pre-existing polymer chain to increase its hydrophilicity and introduce anionic charges.

Materials:

  • Poly(vinylamine) (PVAm), 1 g

  • This compound (CHPS-H), 1.5 g

  • Sodium hydroxide (NaOH), 0.4 g

  • Deionized (DI) Water, 50 mL

  • Dialysis membrane (MWCO 3,500 Da)

  • Hydrochloric acid (HCl) for pH adjustment

Methodology:

  • Dissolution: Dissolve 1 g of PVAm in 30 mL of DI water in a three-neck round-bottom flask equipped with a condenser and magnetic stirrer.

  • Reagent Preparation: In a separate beaker, dissolve 1.5 g of CHPS-H and 0.4 g of NaOH in 20 mL of DI water.

  • Reaction: Heat the PVAm solution to 70°C. Add the CHPS-H/NaOH solution dropwise to the flask over 30 minutes. The base is crucial for facilitating the formation of the epoxide intermediate from CHPS-H.

  • Incubation: Maintain the reaction at 70°C for 18 hours under constant stirring to ensure complete reaction.

  • Neutralization & Purification: Cool the solution to room temperature. Adjust the pH to ~7.0 using dilute HCl. Purify the solution by dialyzing against DI water for 72 hours, changing the water frequently to remove unreacted CHPS-H and salts.

  • Isolation: Lyophilize the purified solution to obtain the final sulphonated polymer as a white solid.

Protocol 2: Synthesis of Poly(acrylamide-co-AMPS) Superabsorbent Hydrogel

Objective: To synthesize a highly hydrophilic, crosslinked polymer network by directly copolymerizing acrylamide with the sulphonated monomer AMPS.

Materials:

  • Acrylamide (AM), 5 g

  • 2-Acrylamido-2-methylpropane sulphonic acid (AMPS), 2 g[11]

  • N,N'-methylenebisacrylamide (NMBA) (crosslinker), 0.05 g

  • Ammonium persulfate (APS) (initiator), 0.05 g

  • DI Water, 30 mL

Methodology:

  • Monomer Solution: In a beaker, dissolve 5 g of Acrylamide, 2 g of AMPS, and 0.05 g of the crosslinker NMBA in 30 mL of DI water. Stir until all solids are fully dissolved.

  • Initiator Preparation: Prepare a fresh solution of the initiator by dissolving 0.05 g of APS in 1 mL of DI water.

  • Degassing: Place the monomer solution in a reaction vessel and bubble nitrogen gas through it for 20 minutes. This step is critical to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Add the APS initiator solution to the monomer mixture and stir briefly to combine. Cease stirring and maintain the nitrogen atmosphere. The solution will become viscous and eventually form a solid gel over the course of several hours.

  • Maturation: Allow the reaction to proceed at room temperature for 24 hours to ensure high conversion.

  • Purification & Drying: Cut the resulting hydrogel into small pieces and wash thoroughly with DI water over 48 hours to remove any unreacted monomers and initiator fragments. Dry the purified hydrogel in an oven at 60°C until a constant weight is achieved.

Hydrogel_Workflow A Dissolve Monomers (AM, AMPS, NMBA) in Water B Degas Solution with Nitrogen A->B 1. Prepare C Add Initiator (APS) B->C 2. Initiate D Allow Polymerization (24h at RT) C->D 3. Polymerize E Cut & Wash Gel (48h in DI Water) D->E 4. Purify F Dry Purified Gel (60°C Oven) E->F 5. Isolate

Figure 2. Experimental workflow for the synthesis of a P(AM-co-AMPS) hydrogel.

Concluding Remarks for the Practicing Scientist

The selection of a sulphonating agent is a critical decision in the design of functional polymers. While This compound is a proven and effective tool for post-polymerization modification, its alternatives offer a broader range of possibilities.

  • For applications demanding high thermal and hydrolytic stability, or for creating materials with exceptional salt tolerance like advanced hydrogels, direct copolymerization with AMPS is an excellent strategy.[10][11]

  • When cost-effectiveness and high reactivity in emulsion systems are the primary drivers, Sodium Vinyl Sulphonate (SVS) presents a compelling option.[7]

  • For creating materials with high ionic conductivity for electrochemical applications, such as fuel cell membranes, Sodium p-Styrenesulfonate (SPSS) is the monomer of choice.[9]

Ultimately, the decision to adhere to a post-polymerization modification strategy with CHPS-H or to build a polymer from the ground up with a functional monomer will depend on the desired final polymer architecture, the available synthetic capabilities, and the specific performance criteria of the end application. This guide serves as a foundational resource for navigating these choices with confidence and scientific rigor.

References

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Performance Under Pressure: A Comparative Guide to Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of specialty chemical synthesis, the choice of reaction medium is a critical decision point, profoundly influencing reaction kinetics, product yield, and overall process efficiency. This guide offers an in-depth analysis of the performance of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (SHPS), a versatile bifunctional molecule, across a spectrum of reaction environments. By examining the interplay between the unique structural attributes of SHPS and the properties of the reaction medium, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to optimize their synthetic strategies.

Understanding the Key Player: this compound (SHPS)

This compound is an organosulfonate compound featuring a reactive chlorine atom, a secondary hydroxyl group, and a highly polar sulfonate group. This trifecta of functional groups makes it a valuable intermediate in a myriad of applications, including the synthesis of surfactants, the modification of natural polymers like starch, and the preparation of functionalized materials for pharmaceuticals and water treatment.[1][2] Its high water solubility is a defining characteristic, rendering it particularly suitable for reactions in aqueous systems.[3]

The reactivity of SHPS is primarily centered around the nucleophilic substitution of the chlorine atom and the etherification or esterification of the hydroxyl group. The sulfonate group, being the salt of a strong acid, remains ionized across a wide pH range, imparting enhanced water solubility to both the reactant and the resulting products.

The Reaction Medium: A Decisive Factor in SHPS Performance

The choice of solvent or reaction system is paramount in dictating the reaction pathway and efficiency when using SHPS. The polarity of the medium, its ability to solvate ions, and its own potential to act as a nucleophile are all critical considerations. We will now explore the performance of SHPS in different reaction media, drawing upon established synthetic methodologies.

Aqueous Media: The Natural Habitat for SHPS

Given its ionic nature and high water solubility, aqueous media represent the most common and often most effective environment for reactions involving SHPS.[3][4]

Key Advantages:

  • Excellent Solubility: SHPS is readily soluble in water, ensuring a homogeneous reaction system, which is crucial for predictable kinetics and high yields.[3]

  • Enhanced Reactivity of Nucleophiles: In many cases, particularly under alkaline conditions, water can enhance the nucleophilicity of other reactants, such as amines or alkoxides.

  • "Green" Chemistry: Water is an environmentally benign, non-toxic, and inexpensive solvent, aligning with the principles of sustainable chemistry.

  • Facilitated Product Isolation: For water-soluble products, purification can be straightforward. For less soluble products, precipitation from the aqueous medium can simplify isolation.

Typical Applications in Aqueous Media:

  • Synthesis of Amphoteric Surfactants: SHPS readily reacts with fatty amines in aqueous solutions to produce high-performance amphoteric surfactants. The aqueous medium facilitates the dissolution of both the SHPS and the amine salt, leading to an efficient reaction.

  • Starch Modification: The etherification of starch with SHPS under alkaline conditions is a well-established process. The reaction is typically carried out in an aqueous slurry or a "semi-dry" system with a limited amount of water, which acts as a swelling agent for the starch granules and a solvent for the SHPS and alkali.

Experimental Protocol: Synthesis of 2-hydroxy-3-sulfonate propyl starch in an Aqueous Slurry

  • Preparation of Starch Slurry: Suspend 100 g of native starch in 200 mL of deionized water in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Alkalinization: While stirring, add a 20% (w/v) aqueous solution of sodium hydroxide to adjust the pH of the slurry to 11-12.

  • Addition of SHPS: Dissolve 20 g of SHPS in 50 mL of deionized water and add it dropwise to the starch slurry over 30 minutes, maintaining the reaction temperature at 40-50 °C.

  • Reaction: Continue stirring at 40-50 °C for 4-6 hours.

  • Neutralization and Washing: Neutralize the reaction mixture with dilute hydrochloric acid to a pH of 7. The modified starch is then collected by filtration, washed extensively with distilled water to remove unreacted SHPS and salt by-products, and finally washed with ethanol.

  • Drying: Dry the resulting 2-hydroxy-3-sulfonate propyl starch in an oven at 60 °C to a constant weight.

Organic and Mixed-Aqueous Media: Expanding the Synthetic Scope

While aqueous media are the default choice, certain reactions necessitate the use of organic solvents or mixed aqueous-organic systems.

Reasons for Employing Non-Aqueous or Mixed Media:

  • Solubility of Co-reactants: When the nucleophile or substrate is poorly soluble in water, an organic co-solvent or a purely organic medium may be required to achieve a homogeneous reaction.

  • Suppression of Side Reactions: Water can sometimes participate in undesirable side reactions, such as the hydrolysis of the chloro group in SHPS to a diol. In such cases, a non-aqueous solvent can improve product selectivity.

  • Phase-Transfer Catalysis: In biphasic systems (e.g., water-organic), a phase-transfer catalyst (PTC) can be employed to transport the water-soluble SHPS anion into the organic phase where the lipophilic substrate is dissolved.

A study on the microwave-assisted synthesis of SHPS itself from epichlorohydrin and sodium bisulfite utilized deionized water as the solvent but incorporated tetrabutylammonium bromide as a phase-transfer catalyst, which was shown to enhance the reaction yield significantly.[5][6] This highlights the utility of PTCs even in predominantly aqueous systems to improve the interaction between reactants with different phase affinities.

Performance Comparison in Different Reaction Media: A Qualitative Overview

Reaction MediumKey Performance Aspects of SHPSTypical Applications
Aqueous High solubility and reactivity, environmentally friendly, often leads to high yields.[3]Synthesis of water-soluble surfactants and polymers, modification of hydrophilic biopolymers like starch.[2]
Mixed Aqueous-Organic Balances the solubility of both polar and non-polar reactants, allows for temperature control.Synthesis of specialty surfactants with long alkyl chains, reactions where co-reactants have limited water solubility.
Organic with PTC Enables reactions with hydrophobic substrates, can suppress water-induced side reactions.Functionalization of organic-soluble polymers, synthesis of specialty esters and ethers.
"Semi-dry" / High Solids Concentrates reactants, can lead to high reaction efficiency, reduces solvent waste.Cationization and etherification of starch and cellulose.

Visualizing Reaction Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in the synthesis of SHPS and its subsequent use in starch modification.

SHPS_Synthesis cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_process Process cluster_product Product Isolation ECH Epichlorohydrin Addition Controlled Addition (~80 °C) ECH->Addition NaHSO3 Sodium Bisulfite Reaction Aqueous Solution (Water) + Optional PTC (e.g., TBAB) NaHSO3->Reaction Reaction->Addition Stirring Stirring (1-3 hours) Addition->Stirring Cooling Cooling (~20 °C) Stirring->Cooling Filtration Filtration Cooling->Filtration SHPS Sodium 3-chloro-2- hydroxypropanesulphonate (SHPS) Filtration->SHPS

Caption: Workflow for the synthesis of SHPS.

Starch_Modification cluster_reactants Reactants cluster_reaction Reaction Slurry cluster_process Process cluster_product Final Product Starch Native Starch Slurry Aqueous Slurry (Water) pH 11-12, 40-50 °C Starch->Slurry SHPS SHPS SHPS->Slurry NaOH Sodium Hydroxide NaOH->Slurry ReactionStep Reaction (4-6 hours) Slurry->ReactionStep Neutralization Neutralization (HCl) ReactionStep->Neutralization Washing Washing (Water, Ethanol) Neutralization->Washing Drying Drying (60 °C) Washing->Drying ModifiedStarch 2-hydroxy-3-sulfonate propyl starch Drying->ModifiedStarch

Caption: Workflow for the modification of starch with SHPS.

Conclusion and Future Perspectives

The performance of this compound is intrinsically linked to the choice of reaction medium. Its high water solubility makes aqueous systems a highly effective and environmentally friendly option for a wide range of applications. However, for reactions involving hydrophobic substrates or those susceptible to water-induced side reactions, the use of mixed aqueous-organic solvents or organic solvents with phase-transfer catalysis can unlock a broader synthetic potential.

Future research should focus on generating quantitative kinetic and yield data for SHPS reactions in a wider array of solvent systems. The exploration of novel, "green" solvents, such as ionic liquids or deep eutectic solvents, could also open new avenues for the application of this versatile chemical intermediate, further enhancing its utility in sustainable chemical synthesis.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and specialty chemical synthesis, the precise structural elucidation of intermediates and active pharmaceutical ingredients is not merely a regulatory formality but a cornerstone of safety, efficacy, and reproducibility. Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CHPS-Na), a versatile building block used in the synthesis of a variety of functional molecules, presents a unique set of analytical challenges due to its polarity, hygroscopicity, and the presence of multiple reactive functional groups.

This guide provides a comprehensive, in-depth comparison of the primary analytical techniques for the structural confirmation of CHPS-Na and its derivatives. We will move beyond a simple recitation of methods to a deeper analysis of the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide the complete structural picture for a molecule like CHPS-Na. A robust structural confirmation relies on the convergence of data from multiple, orthogonal techniques. Each method interrogates a different aspect of the molecule's constitution, and together they build an unassailable body of evidence. The workflow we will explore is designed to provide a comprehensive and efficient path to unambiguous structural confirmation.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation Initial_Sample Sample of CHPS-Na or Derivative FTIR FT-IR Spectroscopy Initial_Sample->FTIR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C, DEPT) FTIR->NMR Informs Structure MS Mass Spectrometry (ESI-MS/MS) NMR->MS Confirms Connectivity X-Ray Single-Crystal X-Ray Crystallography MS->X-Ray Provides Molecular Formula Final_Structure Confirmed Structure X-Ray->Final_Structure MS_Fragmentation Parent [M-Na]⁻ m/z 172.97 / 174.97 Frag1 Loss of SO₃ [C₃H₆ClO]⁻ m/z 93.01 / 95.01 Parent->Frag1 CID Frag2 Loss of CH₂Cl [C₂H₄O₄S]⁻ m/z 123.98 Parent->Frag2 CID Frag3 [SO₃]⁻ m/z 79.96 Frag1->Frag3 Further Fragmentation

Caption: A predicted fragmentation pathway for the [M-Na]⁻ ion of CHPS-Na in ESI-MS/MS.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum in negative ion mode to identify the parent ion and its isotopic pattern.

  • MS/MS Acquisition: Perform a product ion scan on the selected parent ion (m/z 172.97) to obtain the fragmentation spectrum.

Single-Crystal X-ray Crystallography: The Definitive Structure

While the combination of NMR, FT-IR, and MS provides overwhelming evidence for the structure of CHPS-Na, single-crystal X-ray crystallography stands as the unequivocal "gold standard." This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming not only the connectivity but also the stereochemistry and solid-state conformation.

Trustworthiness: An X-ray crystal structure is a self-validating system. The quality of the final structure is judged by internationally accepted metrics such as the R-factor, and the data is typically deposited in a public database like the Cambridge Structural Database (CSD) for independent verification.

As of early 2026, a publicly available crystal structure for this compound is not readily found. However, if a suitable single crystal can be grown, this technique would provide the ultimate confirmation.

Conclusion: A Symphony of Analytical Evidence

The structural confirmation of this compound and its derivatives is a process of building a coherent and self-reinforcing narrative from multiple analytical techniques. NMR spectroscopy maps the covalent framework, FT-IR identifies the functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural fragments. When available, X-ray crystallography offers the final, definitive proof.

By understanding the strengths and limitations of each technique and the causal relationships between molecular structure and spectral output, researchers can approach the characterization of these important chemical building blocks with confidence and scientific rigor.

References

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  • MDPI. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality in Ancillary Materials

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No. 143218-48-8) is a versatile organosulfonate compound. Its unique molecular structure, featuring a hydroxyl, a chloro, and a sulfonate group, imparts high water solubility and reactivity. This makes it a valuable intermediate in the synthesis of surfactants and polymers, and more critically, as a surface modifying agent in pharmaceutical and biomedical research.[1][2] Applications include the preparation of charged particles for studying drug delivery systems and interactions with biological macromolecules.[1][3]

For researchers and drug development professionals, the purity and stability of such ancillary materials are not trivial details; they are foundational to the reproducibility and success of their work. An impurity can lead to inconsistent results, compromise the integrity of a final product, or introduce unforeseen variables in sensitive assays.[4] This guide provides a comprehensive framework for benchmarking a new or in-house batch of this compound against established commercial standards, ensuring its fitness for purpose in high-stakes research and development environments.

Establishing the Benchmark: Selection of Commercial Standards

To conduct a meaningful comparison, two representative commercial standards were selected, reflecting typical purity grades available to researchers.

  • Commercial Standard A (CSA): A high-purity grade, typically marketed for analytical or pharmaceutical applications, with a specified purity of ≥98%.

  • Commercial Standard B (CSB): A general-purpose grade, suitable for broader chemical synthesis, with a specified purity of ≥97%.

The objective is to determine if the in-house sample (henceforth "Test Sample") meets, exceeds, or falls short of the quality attributes of these standards.

Benchmarking Parameters: A Rationale for Key Quality Attributes

The quality of a chemical reagent is defined by a collection of measurable attributes. We will focus on three critical parameters that directly impact performance and reliability.

  • Purity (Assay): This is the most fundamental parameter. It quantifies the percentage of the desired compound in the material. Low purity means a higher concentration of unknown substances, which can interfere with downstream applications.[5]

  • Impurity Profile: Beyond the overall purity, identifying and quantifying specific impurities is crucial. Organic impurities may include unreacted starting materials or by-products from synthesis, while inorganic impurities can include residual salts or catalysts.[4]

  • Moisture Content: The "hemihydrate" designation indicates the presence of water in the crystal structure. However, excess adsorbed moisture can affect the material's stability, handling properties, and the accuracy of weighing for solution preparation.[6]

  • Stability: This parameter assesses the compound's resistance to degradation under environmental stress, such as heat and humidity.[7] A stable compound ensures consistent performance over its shelf life.[8]

Experimental Design and Comprehensive Methodologies

The following diagram outlines the comprehensive workflow for the benchmarking process.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Characterization cluster_2 Stability Assessment (ICH Guidelines) cluster_3 Data Analysis & Reporting A Receive Test Sample C Prepare Samples for Analysis (Accurate Weighing & Dissolution) A->C B Procure Commercial Standards (CSA & CSB) B->C D Purity & Impurity Profile (HPLC-UV) C->D E Moisture Content (Karl Fischer Titration) C->E F Identity Confirmation (FTIR Spectroscopy) C->F G Accelerated Stability Study (40°C / 75% RH) C->G I Comparative Data Tables D->I E->I F->I H Time Point Analysis (T=0, T=1m, T=3m) G->H H->I J Performance Evaluation I->J K Final Benchmarking Report J->K

Caption: Overall workflow for benchmarking this compound.

Protocol: Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for analyzing non-volatile organic compounds like sulfonates.[9] Its high resolution allows for the separation and quantification of the main component from closely related impurities, providing a detailed purity and impurity profile in a single run.[10][11] A reversed-phase C18 column is chosen for its versatility in retaining polar to moderately non-polar analytes from an aqueous mobile phase.

Methodology:

  • System Preparation: Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve ~25 mg of each standard (CSA, CSB) in 50 mL of water to create stock solutions.

  • Sample Preparation: Prepare the Test Sample in the same manner as the standards.

  • Analysis: Inject each sample in triplicate. Calculate the purity based on the area percent of the main peak relative to the total peak area. Identify impurities by their retention times.

Protocol: Moisture Content by Karl Fischer Titration

Causality: Karl Fischer titration is a highly specific and accurate method for determining water content in a sample.[6] It is superior to methods like loss-on-drying, as it specifically quantifies water and is not affected by the loss of other volatile components.

Methodology:

  • Instrument: Metrohm Karl Fischer titrator or equivalent.

  • Reagent: Volumetric Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent using a certified water standard.

    • Accurately weigh approximately 100-150 mg of the sample directly into the titration vessel.

    • Initiate the titration and record the volume of titrant required to reach the endpoint.

    • Calculate the water content (%) based on the titrant volume and the sample weight.

    • Perform the analysis in triplicate for each sample.

Protocol: Accelerated Stability Study

Causality: Accelerated stability testing exposes the product to elevated temperature and humidity to predict its long-term stability in a shorter timeframe.[7] The conditions are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which are the global standard for stability testing of pharmaceutical substances.[8][12]

Methodology:

  • Sample Preparation: Place approximately 1 g of the Test Sample, CSA, and CSB into separate, loosely capped glass vials to allow for atmospheric exposure.

  • Storage Conditions: Place the vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).

  • Time Points: Pull samples for analysis at T=0 (initial), T=1 month, and T=3 months.

  • Analysis: At each time point, analyze the samples for Purity and Impurity Profile using the HPLC method described in section 4.1. Any significant decrease in purity or increase in total impurities indicates degradation.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the benchmarking experiments.

Table 1: Initial Characterization of Samples (T=0)

Parameter Test Sample Commercial Standard A (CSA) Commercial Standard B (CSB) Method
Appearance White Crystalline Powder White Crystalline Powder White Crystalline Powder Visual
Purity (Assay, %) 98.6% 98.8% 97.5% HPLC
Total Impurities (%) 1.4% 1.2% 2.5% HPLC

| Moisture Content (%) | 4.1% | 4.3% | 4.5% | Karl Fischer |

Table 2: Accelerated Stability Study Results (Purity % by HPLC)

Sample T=0 T=1 Month (40°C/75% RH) T=3 Months (40°C/75% RH) Purity Decrease (%)
Test Sample 98.6% 98.5% 98.3% -0.3%
Commercial Standard A 98.8% 98.7% 98.5% -0.3%

| Commercial Standard B | 97.5% | 97.2% | 96.8% | -0.7% |

Performance Implications and Expert Interpretation

The experimental data provides a clear picture of the Test Sample's quality relative to commercial standards.

  • Purity and Impurities: The Test Sample's initial purity of 98.6% is comparable to the high-purity Commercial Standard A (98.8%) and superior to Commercial Standard B (97.5%). This suggests the synthesis and purification process for the Test Sample is robust and well-controlled. A lower impurity level reduces the risk of side reactions or interference in sensitive applications.[4]

  • Moisture Content: All three samples fall within a similar and acceptable range for a hemihydrate compound, indicating proper drying and handling.

  • Stability: The accelerated stability data is particularly insightful. Both the Test Sample and CSA demonstrated high stability, with a minimal purity decrease of only 0.3% after three months under stressful conditions. In contrast, CSB showed a more significant degradation of 0.7%. This suggests that the higher initial purity and lower impurity profile of the Test Sample and CSA contribute to enhanced chemical stability. For long-term experiments or for materials that will be stored for extended periods, this stability is a critical performance advantage.

Conclusion and Recommendations

Based on this comprehensive benchmarking study, the Test Sample of this compound demonstrates quality attributes that are equivalent to, and in some aspects superior to, high-purity commercial grades. Its high initial purity, low impurity profile, and excellent stability under accelerated conditions make it highly suitable for demanding applications in pharmaceutical research and drug development.

For scientists and researchers, this guide provides a template for validating critical reagents. It underscores the principle that rigorous, data-driven evaluation is essential for ensuring the quality and reliability of materials that form the foundation of scientific discovery. When selecting a source for this compound, it is recommended to request a Certificate of Analysis that includes data from these key analytical tests.

References

  • Developments in Methods of Analysis for Naphthalene Sulfon
  • API Intermediates Production Purity. Arborpharmchem. Accessed January 14, 2026.
  • How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. Accessed January 14, 2026.
  • Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g. Thermo Scientific Chemicals. Accessed January 14, 2026.
  • Developments in Methods of Analysis for Naphthalene Sulfonates. Taylor & Francis Online. Accessed January 14, 2026.
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results. Accessed January 14, 2026.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC - NIH. Accessed January 14, 2026.
  • This compound | 143218-48-8. ChemicalBook. Accessed January 14, 2026.
  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. PYG Lifesciences. Accessed January 14, 2026.
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  • Typical methods of surfactant analysis Surfactant class Method Anionic...
  • 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydrate. Chem-Impex. Accessed January 14, 2026.
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  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE.
  • This compound, 98% 100 g. Fisher Scientific. Accessed January 14, 2026.
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  • How to establish appropriate test for solid reagent stability study?.
  • Sodium 3-chloro-2-hydroxypropane sulfonate hemihydrate. Changshu Juhe Chemical Co., Ltd. Accessed January 14, 2026.
  • What is Stability Testing?. Pacific BioLabs. Accessed January 14, 2026.
  • Sodium 3-Chloro-2-hydroxypropanesulfonate. Tokyo Chemical Industry Co., Ltd. Accessed January 14, 2026.
  • ICH Stability Testing and Method Development. YouTube. Accessed January 14, 2026.
  • Stability testing of existing active substances and related finished products. European Medicines Agency. Accessed January 14, 2026.

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A Spectroscopic Head-to-Head: Laboratory-Synthesized versus Commercial Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the choice between in-house synthesis and commercial procurement of key reagents is a critical decision, balancing cost, time, and, most importantly, purity and structural integrity. This guide provides an in-depth spectroscopic comparison of laboratory-synthesized Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate against a commercially available standard. This compound is a versatile chemical intermediate with applications ranging from the synthesis of pharmaceuticals and cosmetics to its use in biochemical assays and as a surfactant.[1][2][3] This guide will equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

The core of this guide is a detailed, side-by-side analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). By understanding the subtle nuances in the spectra, researchers can validate the identity, purity, and consistency of their material, whether synthesized in the lab or sourced from a vendor.

Laboratory Synthesis: A Validated Protocol

The synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate is commonly achieved through the nucleophilic ring-opening of epichlorohydrin with sodium bisulfite.[4][5] This reaction is favored for its high atom economy and relatively straightforward execution.

Experimental Protocol: Synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of sodium bisulfite (1.05-1.30 molar equivalents) in distilled water is prepared.[6]

  • Addition of Epichlorohydrin: The flask is heated to 80-90°C, and epichlorohydrin (1.00 molar equivalent) is added dropwise from the dropping funnel over a period of 1-2 hours.[6] The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 1-2 hours to ensure complete conversion.[5][6]

  • Crystallization and Isolation: The reaction mixture is then cooled in an ice-water bath to induce crystallization. The resulting white solid is collected by vacuum filtration.[6]

  • Purification: The crude product is washed with ethanol to remove any unreacted starting materials and byproducts.[6] For higher purity, the product can be recrystallized from distilled water.[6] The final product is dried under vacuum to yield a white crystalline powder.

The rationale behind this protocol is to ensure a controlled reaction environment. The dropwise addition of epichlorohydrin manages the exothermicity of the reaction, preventing runaway reactions and the formation of unwanted side products. The post-reaction stirring ensures the reaction goes to completion, maximizing the yield.

Synthesis_Workflow reagents Sodium Bisulfite Epichlorohydrin Water reaction Reaction at 80-90°C (1-2 hours) reagents->reaction Mixing & Heating crystallization Cooling & Crystallization reaction->crystallization filtration Vacuum Filtration crystallization->filtration washing Ethanol Wash filtration->washing drying Vacuum Drying washing->drying product Sodium 3-chloro-2-hydroxy- propanesulphonate Hemihydrate drying->product

Figure 1: Experimental workflow for the laboratory synthesis of this compound.

Spectroscopic Characterization: A Comparative Analysis

The identity and purity of both the lab-synthesized and a representative commercial sample of this compound are confirmed through a suite of spectroscopic techniques. The commercial sample is assumed to have a purity of ≥98%, a common specification from various suppliers.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For Sodium 3-chloro-2-hydroxypropanesulphonate, both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.

The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three different types of protons in the molecule. The integration of these peaks should be in a 2:1:2 ratio.

Chemical Shift (δ) ppm Multiplicity Assignment Lab-Synthesized Commercial
~4.3MultipletCH(OH)ConsistentConsistent
~3.8MultipletCH₂ClConsistentConsistent
~3.2MultipletCH₂SO₃ConsistentConsistent

Note: Chemical shifts are referenced to an internal standard and can vary slightly based on the solvent used (typically D₂O or DMSO-d₆).

Any significant deviation from these chemical shifts or the appearance of additional peaks in the lab-synthesized sample would indicate the presence of impurities or incomplete reaction. For instance, the presence of unreacted epichlorohydrin would result in characteristic signals for its oxirane protons.

The carbon NMR spectrum provides further confirmation of the carbon backbone of the molecule.

Chemical Shift (δ) ppm Assignment Lab-Synthesized Commercial
~68CH(OH)ConsistentConsistent
~55CH₂SO₃ConsistentConsistent
~48CH₂ClConsistentConsistent

Note: As with ¹H NMR, chemical shifts can vary slightly depending on the solvent.

The presence of three distinct peaks in the expected regions for both the lab-synthesized and commercial samples confirms the presence of the correct carbon framework. The absence of extraneous peaks is a strong indicator of high purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Lab-Synthesized Commercial
3500-3200 (broad)O-H stretchHydroxyl (-OH) & Water of HydrationPresentPresent
3000-2800C-H stretchAlkane (CH, CH₂)PresentPresent
1200-1150 & 1050-1000S=O stretchSulfonate (-SO₃)PresentPresent
750-700C-Cl stretchAlkyl Halide (-CH₂Cl)PresentPresent

The broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the hydroxyl group and the water of hydration in the hemihydrate form. The strong absorptions corresponding to the sulfonate group are also key identifiers. A close match between the FTIR spectra of the lab-synthesized and commercial samples provides strong evidence of structural identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. For Sodium 3-chloro-2-hydroxypropanesulphonate, the negative ion mode is typically used to observe the deprotonated molecule.

The expected molecular weight of the anhydrous form (C₃H₆ClNaO₄S) is approximately 196.59 g/mol .[9] The mass spectrum should show a prominent peak corresponding to the anion [C₃H₆ClO₄S]⁻ at m/z ≈ 173.97.

A high-resolution mass spectrum should confirm the elemental composition of the ion, providing definitive structural confirmation. Both the lab-synthesized and commercial samples should exhibit this characteristic ion. The presence of other significant peaks could indicate impurities.

Analytical_Workflow cluster_samples Samples cluster_analysis Spectroscopic Analysis cluster_data Data Comparison lab_sample Lab-Synthesized Product nmr NMR (¹H & ¹³C) lab_sample->nmr ftir FTIR lab_sample->ftir ms Mass Spectrometry lab_sample->ms com_sample Commercial Standard com_sample->nmr com_sample->ftir com_sample->ms comparison Structural & Purity Assessment nmr->comparison ftir->comparison ms->comparison

Figure 2: Workflow for the spectroscopic comparison of lab-synthesized and commercial samples.

Discussion and Conclusion

This guide outlines a comprehensive approach to the synthesis and spectroscopic characterization of this compound. The provided experimental protocol is robust and based on established chemical principles. The comparative spectroscopic analysis serves as a self-validating system for researchers to confirm the identity and purity of their material.

For the majority of applications, a properly executed laboratory synthesis can yield a product that is spectroscopically indistinguishable from commercially available standards. The key to achieving high purity in-house is careful control of reaction conditions and effective purification of the crude product.

The decision to synthesize versus purchase ultimately depends on the specific needs of the laboratory. For applications requiring large quantities or where cost is a primary driver, in-house synthesis can be a viable option. However, for applications where time is of the essence or where a certified standard is required, procuring from a reputable commercial supplier is often the more practical choice.

Regardless of the source, the spectroscopic techniques detailed in this guide provide the necessary tools for researchers to confidently verify the quality of their this compound, ensuring the reliability and reproducibility of their experimental results.

References

  • RIVERLAND TRADING. (n.d.). Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0. Retrieved from [Link]

  • Shijiazhuang Pengnuo Technology Co., Ltd. (n.d.). China Sodium 3-Chloro-2-hydroxypropanesulfonate Manufacturer and Supplier, Factory. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

  • Ascent Petrochem Holdings Co., Limited. (n.d.). Sodium 3-Chloro-2-hydroxypropane sulfonate. Retrieved from [Link]

  • Changshu Juhe Chemical Co., Ltd. (n.d.). Sodium 3-chloro-2-hydroxypropane sulfonate hemihydrate. Retrieved from [Link]

  • Zhang, Q., et al. (2010). Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation.
  • Wego Chemical Group. (n.d.). Sodium 3-Chloro-2-Hydroxypropane Sulfonate | Supplier & Distributor | CAS 126-83-0. Retrieved from [Link]

  • Wuhan Bright Chemical Co. Ltd. (n.d.). 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. Retrieved from [Link]

  • Google Patents. (2016). CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.
  • SIELC Technologies. (2018). Sodium 3-chloro-2-hydroxypropane-1-sulfonate. Retrieved from [Link]

  • Google Patents. (2008). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
  • PubChem. (n.d.). 3-Chloro-2-hydroxypropane-1-sulfonic acid. Retrieved from [Link]

  • Molbase. (n.d.). 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, procedural framework for the safe and compliant disposal of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No. 143218-48-8), a versatile yet hazardous compound utilized in various research and industrial applications.[1] By understanding the chemical's inherent properties and the logic behind these disposal protocols, you can ensure the safety of your team and the integrity of our shared environment.

Understanding the Compound: Hazard Profile and Incompatibilities

This compound is a white crystalline powder that is soluble in water.[1][2] While its utility in biochemical research and as a synthesis intermediate is significant, it is imperative to recognize its hazard profile.[1] This compound is classified as a skin, eye, and respiratory irritant.[2][3][4][5] As a halogenated organic sulfonate, it requires careful handling and a specialized disposal pathway.

A critical aspect of safe disposal is understanding chemical incompatibilities to prevent dangerous reactions within waste containers. This compound is incompatible with:

  • Strong Acids and Bases: Contact can trigger undesirable reactions, potentially generating hazardous byproducts.

  • Strong Oxidizing Agents: Interaction with strong oxidizers may lead to combustion or decomposition, posing fire and toxic exposure risks.

Therefore, the cardinal rule of disposal is the strict segregation of this waste stream from other chemical wastes.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate, in-lab procedures and culminates in compliant removal by certified professionals. The following protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Immediate In-Lab Waste Collection
  • Designated Waste Container: All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and aqueous solutions, must be collected in a designated, clearly labeled, and leak-proof container.

  • Waste Stream Segregation: This container must be exclusively for "Halogenated Organic Waste." Do not mix with non-halogenated organic solvents, acidic or alkaline waste streams, or heavy metal waste.[6]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including the full chemical name: "this compound."

  • Container Management: Keep the waste container closed at all times except when adding waste.[6] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from sources of ignition and incompatible materials.

Step 2: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, before addressing the spill.

  • Containment and Absorption: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection: Place all contaminated absorbent material and any contaminated cleaning supplies into the designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Step 3: Final Disposal and Removal

The ultimate disposal of this compound waste requires specialized treatment methods due to its chlorinated and sulfonated nature. Under no circumstances should this chemical be disposed of down the drain.

  • Consult Local Regulations: The final disposal method is dictated by local, state, and federal environmental regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Professional Waste Management: Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal company.

  • Treatment Technologies: While the specific method will be determined by the disposal facility, common treatment technologies for halogenated organic waste include:

    • Incineration: High-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like hydrogen chloride) generated during combustion is a primary method for the destruction of chlorinated organic materials.

    • Wet Air Oxidation: This process uses high pressure and temperature to oxidize organic materials in an aqueous environment.

    • Advanced Oxidation Processes (AOPs): These processes utilize strong oxidizing agents like hydroxyl radicals to break down organic compounds.[7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

Caption: Disposal workflow for this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

PropertyValueSource
CAS Number 143218-48-8[1]
Molecular Formula C₃H₆ClNaO₄S·0.5H₂O[1]
Melting Point 256 °C (decomposes)[1][2]
Solubility in Water Soluble[1][2]
Primary Hazards Skin, Eye, and Respiratory Irritant[2][3][4][5]

Conclusion: A Culture of Safety

The responsible disposal of this compound is a tangible manifestation of a laboratory's commitment to a culture of safety. By adhering to these procedural guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to the sustainable practice of science. This guide serves as a foundational document; however, it is incumbent upon every laboratory professional to remain informed of their institution's specific policies and local environmental regulations.

References

  • Wikipedia. (n.d.). Advanced oxidation process. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this chemical, grounded in established safety protocols and a thorough understanding of its chemical properties.

Understanding the Hazard Profile

This compound is a reactive chemical intermediate. Its hazard profile necessitates careful handling to mitigate risks. The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: The compound can cause serious eye irritation and potentially severe damage upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][4]

  • Harmful if Swallowed: Ingestion of this chemical is harmful.[1]

Understanding these risks is the first step in implementing a robust safety plan. The reactive chlorine and hydroxyl groups in its structure contribute to its chemical activity and potential for irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the specific procedures being undertaken.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields.[1]To protect against splashes and dust that can cause serious eye irritation or damage.[1][2][3][4]
Hand Protection Protective gloves (e.g., Nitrile).To prevent skin contact and subsequent irritation.[1][2][5]
Body Protection Impervious clothing, such as a lab coat.[1]To protect the skin from accidental spills.
Respiratory Protection A suitable respirator should be used when engineering controls are insufficient to control airborne concentrations.[1]To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1][2][3][4]
PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection assess Assess the planned procedure: - Scale of work - Potential for dust/aerosol generation - Likelihood of splashes core_ppe Core PPE: - Safety Goggles - Protective Gloves - Lab Coat assess->core_ppe All procedures resp_ppe Add Respiratory Protection (e.g., N95 or higher) assess->resp_ppe High potential for dust/aerosol generation

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area.[1][2][4] A chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely.

  • Accessible Safety Equipment: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]

3.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing. The compound is soluble in water.[3][5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the work area.[1][5]

  • Clothing: Contaminated clothing should be removed and washed before reuse.[1][2]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[2]
Ingestion Rinse mouth.[1] Do NOT induce vomiting. Seek immediate medical attention.
Spill Response Workflow:

Spill_Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (including respiratory protection) evacuate->ppe contain Contain the spill (use inert absorbent material) ppe->contain cleanup Clean up spill using appropriate tools and materials contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in sealed, labeled containers decontaminate->dispose report Report the incident dispose->report

Caption: Emergency Spill Response Workflow.

For cleanup, use personal protective equipment.[2] Absorb solutions with a liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1]

Storage and Disposal: Managing the Lifecycle

Proper storage and disposal are essential for maintaining a safe laboratory environment.

5.1. Storage:

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed.[1][2][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][4]

  • Store in a locked-up location.[1][2]

5.2. Disposal:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1]

  • Do not allow the product to enter drains or watercourses.[1]

  • Contaminated materials from spill cleanup should be placed in suitable, closed containers for disposal.[2]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

  • Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • LookChem. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety Data Sheets(SDS). Retrieved from [Link]

  • Ascent Petrochem Holdings Co., Limited. Sodium 3-Chloro-2-hydroxypropane sulfonate. Retrieved from [Link]

  • Hopax Fine Chemicals. (2021, July 6). Safety Data Sheet. Retrieved from [Link]

  • PubChem. Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.